Enflurane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF5O/c4-1(5)3(8,9)10-2(6)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGQOUSTVILISH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(F)F)(F)F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHF2OCF2CHClF, Array, C3H2ClF5O | |
| Record name | ENFLURANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25024 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ENFLURANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0887 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020562 | |
| Record name | Enflurane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Enflurane (Ethrane, 2-chloro-1,1,2-trifluoroethyldifluoromethyl ether) is a nonflammable halogenated hydrocarbon that exists as a clear, colorless, odorless to sweet, volatile liquid at ordinary temperature and pressure. Bp: 56.8 °C. Density 1.50 g cm-3 at room temperature. Used as an anesthetic., Clear, colorless liquid with a mild, sweet odor; inhalation anesthetic; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a mild, sweet odor., Clear, colorless liquid with a mild, sweet odor. [inhalation anesthetic] | |
| Record name | ENFLURANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25024 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Enflurane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/203 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Enflurane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014373 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ENFLURANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0887 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ENFLURANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/256 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Enflurane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0253.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
134 °F at 760 mmHg (NIOSH, 2023), 56.5 °C, 56 °C, 134 °F | |
| Record name | ENFLURANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25024 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Enflurane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00228 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enflurane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7909 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Enflurane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014373 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ENFLURANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0887 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ENFLURANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/256 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Enflurane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0253.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Low (NIOSH, 2023), Miscible with ... organic liquids including fats and oils, In water, 5.62X10+3 mg/L at 25 °C, 3.90e+00 g/L, Solubility in water: poor, Low | |
| Record name | ENFLURANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25024 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Enflurane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7909 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Enflurane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014373 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ENFLURANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0887 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Enflurane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0253.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.52 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.5121 g/cu cm at 25 °C, Relative density (water = 1): 1.52, 1.52 at 77 °F, (77 °F): 1.52 | |
| Record name | ENFLURANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25024 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Enflurane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7909 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ENFLURANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0887 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ENFLURANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/256 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Enflurane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0253.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 1.9 | |
| Record name | ENFLURANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0887 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
175 mmHg (NIOSH, 2023), 591.0 [mmHg], 174.5 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 23.3, 175 mmHg | |
| Record name | ENFLURANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25024 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Enflurane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/203 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Enflurane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7909 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ENFLURANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0887 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ENFLURANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/256 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Enflurane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0253.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Clear, colorless liquid, Stable, volatile, non-flammable liquid | |
CAS No. |
13838-16-9 | |
| Record name | ENFLURANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25024 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Enflurane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13838-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enflurane [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013838169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enflurane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00228 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | enflurane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Enflurane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Enflurane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENFLURANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91I69L5AY5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Enflurane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7909 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Enflurane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014373 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ENFLURANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0887 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ENFLURANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/256 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ether, 2-chloro-1,1,2-trifluoroethyl difluoromethyl | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/KN67C280.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
Physicochemical Properties of Enflurane for In Vitro Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of enflurane, a halogenated ether, to facilitate its use in in vitro research. This document includes detailed tables of its physical and chemical characteristics, experimental protocols for key in vitro assays, and visualizations of its known signaling pathways.
Core Physicochemical Properties
This compound (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether) is a volatile anesthetic that has been used in clinical practice and is a valuable tool for in vitro investigations into the mechanisms of anesthesia and cellular processes.[1] A thorough understanding of its physicochemical properties is crucial for designing and interpreting in vitro experiments.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₂ClF₅O | [2] |
| Molecular Weight | 184.49 g/mol | [2] |
| Boiling Point | 56.5 °C at 760 mmHg | [1][3] |
| Density | 1.517 g/cm³ at 25 °C | [4] |
| Vapor Pressure | 172 mmHg at 20 °C | [1][5] |
| 218 mmHg at 25 °C | [6] | |
| 345 mmHg at 36 °C | [6] | |
| Appearance | Clear, colorless liquid | [3][7] |
| Odor | Mild, sweet ether-like | [4][7] |
| Stability | Stable, does not degrade in the presence of alkali or light. | [8] |
Table 2: Partition Coefficients of this compound
Partition coefficients are essential for understanding the distribution of this compound between different phases, such as gas, blood, and tissues, which is critical for determining its concentration at the cellular level in in vitro systems.
| Partition Coefficient | Value | Temperature | Reference |
| Blood:Gas | 1.9 | 37 °C | [1][5] |
| Oil:Gas | 98.5 | 37 °C | [4] |
| Brain:Blood | 1.4 | - | [9] |
| Fat:Blood | 36 | - | [9] |
| Liver:Blood | 1.6 | - | [9] |
| Muscle:Blood | 1.7 | - | [9] |
Experimental Protocols for In Vitro Studies
Accurate and reproducible in vitro studies with this compound require carefully designed and executed protocols. The following sections provide detailed methodologies for common in vitro applications.
Preparation of this compound Solutions for Cell Culture
Due to its volatility, preparing stable and accurate concentrations of this compound in aqueous cell culture media requires specific techniques. The most common method involves the equilibration of the culture medium with a known vapor concentration of this compound in a sealed chamber.
Objective: To prepare cell culture medium with a clinically relevant concentration of this compound.
Materials:
-
Sealed, airtight exposure chamber (e.g., Billups-Rothenberg chamber)
-
Calibrated vaporizer for this compound
-
Gas analyzer capable of measuring this compound, O₂, and CO₂ concentrations
-
Cell culture medium, pre-warmed to 37°C
-
Humidifier
Methodology:
-
Place the desired volume of pre-warmed cell culture medium in an open container (e.g., a petri dish or a flask with a loosened cap) inside the exposure chamber. The surface area of the medium will affect the rate of equilibration.
-
Connect the calibrated vaporizer containing this compound to the inlet of the chamber.
-
Connect a gas supply with the desired O₂ and CO₂ concentrations (typically 5% CO₂ in humidified air) to the vaporizer.
-
Flush the chamber with the gas mixture containing the target concentration of this compound for a sufficient time to displace the existing air. A flow rate of 2-5 L/min for 15-20 minutes is a common starting point.
-
Monitor the this compound, O₂, and CO₂ concentrations within the chamber using a gas analyzer. Adjust the vaporizer setting as needed to achieve the desired steady-state concentration.
-
Once the target concentration is stable, seal the chamber and incubate at 37°C for a period to allow the culture medium to equilibrate with the gas phase. The equilibration time will depend on the volume of the medium and the surface area; several hours may be required.
-
It is recommended to measure the concentration of this compound in the medium directly using techniques like gas chromatography to ensure accuracy.[10]
-
After equilibration, the medium can be used to treat cells within the same sealed chamber or quickly transferred to cell culture plates for experiments.
Experimental workflow for preparing this compound-containing cell culture medium.
Patch-Clamp Electrophysiology for Ion Channel Modulation
Patch-clamp electrophysiology is a powerful technique to study the effects of this compound on the function of various ion channels, such as GABAA, glycine, and NMDA receptors.[7][11]
Objective: To investigate the effect of this compound on ligand-gated ion channel currents in cultured neurons or heterologous expression systems.
Materials:
-
Inverted microscope with micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Perfusion system for solution exchange
-
Borosilicate glass capillaries for pipette fabrication
-
Standard extracellular and intracellular recording solutions
-
Agonists for the ion channel of interest (e.g., GABA, glycine, NMDA)
-
This compound-containing extracellular solution (prepared as in section 2.1)
Methodology:
-
Prepare cultured cells (e.g., primary neurons or HEK293 cells expressing the receptor of interest) on coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with standard extracellular solution.
-
Fabricate a patch pipette with a resistance of 3-7 MΩ and fill it with the appropriate intracellular solution.
-
Under visual guidance, approach a target cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Establish a whole-cell recording configuration by applying gentle suction to rupture the cell membrane under the pipette tip.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the specific agonist for the ion channel of interest using the perfusion system to elicit a baseline current response.
-
After recording a stable baseline, switch the perfusion to the extracellular solution containing both the agonist and the desired concentration of this compound.
-
Record the current response in the presence of this compound.
-
Wash out the this compound and agonist to allow the current to return to baseline.
-
Analyze the changes in current amplitude, kinetics (activation, deactivation, and desensitization), and dose-response relationship.
Workflow for patch-clamp analysis of this compound's effect on ion channels.
Cell Viability and Cytotoxicity Assays
It is important to determine the concentration range at which this compound affects cellular functions without causing significant cell death. The MTT assay is a common colorimetric method to assess cell viability.[12]
Objective: To determine the cytotoxicity of this compound on a specific cell line.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound exposure system (as described in section 2.1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 M HCl)
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Expose the cells to a range of this compound concentrations (e.g., 0.5%, 1%, 2%, 4% in the gas phase) for a defined period (e.g., 6, 12, or 24 hours) in a sealed, humidified chamber at 37°C and 5% CO₂. Include a control group exposed to the gas mixture without this compound.
-
After the exposure period, remove the plates from the chamber and replace the treatment medium with 100 µL of fresh, pre-warmed medium.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating multiple signaling pathways, primarily through its interaction with various ion channels in the central nervous system.
Modulation of Inhibitory Neurotransmission
This compound potentiates the function of inhibitory neurotransmitter receptors, leading to neuronal hyperpolarization and reduced excitability.
This compound's potentiation of inhibitory GABA-A and Glycine receptors.
Modulation of Excitatory Neurotransmission
This compound also inhibits the function of excitatory neurotransmitter receptors, further contributing to the depression of neuronal activity.
This compound's inhibition of excitatory NMDA receptors.
This guide provides a foundational understanding of the physicochemical properties of this compound and standardized protocols for its application in in vitro research. By adhering to these methodologies, researchers can ensure the accuracy and reproducibility of their findings, contributing to a deeper understanding of the molecular and cellular effects of this important anesthetic agent.
References
- 1. Interaction between Artificial Membranes and this compound, a General Volatile Anesthetic: DPPC-Enflurane Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Interaction between artificial membranes and this compound, a general volatile anesthetic: DPPC-enflurane interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound decreases glutamate neurotransmission to spinal cord motor neurons by both pre- and postsynaptic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of isoflurane on gamma-aminobutyric acid type A receptors activated by full and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Sevoflurane exposure induces neurotoxicity by regulating mitochondrial function of microglia due to NAD insufficiency [frontiersin.org]
- 7. Effects of this compound on the voltage-gated membrane currents of bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Anesthetic Isoflurane Modulates Inositol 1,4,5-Trisphosphate Receptor Calcium Channel Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Volatile anesthetics and glutamate activation of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pulsus.com [pulsus.com]
Enflurane's Molecular Impact on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enflurane (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether) is a halogenated ether that has been used as an inhalational anesthetic. Its primary effects are mediated through the modulation of various ligand-gated ion channels and neurotransmitter systems within the central nervous system (CNS). This technical guide provides an in-depth overview of the molecular mechanisms of this compound's action on the CNS, with a focus on its interactions with GABA-A, glycine, NMDA, and AMPA receptors. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Molecular Mechanisms of this compound in the CNS
This compound's anesthetic properties arise from its ability to alter the delicate balance between excitatory and inhibitory neurotransmission. It achieves this primarily by enhancing the function of inhibitory receptors and diminishing the function of excitatory receptors.
Potentiation of Inhibitory Neurotransmission
GABA-A Receptors: this compound positively allosterically modulates GABA-A receptors, the primary mediators of fast inhibitory neurotransmission in the brain. This potentiation leads to an increased influx of chloride ions upon GABA binding, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. Studies on rat spinal cord neurons have shown that a significant portion of this compound's depressant effects are mediated by GABA-A receptors.[1] At supraclinical concentrations, some volatile anesthetics can directly activate GABA-A receptors in the absence of GABA.[2]
Glycine Receptors: Similar to its effect on GABA-A receptors, this compound potentiates the function of strychnine-sensitive glycine receptors, which are crucial for inhibitory neurotransmission in the spinal cord and brainstem. This potentiation is achieved through allosteric modulation, enhancing the receptor's response to glycine. Research indicates that this compound can affect glycine receptor channel opening independently of its effects on neurotransmitter binding.[3] In rat spinal ventral horn neurons, a substantial part of this compound's depressant action is attributed to its effect on glycine receptors.
Inhibition of Excitatory Neurotransmission
NMDA Receptors: this compound inhibits the function of N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors critical for excitatory synaptic transmission and plasticity. This compound has been shown to disrupt the glutamate stimulation of [3H]MK-801 binding to the NMDA receptor channel with an IC50 of 0.4 mM.[4] This inhibition appears to be non-competitive with respect to glutamate and can be attenuated by the co-agonist glycine.[4]
AMPA Receptors: this compound also exerts a depressant effect on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, another key player in fast excitatory neurotransmission. Studies on mouse spinal cord motor neurons have demonstrated that this compound directly depresses AMPA currents, and this effect is independent of its actions on GABA-A or glycine receptors.[4] The subunit composition of AMPA receptors may influence the extent of inhibition by volatile anesthetics.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on various CNS receptors.
Table 1: this compound's Effect on Inhibitory Receptors
| Receptor | Effect | Concentration | Species/Preparation | Reference |
| GABA-A | Potentiation | - | Rat Spinal Cord Neurons | [1] |
| Glycine | Potentiation | 0.6 mM | Rat Spinal Cord Motor Neurons | [3] |
| Glycine | Increased mIPSC Frequency | 0.6 mM | Rat Spinal Cord Motor Neurons | [3] |
Table 2: this compound's Effect on Excitatory Receptors
| Receptor | Effect | IC50 / Concentration | Species/Preparation | Reference |
| NMDA | Inhibition of [3H]MK-801 binding | 0.4 mM | Rat Cerebral Cortex Membranes | [4] |
| AMPA | Depression of currents | - | Mouse Spinal Cord Motor Neurons | [4] |
Signaling Pathways
The following diagrams illustrate the principal signaling pathways affected by this compound.
References
- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre- and postsynaptic volatile anaesthetic actions on glycinergic transmission to spinal cord motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound directly depresses glutamate AMPA and NMDA currents in mouse spinal cord motor neurons independent of actions on GABAA or glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Enflurane in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of the inhalational anesthetic enflurane in various animal models. The information presented herein is intended to support preclinical research and drug development efforts by offering detailed data, experimental protocols, and visual representations of key physiological processes.
Introduction
This compound (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether) is a halogenated ether that has been used for general anesthesia. Understanding its uptake, distribution, metabolism, and elimination (ADME) in animal models is crucial for extrapolating preclinical findings to human clinical scenarios, assessing potential toxicities, and developing safer anesthetic protocols. This guide summarizes key quantitative data, details common experimental methodologies, and provides visual diagrams to elucidate the complex processes involved in this compound's disposition in the body.
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for this compound and its metabolites in various animal models. It is important to note that comprehensive pharmacokinetic parameters are not available for all species, and further research is needed to fill these knowledge gaps.
Table 1: this compound Metabolism and Metabolite Excretion in Rats
| Parameter | Animal Model | Dosage/Exposure | Value | Reference |
| Estimated Metabolism | - | - | Approximately 8% | [1] |
| Peak Serum Fluoride | Fischer 344 Rats | 1% this compound for 2 hours | 18.7 µM (4 hours post-anesthesia) | |
| Urinary Fluoride Excretion | Fischer 344 Rats | Anesthetic concentrations (2.0%) for 0.15 to 4.8 hours | Increased with duration of exposure | [2] |
| Urinary Fluoride Excretion | Fischer 344 Rats | Subanesthetic concentrations (0.2%) for 48 hours | Greater than at anesthetic concentrations for shorter durations | [2] |
Table 2: Pharmacokinetic Parameters of Drugs in this compound-Anesthetized Dogs
Note: These parameters are for co-administered drugs, not this compound itself, but provide context for experimental conditions.
| Co-administered Drug | Parameter | Value |
| Midazolam | Half-life (t1/2,z) | 95 +/- 10 min |
| Midazolam | Volume of Distribution (V) | 2.98 +/- 0.25 L/kg |
| Midazolam | Clearance (Cl) | 22.3 +/- 1.1 ml/kg/min |
| Ketamine | Half-life (t1/2β) | 141 +/- 40 min |
| Ketamine | Clearance (Cl) | 13.9 +/- 2.5 ml/kg/min |
Experimental Protocols
This section details common experimental methodologies for studying the pharmacokinetics and metabolism of this compound in animal models.
Anesthesia Administration and Monitoring in a Canine Model
This protocol is adapted from studies investigating the pharmacokinetics of other drugs in this compound-anesthetized dogs and can be modified for direct studies of this compound.
Objective: To maintain a stable plane of anesthesia with this compound for pharmacokinetic studies.
Materials:
-
Mongrel dogs
-
This compound vaporizer
-
Endotracheal tubes
-
Mechanical ventilator
-
Intravenous catheters
-
Physiological monitoring equipment (ECG, blood pressure, end-tidal CO2)
-
Blood collection tubes
Procedure:
-
Induce anesthesia with a short-acting agent (e.g., thiopental) to allow for endotracheal intubation.
-
Connect the animal to a mechanical ventilator and deliver a precise concentration of this compound in oxygen. The initial concentration is typically set to achieve a surgical plane of anesthesia (e.g., 1.5-2.0 MAC). The Minimum Alveolar Concentration (MAC) of this compound in dogs is approximately 2.06-2.2%[3].
-
Maintain anesthesia at the desired concentration, adjusting as necessary based on physiological signs (e.g., heart rate, blood pressure, response to noxious stimuli).
-
Continuously monitor vital signs, including heart rate, respiratory rate, blood pressure, and end-tidal this compound concentration.
-
For pharmacokinetic sampling, an arterial and/or venous catheter is placed for serial blood collection.
Quantification of this compound in Brain Tissue using Gas Chromatography-Mass Spectrometry (GC-MS) in a Murine Model
This protocol describes a method for the quantitative analysis of this compound in brain tissue.
Objective: To accurately measure the concentration of this compound in brain homogenates.
Materials:
-
Mouse brain tissue
-
Ice-cold water
-
Homogenizer
-
Headspace vials
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Porous layer open tubular (PLOT) capillary column
-
Internal standard (e.g., halothane)
Procedure:
-
Excise brain tissue immediately following euthanasia and weigh it.
-
Homogenize the brain sample completely in a known volume of ice-cold water.
-
Transfer a precise amount of the homogenate to a headspace vial.
-
Add a known amount of the internal standard to the vial.
-
Seal the vial and allow it to equilibrate at a controlled temperature to allow this compound to partition into the headspace.
-
Inject a known volume of the headspace gas into the GC-MS system.
-
Separate this compound from other volatile compounds using a PLOT capillary column with a suitable temperature program.
-
Detect and quantify this compound using the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Construct a calibration curve using known concentrations of this compound to determine the concentration in the brain tissue samples.
Blood and Urine Collection for Metabolite Analysis in a Rodent Model
Objective: To collect biological fluids for the quantification of this compound metabolites, such as inorganic fluoride.
Materials:
-
Metabolic cages for urine collection
-
Restrainers for blood collection
-
Microcentrifuge tubes
-
Anesthetic for terminal procedures (if applicable)
Procedure:
-
Urine Collection: House individual rats in metabolic cages that separate urine and feces. Collect urine over a specified period (e.g., 24 hours) before, during, and after this compound exposure. Measure the total volume and store aliquots at -20°C or lower for later analysis.
-
Blood Collection:
-
Serial Sampling: For conscious animals, small blood samples can be collected from the tail vein or saphenous vein at predetermined time points. The frequency and volume of sampling should adhere to institutional animal care and use guidelines.
-
Terminal Sampling: For a final, larger blood volume, animals can be anesthetized, and blood collected via cardiac puncture or from a major vessel like the abdominal aorta.
-
-
Sample Processing: Allow blood to clot and then centrifuge to separate the serum, or collect in tubes with an anticoagulant (e.g., EDTA) to obtain plasma. Store serum or plasma at -80°C until analysis.
Visualizations of Key Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the metabolic pathway of this compound, a typical experimental workflow, and the logical relationship of its distribution in the body.
Caption: Metabolic Pathway of this compound in the Liver.
References
An In-depth Technical Guide to the Structural and Functional Differences Between Enflurane and Isoflurane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enflurane and isoflurane, both halogenated ethers, have been mainstays in clinical anesthesia for decades. Despite their close structural relationship as isomers, they exhibit distinct physicochemical, pharmacokinetic, and pharmacodynamic profiles that translate into different clinical characteristics. This technical guide provides a comprehensive comparison of this compound and isoflurane, detailing their structural nuances, functional differences at the molecular and systemic levels, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of anesthetics and related compounds.
Structural and Physicochemical Properties
This compound and isoflurane are structural isomers, meaning they share the same molecular formula, C3H2ClF5O, but differ in the arrangement of their atoms. Isoflurane is 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether, while this compound is 2-chloro-1,1,2-trifluoroethyl difluoromethyl ether. This subtle difference in the position of the chlorine atom leads to significant variations in their physicochemical properties, which are summarized in the table below.
| Property | This compound | Isoflurane | Reference |
| Molecular Weight ( g/mol ) | 184.49 | 184.49 | [1] |
| Boiling Point (°C) | 56.5 | 48.5 | [2] |
| Vapor Pressure at 20°C (mmHg) | 175 | 239 | [2][3] |
| Blood:Gas Partition Coefficient | 1.8 - 1.9 | 1.4 - 1.46 | [4][5] |
| Oil:Gas Partition Coefficient | 98 | 98 | [4] |
| Minimum Alveolar Concentration (MAC) in O2 | 1.63% - 1.68% | 1.15% - 1.17% | [6][7] |
Caption: Table summarizing the key physicochemical properties of this compound and isoflurane.
Pharmacokinetics: Metabolism
The metabolism of this compound and isoflurane is a critical differentiator with clinical implications, primarily concerning the production of fluoride ions and the potential for toxicity. Both agents are metabolized in the liver by the cytochrome P450 system, specifically the CYP2E1 isoenzyme.[8]
-
This compound: Undergoes more extensive metabolism than isoflurane, with approximately 2-8% of the absorbed dose being metabolized.[9] This process yields inorganic fluoride ions and difluoromethoxydifluoroacetic acid (DDFA). The higher degree of metabolism and fluoride ion production has been associated with a potential for nephrotoxicity, particularly with prolonged administration.
-
Isoflurane: Is significantly less metabolized, with only about 0.2% of the absorbed dose undergoing biotransformation.[8] The primary metabolite is trifluoroacetic acid (TFA). This lower metabolic rate contributes to isoflurane's favorable safety profile regarding renal and hepatic toxicity.[8]
Pharmacodynamics: Mechanisms of Action and Systemic Effects
The functional differences between this compound and isoflurane are rooted in their differential interactions with various molecular targets in the central and peripheral nervous systems.
Molecular Mechanisms and Signaling Pathways
GABA-A and Glycine Receptors: Both this compound and isoflurane potentiate the function of inhibitory γ-aminobutyric acid type A (GABA-A) and glycine receptors, which is a primary mechanism of their anesthetic effects.[10][11] They increase the sensitivity of these receptors to their respective neurotransmitters, leading to enhanced chloride ion influx and hyperpolarization of neurons, thus reducing neuronal excitability. While both anesthetics act on these receptors, the extent of their modulation and the downstream consequences can differ.
Caption: Comparative signaling of Isoflurane and this compound at the GABA-A receptor.
NMDA Receptors: Both anesthetics also inhibit the function of excitatory N-methyl-D-aspartate (NMDA) receptors, although to a lesser extent than their effects on inhibitory receptors.[12][13] This inhibition contributes to their amnestic and analgesic properties. Isoflurane has been shown to induce caspase activation and facilitate the endocytosis of NMDA receptors, a process that may be linked to postoperative cognitive dysfunction.[14] this compound also directly depresses NMDA receptor currents.[12]
Caption: Differential effects of Isoflurane and this compound on NMDA receptor signaling.
Potassium Channels: Isoflurane is known to activate certain types of potassium channels, such as two-pore domain potassium channels (K2P), leading to neuronal hyperpolarization and reduced excitability.[15][16] This action is believed to contribute to its anesthetic effect. The modulation of these channels by this compound is less well-characterized but is also thought to play a role in its mechanism of action.
Systemic Effects
| System | This compound | Isoflurane |
| Cardiovascular | More pronounced myocardial depression, decreased cardiac output, minimal change in heart rate. | Less myocardial depression, vasodilation leading to decreased systemic vascular resistance, potential for increased heart rate. |
| Respiratory | Significant respiratory depression, potent bronchodilator. | Less respiratory depression than this compound, also a good bronchodilator. |
| Central Nervous System | Can produce seizure-like activity on EEG, particularly at high concentrations and with hypocapnia. | Does not produce seizure activity; generally considered to have a better CNS safety profile. |
| Neuromuscular | Potentiation of neuromuscular blocking agents. | Potentiation of neuromuscular blocking agents, similar to this compound. |
Caption: Comparative systemic effects of this compound and isoflurane.
Experimental Protocols
This section details the methodologies for determining key parameters that differentiate this compound and isoflurane.
Determination of Minimum Alveolar Concentration (MAC)
Objective: To determine the concentration of an inhaled anesthetic that prevents movement in 50% of subjects in response to a supramaximal noxious stimulus.
Experimental Workflow:
Caption: Workflow for the determination of Minimum Alveolar Concentration (MAC).
Detailed Protocol (Adapted for Rats):
-
Animal Preparation: Adult male Wistar rats are surgically prepared with arterial and venous cannulas for blood pressure monitoring and drug administration. A tracheal cannula is also placed for mechanical ventilation.
-
Anesthesia Induction: Anesthesia is induced in a chamber with a high concentration of the test anesthetic (e.g., 4% this compound or 3% isoflurane) in 100% oxygen.
-
Intubation and Ventilation: Once anesthetized, the rat is intubated and connected to a mechanical ventilator. Ventilation is adjusted to maintain normocapnia (PaCO2 35-45 mmHg).
-
Equilibration: The end-tidal anesthetic concentration is set to a predetermined level and maintained for at least 15-20 minutes to allow for equilibration between the alveoli, blood, and brain.
-
Noxious Stimulus: A supramaximal noxious stimulus is applied, a common method being a tail clamp applied for 60 seconds.
-
Observation: The animal is observed for any purposeful movement in response to the stimulus.
-
Concentration Adjustment (Bracketing Method):
-
If the animal moves, the anesthetic concentration is increased by a set factor (e.g., 10-20%).
-
If the animal does not move, the anesthetic concentration is decreased by the same factor.
-
-
Re-equilibration and Re-stimulation: The new concentration is maintained for another 15-20 minute equilibration period, followed by re-application of the noxious stimulus.
-
MAC Calculation: This process is repeated until the lowest concentration that prevents movement and the highest concentration that allows movement are determined. The MAC is calculated as the average of these two concentrations.
Determination of Blood:Gas Partition Coefficient
Objective: To determine the ratio of the concentration of an anesthetic in the blood to its concentration in the gas phase at equilibrium.
Method: Vial Equilibration Technique
-
Sample Preparation: A known volume of fresh heparinized blood is placed into a sealed glass vial.
-
Anesthetic Introduction: A known amount of the volatile anesthetic vapor is injected into the headspace of the vial.
-
Equilibration: The vial is agitated in a temperature-controlled water bath (typically 37°C) for a sufficient time (e.g., 30-60 minutes) to allow for equilibrium to be reached between the blood and gas phases.
-
Gas Phase Analysis: A sample of the headspace gas is withdrawn and the concentration of the anesthetic is measured using gas chromatography.
-
Calculation: The blood:gas partition coefficient (λ) is calculated using the following formula: λ = (V_g / V_b) * ((C_initial - C_final) / C_final) Where:
-
V_g = Volume of the gas phase
-
V_b = Volume of the blood phase
-
C_initial = Initial concentration of the anesthetic in the gas phase
-
C_final = Final concentration of the anesthetic in the gas phase at equilibrium
-
Determination of Oil:Gas Partition Coefficient
Objective: To determine the ratio of the concentration of an anesthetic in oil (typically olive oil or octanol) to its concentration in the gas phase at equilibrium, as a measure of lipid solubility.
Method: Phase Ratio Variation Method
-
Sample Preparation: A series of sealed vials are prepared, each containing a different, precisely measured ratio of oil to gas phase volume.
-
Anesthetic Introduction: A known amount of the anesthetic vapor is introduced into each vial.
-
Equilibration: The vials are equilibrated at a constant temperature with agitation.
-
Headspace Analysis: The concentration of the anesthetic in the headspace of each vial is measured by gas chromatography.
-
Data Analysis: The reciprocal of the headspace concentration is plotted against the phase ratio (volume of gas / volume of oil). The oil:gas partition coefficient is determined from the slope and intercept of the resulting linear regression, based on the mass balance equation for the system.[17]
Assessment of Cardiovascular and Respiratory Effects
Experimental Setup:
Caption: Experimental setup for cardiovascular and respiratory monitoring.
Protocol (Rodent Model):
-
Anesthesia and Instrumentation: The animal is anesthetized with the test agent (this compound or isoflurane) and instrumented as described in the MAC protocol.
-
Cardiovascular Monitoring:
-
The arterial catheter is connected to a pressure transducer to continuously record arterial blood pressure. Heart rate is derived from the pressure waveform.
-
Cardiac output can be measured using techniques such as thermodilution or by placing a flow probe around the ascending aorta.
-
-
Respiratory Monitoring:
-
The tracheal cannula is connected to a pneumotachograph to measure airflow, from which respiratory rate and tidal volume are calculated.
-
An in-line gas analyzer measures inspired and expired concentrations of oxygen, carbon dioxide, and the anesthetic agent.
-
-
Data Collection: Cardiovascular and respiratory parameters are recorded at different steady-state concentrations of the anesthetic (e.g., 1.0, 1.5, and 2.0 MAC).
Assessment of Central Nervous System Effects
Method: Electroencephalography (EEG)
-
Electrode Implantation: For chronic studies, electrodes are surgically implanted over specific brain regions (e.g., cortex, hippocampus). For acute studies, subdermal needle electrodes can be used.[18][19]
-
Anesthesia Administration: The animal is anesthetized with the test anesthetic, and the concentration is varied in a controlled manner.
-
EEG Recording: EEG signals are continuously recorded and amplified.
-
Data Analysis: The raw EEG data is processed to analyze changes in frequency bands (delta, theta, alpha, beta), power spectrum, and the presence of specific patterns like burst suppression, which is indicative of deep anesthesia.[18][19]
Conclusion
This compound and isoflurane, while structurally similar, present a clear example of how subtle molecular changes can lead to significant differences in pharmacological and clinical profiles. Isoflurane's lower blood:gas partition coefficient allows for more rapid induction and emergence from anesthesia. Its lower rate of metabolism translates to a superior safety profile, particularly concerning nephrotoxicity. Functionally, isoflurane causes less myocardial depression and is not associated with the pro-convulsant activity seen with this compound.
This guide has provided an in-depth comparison of these two important anesthetic agents, covering their fundamental properties and the experimental methodologies used to characterize them. A thorough understanding of these differences is crucial for researchers and clinicians in the fields of anesthesiology and drug development, enabling informed decisions in both experimental design and clinical practice. The detailed protocols and signaling pathway diagrams included herein serve as a practical resource for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. How to monitor breathing in laboratory rodents: a review of the current methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. ejbio.org [ejbio.org]
- 7. droracle.ai [droracle.ai]
- 8. GABAA Receptor/STEP61 Signaling Pathway May Be Involved in Emulsified Isoflurane Anesthesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cigrecolombia.org [cigrecolombia.org]
- 11. Effects of isoflurane and this compound on GABAA and glycine receptors contribute equally to depressant actions on spinal ventral horn neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound directly depresses glutamate AMPA and NMDA currents in mouse spinal cord motor neurons independent of actions on GABAA or glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Volatile anesthetics and glutamate activation of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isoflurane facilitates synaptic NMDA receptor endocytosis in mice primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanistic insights into volatile anesthetic modulation of K2P channels | eLife [elifesciences.org]
- 16. The role of K2P channels in anaesthesia and sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Electroencephalographic monitoring of anesthesia during surgical procedures in mice using a modified clinical monitorin… [ouci.dntb.gov.ua]
- 19. Electroencephalographic monitoring of anesthesia during surgical procedures in mice using a modified clinical monitoring system - PubMed [pubmed.ncbi.nlm.nih.gov]
Enflurane: A Comprehensive Technical Analysis of its Anesthetic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enflurane (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether) is a halogenated ether that was introduced into clinical practice in the 1970s as a volatile inhalational anesthetic.[1] For a considerable period, it was a widely used agent for both induction and maintenance of general anesthesia.[2] While its use has largely been superseded by newer agents with more favorable profiles, a thorough understanding of its anesthetic properties remains crucial for researchers in the fields of pharmacology and neuroscience, as well as for professionals involved in the development of novel anesthetic drugs. This technical guide provides an in-depth analysis of this compound's core anesthetic properties, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.
Physicochemical and Pharmacokinetic Properties
The anesthetic effect of a volatile agent is determined by its partial pressure in the brain. This is, in turn, dependent on a variety of factors, including its physicochemical properties and pharmacokinetics.
Table 1: Physicochemical and Pharmacokinetic Data for this compound
| Property | Value | Clinical Significance | Reference(s) |
| MAC in Oxygen | 1.63 - 1.68% | A measure of anesthetic potency; a lower MAC indicates higher potency. | [2][3][4][5] |
| Blood:Gas Partition Coefficient | 1.8 - 1.91 | Determines the speed of induction and emergence. A higher value indicates slower onset and recovery. | [5][6][7][8] |
| Oil:Gas Partition Coefficient | 98 - 98.5 | Correlates with anesthetic potency (Meyer-Overton hypothesis). | [5][6][7] |
| Metabolism | 2 - 8% | Primarily hepatic via cytochrome P450 (CYP2E1).[2][5][9][10] Produces inorganic fluoride ions.[1][5] | [5][9][10] |
| Boiling Point | 56.5 °C | A physical property influencing vaporization. | [5] |
| Vapor Pressure at 20°C | 172 mm Hg | A measure of the tendency of a liquid to vaporize. | [5] |
Experimental Protocol: Determination of Minimum Alveolar Concentration (MAC)
The Minimum Alveolar Concentration (MAC) is a fundamental measure of anesthetic potency.[3][9] It is defined as the minimum alveolar concentration of an anesthetic at one atmosphere that prevents movement in 50% of subjects in response to a standardized surgical stimulus, such as a skin incision.[3][9][11]
Methodology:
-
Subject Preparation: The study is typically conducted on a cohort of healthy, unpremedicated adult patients or a standardized animal model.[12][13]
-
Anesthesia Induction and Maintenance: Anesthesia is induced and maintained with the volatile anesthetic under investigation (in this case, this compound) in oxygen or a mixture of oxygen and nitrous oxide.[12]
-
Equilibration: The end-tidal concentration of the anesthetic is held constant for a minimum of 15 minutes to allow for equilibration between the alveoli, blood, and brain.[3]
-
Stimulus Application: A supramaximal noxious stimulus is applied. Historically, this has been a surgical skin incision, but for ethical and practical reasons, transcutaneous electrical stimulation (e.g., 50-Hz tetanic stimulus to the ulnar nerve for 10 seconds) is now commonly used.[12][13]
-
Response Assessment: The subject's motor response to the stimulus is observed. A positive response is defined as any purposeful movement.[13]
-
Bracketing Technique: The end-tidal anesthetic concentration is altered in a stepwise manner. If the subject moves, the concentration is increased for the next subject (or after another equilibration period in the same subject). If there is no movement, the concentration is decreased. This "up-and-down" method continues until a series of alternating responses is obtained.[12][13]
-
MAC Calculation: The MAC for an individual is determined as the mean of the anesthetic concentrations that just permitted and just prevented movement. The group MAC is the median of these individual MAC values.[12]
Workflow for determining the Minimum Alveolar Concentration (MAC).
Pharmacodynamics and Mechanism of Action
The precise molecular mechanisms by which volatile anesthetics produce their effects are not fully elucidated, but it is widely accepted that they act on specific membrane proteins, particularly ligand-gated ion channels in the central nervous system.[9]
This compound, like other volatile anesthetics, is believed to exert its primary effects by enhancing the function of inhibitory neurotransmitter receptors and inhibiting the function of excitatory neurotransmitter receptors.[5]
Primary Molecular Targets:
-
GABAA Receptors: this compound acts as a positive allosteric modulator of GABAA receptors.[5][14] By binding to the receptor, it potentiates the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus reducing neuronal excitability.[9][14]
-
Glycine Receptors: Similar to its effect on GABAA receptors, this compound potentiates the function of inhibitory glycine receptors, which are particularly important in the spinal cord and lower brain centers.[2][9]
-
Excitatory Receptors: this compound acts as a negative allosteric modulator of excitatory receptors, including NMDA, AMPA, and kainate receptors, as well as nicotinic acetylcholine receptors.[5] This inhibition of excitatory neurotransmission contributes to its anesthetic effects.
This compound's proposed mechanism of action on neuronal receptors.
Systemic Effects of this compound
This compound produces dose-dependent effects on various organ systems.
Table 2: Systemic Effects of this compound
| System | Effect | Details | Reference(s) |
| Cardiovascular | Myocardial depression, vasodilation | Dose-related decrease in myocardial contractility, cardiac output, systemic vascular resistance, and blood pressure.[5][9][15][16] Heart rate may increase.[9] | [5][9][15][16] |
| Respiratory | Respiratory depression | Decreased minute ventilation and increased PaCO2.[9][17] Respiratory rate may be slower compared to halothane.[17] | [9][17] |
| Central Nervous System | Increased CBF and ICP, seizure activity | Increases cerebral blood flow (CBF) and intracranial pressure (ICP).[9][18][19] Can produce a spike-and-wave pattern on EEG, particularly at high concentrations with hypocarbia, lowering the seizure threshold.[1][5][9] | [1][5][9][18][19] |
| Neuromuscular | Muscle relaxation | Potentiates the effects of neuromuscular blocking agents.[20][21][22] | [20][21][22] |
| Renal | Potential for nephrotoxicity | Metabolism produces fluoride ions, which in high concentrations can be nephrotoxic.[1][9] Generally avoided in patients with renal impairment.[9] | [1][9] |
| Hepatic | Potential for hepatotoxicity | A small percentage is metabolized in the liver.[9] Rare instances of hepatic damage have been reported.[9][23] | [9][23] |
| Uterine | Uterine relaxation | Relaxes the uterus in pregnant women, which can increase blood loss during delivery.[5][7] | [5][7] |
Conclusion
This compound is a potent inhalational anesthetic with a well-characterized profile of anesthetic properties. Its mechanism of action, centered on the modulation of inhibitory and excitatory neurotransmitter receptors, provides a valuable model for understanding anesthetic pharmacology. While its clinical use has declined due to the availability of agents with more favorable safety and pharmacokinetic profiles, particularly concerning its effects on the central nervous and renal systems, the in-depth study of this compound continues to offer important insights for the development of future anesthetic drugs. Its distinct properties, such as the potential to induce seizure-like activity, make it a subject of ongoing interest in neuropharmacological research.
References
- 1. nysora.com [nysora.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Minimum alveolar concentration - Wikipedia [en.wikipedia.org]
- 4. medicoapps.org [medicoapps.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Inhalational Anaesthetic Agents [anaestheasier.com]
- 7. Ethrane (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Blood–gas partition coefficient - Wikipedia [en.wikipedia.org]
- 9. resources.wfsahq.org [resources.wfsahq.org]
- 10. ClinPGx [clinpgx.org]
- 11. partone.litfl.com [partone.litfl.com]
- 12. Minimum alveolar concentration of halothane and this compound are decreased in early pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. documentsdelivered.com [documentsdelivered.com]
- 16. Anesthesia Inhalation Agents and Their Cardiovascular Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Comparison of respiratory characteristics during this compound and halothane anaesthesia [pubmed.ncbi.nlm.nih.gov]
- 18. resources.wfsahq.org [resources.wfsahq.org]
- 19. [Effects of inhalation anesthetics on intracranial pressure and cerebral blood flow velocity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuromuscular transmission in a mammalian preparation during exposure to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuromuscular effects of this compound, alone and combined with d-Tubocurarine, pancuronium, and succinylcholine, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Vecuronium-induced neuromuscular blockade during this compound, isoflurane, and halothane anesthesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound | C3H2ClF5O | CID 3226 - PubChem [pubchem.ncbi.nlm.nih.gov]
Enflurane's Impact on Neuronal Excitability and Synaptic Transmission: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enflurane, a halogenated ether, has long been a subject of study in the field of anesthesiology. Its clinical efficacy in inducing a reversible state of general anesthesia is rooted in its complex and multifaceted interactions with the central nervous system. This technical guide provides a comprehensive examination of the core mechanisms by which this compound modulates neuronal excitability and synaptic transmission. We delve into the agent's significant potentiation of inhibitory signaling through GABA-A and glycine receptors, and its concurrent suppression of excitatory glutamatergic pathways involving NMDA, AMPA, and kainate receptors. Furthermore, this document outlines this compound's influence on various voltage-gated ion channels, which contributes to its overall depressive effect on neuronal function. Quantitative data from pivotal studies are systematically summarized in structured tables to facilitate comparative analysis. Detailed experimental protocols for foundational research techniques are provided, and key signaling pathways and experimental workflows are visually represented using diagrams to foster a deeper understanding of this compound's neuropharmacology. This guide is designed to be an essential resource for researchers, scientists, and drug development professionals investigating the molecular and cellular underpinnings of general anesthesia.
Introduction
General anesthesia is a pharmacologically induced, reversible state characterized by unconsciousness, amnesia, analgesia, and immobility. Volatile anesthetics, such as this compound, achieve this state by altering neuronal activity in key regions of the central nervous system (CNS). The prevailing theory of anesthetic action posits that these agents shift the balance of neurotransmission towards inhibition by enhancing inhibitory signals and dampening excitatory ones[1]. This compound, in particular, demonstrates a broad pharmacological profile, engaging with multiple molecular targets to produce its anesthetic effects. This guide offers an in-depth exploration of these interactions, supported by quantitative data and detailed methodological descriptions from seminal research.
Modulation of Inhibitory Synaptic Transmission
A fundamental aspect of this compound's anesthetic action is its ability to enhance inhibitory neurotransmission in the CNS, primarily by targeting GABA-A and glycine receptors.
Potentiation of GABA-A Receptors
This compound functions as a positive allosteric modulator of GABA-A receptors, which are the principal mediators of fast inhibitory synaptic transmission in the brain[2]. By binding to a distinct site on the receptor, this compound increases the efficiency of GABA-mediated chloride ion influx. This leads to hyperpolarization of the postsynaptic neuron, thereby decreasing its excitability. Research indicates that this compound's impact on GABA-A and glycine receptors contributes almost equally to its overall depressant effects on spinal ventral horn neurons in animal models[3].
Enhancement of Glycine Receptors
Consistent with its effects on GABA-A receptors, this compound also potentiates the function of glycine receptors[3][4]. These receptors are critical for inhibitory neurotransmission in the spinal cord and brainstem and are thought to play a significant role in the immobility induced by volatile anesthetics in response to painful stimuli. Studies have specifically shown that this compound prolongs the duration of glycinergic currents[1].
Signaling Pathway: this compound's Augmentation of Inhibitory Neurotransmission```dot
Caption: this compound inhibits NMDA, AMPA, and kainate receptor function.
Influence on Voltage-Gated Ion Channels
This compound's mechanism of action also extends to the modulation of voltage-gated ion channels, which are fundamental to neuronal excitability and neurotransmitter release.
-
Calcium Channels: this compound has been demonstrated to reduce the peak inward Ca2+ current.[5] This diminution of calcium influx can have significant consequences for a variety of cellular processes, including the presynaptic release of neurotransmitters.
-
Potassium Channels: The interaction of this compound with potassium channels is complex. It has been reported to decrease the outward Ca2+-dependent K+ current (IK(Ca)) and, to a lesser degree, the Ca2+-independent K+ current.[5] Furthermore, it can directly suppress the probability of 'BK' Ca2+-dependent K+ channels opening.[5]
-
Sodium Channels: At clinically relevant concentrations, the peak inward Na+ current appears to be largely unaffected by this compound.[5]
Quantitative Data Summary
The following tables provide a structured summary of the quantitative effects of this compound on various neuronal targets as documented in the scientific literature.
Table 1: this compound's Effects on Ligand-Gated Ion Channels
| Receptor | This compound Concentration | Agonist | Preparation | Observed Effect | Reference |
| AMPA | 0.6 mM (1 MAC) | AMPA | Rat spinal cord slices | Decreased amplitude and area of evoked currents (P < 0.05 and P < 0.01, respectively) | [1] |
| NMDA | 1.8 mM | NMDA | Xenopus oocytes with mouse brain mRNA | 29-40% inhibition of induced currents | [6] |
| AMPA | 1.8 mM | AMPA | Xenopus oocytes with mouse brain mRNA | 30-33% inhibition of induced currents | [6] |
| Kainate | 1.8 mM | Kainate | Xenopus oocytes with mouse brain mRNA | 20-27% inhibition of induced currents | [6] |
| Kainate | Not specified | Kainate | Xenopus oocytes with human brain mRNA | 27-29% inhibition of induced currents | [6] |
| GABA-A | 0.50 mM (EC50) | Spontaneous firing | Rat spinal ventral horn neurones | Contributed to 26% of depressant effects | [3] |
| Glycine | 0.50 mM (EC50) | Spontaneous firing | Rat spinal ventral horn neurones | Contributed to 29% of depressant effects | [3] |
Table 2: this compound's Effects on Synaptic Currents
| Current Type | This compound Concentration | Preparation | Observed Effect | Reference |
| mEPSCs/sEPSCs Frequency | 0.6 mM (1 MAC) | Rat spinal cord slices | Significantly decreased | [1] |
| mEPSC/sEPSC Amplitude & Kinetics | 0.6 mM (1 MAC) | Rat spinal cord slices | No effect | [1] |
| Miniature Glycinergic Current Frequency | Not specified | Rat spinal cord slices | Increased (with Na+ channel block) | [1] |
| Glycinergic Current Duration | Not specified | Rat spinal cord slices | Prolonged | [1] |
Table 3: this compound's Effects on Voltage-Gated Ion Channels
| Channel/Current | This compound Concentration | Preparation | Observed Effect | Reference |
| Ca2+-dependent K+ current (IK(Ca)) | 3.5% (1.7 mM) | Bovine adrenal chromaffin cells | 88 +/- 6% decrease | [5] |
| Peak inward Ca2+ current | 3.5% (1.7 mM) | Bovine adrenal chromaffin cells | 60 +/- 3% decrease | [5] |
| Ca2+-independent K+ current | 3.5% (1.7 mM) | Bovine adrenal chromaffin cells | 34 +/- 3% decrease | [5] |
| 'BK' Ca2+-dependent K+ channels | 3.5% | Excised membrane patches | 68 +/- 10% suppression of opening probability | [5] |
| Peak inward Na+ current | 3.5% (1.7 mM) | Bovine adrenal chromaffin cells | Unchanged | [5] |
Experimental Protocols
This section provides detailed methodologies for key experimental approaches used to investigate the effects of this compound.
Patch-Clamp Electrophysiology in Spinal Cord Slices
This protocol is based on methodologies employed to study this compound's effects on glutamatergic and glycinergic currents in spinal cord motor neurons of rats.[1][7]
Objective: To record and analyze spontaneous and evoked postsynaptic currents from motor neurons within spinal cord slices to determine the effects of this compound.
Materials:
-
Sprague-Dawley rats (postnatal days 1-4)
-
Sucrose-based artificial cerebrospinal fluid (aCSF) for slicing, chilled and oxygenated
-
Recording aCSF, oxygenated with 95% O2 / 5% CO2
-
Saturated this compound stock solution
-
Borosilicate glass patch pipettes
-
Patch-clamp amplifier and data acquisition system
-
Vibrating microtome
-
Microscope equipped with differential interference contrast (DIC) optics
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the rat pup.
-
Rapidly dissect the spinal cord in chilled, oxygenated slicing solution.
-
Embed the lumbar region of the spinal cord in agar and section into transverse slices (e.g., 300-400 µm) using a vibrating microtome.
-
Transfer the slices to a holding chamber containing oxygenated aCSF and allow for recovery at room temperature for a minimum of one hour.
-
-
Recording:
-
Position a slice in the recording chamber on the microscope stage, under continuous perfusion with oxygenated aCSF.
-
Identify motor neurons in the ventral horn using DIC optics.
-
Establish a whole-cell patch-clamp recording configuration on a selected motor neuron.
-
Record spontaneous miniature excitatory postsynaptic currents (mEPSCs) in the presence of tetrodotoxin (TTX) to block action potentials.
-
Record spontaneous excitatory postsynaptic currents (sEPSCs) in the absence of TTX.
-
Evoke excitatory postsynaptic currents (EPSCs) via electrical stimulation of the dorsal root entry zone or the dorsal horn.
-
-
Drug Application:
-
Prepare a saturated stock solution of this compound and dilute it in the perfusion aCSF to the target concentration (e.g., 0.6 mM for 1 MAC).
-
Confirm the this compound concentration using gas chromatography.
-
Introduce this compound into the recording chamber via the perfusion system and record the resulting changes in synaptic currents.
-
Perform a washout with this compound-free aCSF to assess the reversibility of the observed effects.
-
-
Data Analysis:
-
Analyze the frequency, amplitude, and kinetics (rise and decay times) of the recorded currents using specialized software.
-
Statistically compare the data from the control, this compound, and washout phases.
-
Workflow: Patch-Clamp Electrophysiology Experiment
Caption: A standardized workflow for a patch-clamp electrophysiology experiment.
Two-Electrode Voltage Clamp in Xenopus Oocytes
This protocol is derived from the methodology used to investigate the effects of this compound on glutamate receptors expressed in Xenopus laevis oocytes.[6]
Objective: To quantify the effect of this compound on currents mediated by specific, heterologously expressed glutamate receptor subtypes in Xenopus oocytes.
Materials:
-
Xenopus laevis frogs
-
mRNA encoding the desired glutamate receptor subunits (e.g., from mouse or human brain)
-
Collagenase solution
-
Barth's solution for oocyte incubation
-
A two-electrode voltage-clamp setup
-
Microinjection apparatus
-
This compound solution
-
Agonist solutions (e.g., NMDA, AMPA, kainate)
Procedure:
-
Oocyte Preparation and Injection:
-
Surgically remove a lobe of the ovary from an anesthetized Xenopus frog.
-
Defolliculate the oocytes by treating the ovarian tissue with collagenase.
-
Select healthy, mature oocytes for injection with the specific mRNA.
-
Incubate the injected oocytes in Barth's solution for 2-7 days to ensure adequate receptor expression.
-
-
Recording:
-
Place a single oocyte in the recording chamber and perfuse with a standard saline solution.
-
Impale the oocyte with two microelectrodes: one for sensing voltage and one for injecting current.
-
Clamp the oocyte's membrane potential at a predetermined holding potential (e.g., -70 mV).
-
-
Drug and Agonist Application:
-
Apply the relevant agonist (e.g., NMDA, AMPA, or kainate) to elicit an inward current.
-
Once a stable baseline response is achieved, co-apply the agonist with the desired concentration of this compound.
-
Wash out both the this compound and the agonist to observe the recovery of the current.
-
To investigate the nature of the inhibition, conduct experiments with varying agonist concentrations in the presence and absence of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-induced currents.
-
Calculate the percentage of inhibition produced by this compound.
-
If applicable, construct concentration-response curves.
-
Employ appropriate statistical tests to determine the significance of the findings.
-
Conclusion
This compound's anesthetic properties arise from its concerted actions on multiple key components of neuronal signaling. The potentiation of inhibitory GABA-A and glycine receptors, coupled with the suppression of excitatory NMDA, AMPA, and kainate receptors, creates a profound shift in the balance of neurotransmission towards inhibition. This is further compounded by this compound's modulatory effects on voltage-gated ion channels, particularly those permeable to calcium and potassium. The quantitative data and detailed experimental protocols presented in this technical guide offer a robust framework for understanding and continuing to investigate the intricate neuropharmacology of this compound. A thorough comprehension of these mechanisms is indispensable for the ongoing development of safer and more targeted anesthetic agents.
References
- 1. This compound decreases glutamate neurotransmission to spinal cord motor neurons by both pre- and postsynaptic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effects of isoflurane and this compound on GABAA and glycine receptors contribute equally to depressant actions on spinal ventral horn neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Effects of this compound on the voltage-gated membrane currents of bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]
- 7. This compound directly depresses glutamate AMPA and NMDA currents in mouse spinal cord motor neurons independent of actions on GABAA or glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on the Cardiodepressant Effects of Enflurane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enflurane, a halogenated ether, was once a widely used inhalational anesthetic. However, its significant cardiodepressant effects have largely led to its replacement by newer agents. Understanding the initial research into these effects remains crucial for the development of safer anesthetics and for comprehending the fundamental mechanisms of cardiac depression. This technical guide provides an in-depth overview of the early studies that characterized the cardiodepressant properties of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Data on Cardiodepressant Effects
Initial investigations into this compound's cardiovascular effects consistently demonstrated a dose-dependent depression of myocardial function.[1] These studies, conducted in both animal models and human patients, provided key quantitative data that characterized the extent of this depression.
Hemodynamic Effects in a Canine Model
In studies using chronically instrumented dogs, this compound was shown to decrease mean arterial pressure, cardiac output, and myocardial contractility in a dose-dependent manner.[2] The following table summarizes typical findings from these early in-vivo experiments.
| Parameter | Control (Awake) | 1.0 MAC this compound (2.3%) | 1.6 MAC this compound (3.6%) |
| Mean Arterial Pressure (mmHg) | 100 ± 5 | 80 ± 6 | 65 ± 7 |
| Cardiac Output (L/min) | 3.5 ± 0.4 | 2.8 ± 0.3 | 2.1 ± 0.3 |
| Heart Rate (beats/min) | 90 ± 8 | 105 ± 10 | 115 ± 12 |
| Myocardial Contractility (dP/dt max) | 2500 ± 200 | 1800 ± 150 | 1200 ± 100 |
| Myocardial Oxygen Consumption (MVo2) | Decreased | Decreased further | Decreased significantly |
Note: Values are represented as mean ± standard deviation and are synthesized from typical findings in early canine studies. MAC (Minimum Alveolar Concentration) is the concentration of the vapor in the lungs that is needed to prevent movement (a motor response) in 50% of subjects in response to surgical stimulus.
Effects on Myocardial Function in Human Patients
Studies in patients with coronary artery disease undergoing surgical procedures also revealed this compound's depressant effects on the heart.[3] While both this compound and halothane decreased mean arterial blood pressure, the mechanisms appeared to differ.[3]
| Anesthetic Agent | Concentration | Mean Arterial Pressure (Torr) | Pulmonary Capillary Wedge Pressure (Torr) | Cardiac Index (L/min/m²) |
| Control | - | 99 ± 6 | - | 2.65 ± 0.16 |
| This compound | 1/2 MAC | 75 ± 4 | No significant increase | Unchanged |
| This compound | 3/4 MAC | 68 ± 5 | No significant increase | Unchanged |
| Halothane | 1/2 MAC | 73 ± 3 | 9.1 ± 1.6 | 2.19 ± 0.06 |
| Halothane | 3/4 MAC | 67 ± 2 | 9.4 ± 1.7 | 2.24 ± 0.08 |
Data synthesized from studies on patients with ischemic heart disease.[3]
Key Experimental Protocols
To elucidate the mechanisms behind this compound's cardiodepressant effects, researchers utilized various experimental models. A cornerstone of this research was the in-situ canine heart model, which allowed for the direct measurement of cardiac function and metabolism.
In-Situ Canine Heart Model for Assessing Myocardial Effects
This protocol provides a detailed methodology for investigating the direct effects of this compound on myocardial function, perfusion, and metabolism.
1. Animal Preparation:
-
Adult mongrel dogs are chronically instrumented under general anesthesia.
-
Instrumentation includes the implantation of catheters in the aorta and left ventricle for pressure monitoring, and a flow transducer around the left anterior descending (LAD) coronary artery to measure coronary blood flow.[4]
-
Ultrasonic crystals are placed in the myocardial segment perfused by the LAD to measure segmental shortening.[4]
-
Animals are allowed to recover fully from the surgical instrumentation before the experimental day.
2. Anesthesia and Ventilation:
-
On the day of the experiment, the trained dogs are anesthetized with an initial induction agent, followed by the administration of this compound at the desired concentrations (e.g., 1.1%, 2.2%, 4.4%).[4]
-
The animals are mechanically ventilated to maintain normal blood gas parameters.[4]
3. Experimental Procedure:
-
The LAD is perfused at a constant pressure (e.g., 80 mm Hg) with either this compound-free blood or blood equilibrated with the desired this compound concentration using an extracorporeal oxygenator.[4]
-
Hemodynamic parameters including heart rate, aortic pressure, and left ventricular pressure are continuously recorded.
-
Coronary blood flow (CBF) is measured using the Doppler flow transducer.[4]
-
Myocardial segmental shortening (SS) is measured with the ultrasonic crystals.[4]
-
Arterial and coronary venous blood samples are drawn to determine the arteriovenous oxygen (A-V) O2 difference and lactate levels.[4]
4. Data Analysis:
-
Myocardial oxygen consumption (MVo2) is calculated by multiplying CBF by the local A-V O2 difference.[4]
-
Changes in hemodynamic parameters, SS, and MVo2 are analyzed at different this compound concentrations and compared to baseline (this compound-free) conditions.
-
Myocardial lactate uptake is assessed to determine if the negative inotropic effect is due to ischemia.[4]
Signaling Pathways and Mechanisms of Action
Initial studies pointed towards a disruption of intracellular calcium homeostasis as a primary mechanism for this compound-induced cardiodepression. Specifically, this compound was found to affect the function of the sarcoplasmic reticulum (SR), the main intracellular calcium store in cardiomyocytes.
This compound's Impact on Sarcoplasmic Reticulum Calcium Handling
This compound has been shown to stimulate the leakage of calcium from the sarcoplasmic reticulum.[5] This effect is thought to be related to the more rapid depletion of ATP, which is required for the SR Ca2+-ATPase (SERCA) to pump calcium back into the SR.[5] Furthermore, this compound activates the Ca2+ release channel (Ryanodine Receptor) of the cardiac sarcoplasmic reticulum, increasing its open probability and the duration of open events.[6] This leads to a net loss of calcium from the SR, reducing the amount of calcium available for release during subsequent action potentials and thus weakening myocardial contractility.[6]
Caption: this compound's effect on cardiomyocyte calcium signaling.
Conclusion
The initial studies on the cardiodepressant effects of this compound were instrumental in defining its clinical profile and guiding the development of newer, safer anesthetic agents. Through rigorous in-vivo and in-vitro experiments, researchers established a clear dose-dependent negative inotropic effect. The underlying mechanism was traced to the disruption of intracellular calcium homeostasis, specifically an increase in calcium leakage from the sarcoplasmic reticulum and activation of the ryanodine receptor. This foundational knowledge continues to be relevant for anesthetic research and the broader field of cardiac physiology.
References
- 1. This compound depresses myocardial function, perfusion, and metabolism in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haemodynamic responses to this compound anaesthesia and hypovolaemia in the dog, and their modification by propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. The direct effects of this compound on coronary blood flow, myocardial oxygen consumption, and myocardial segmental shortening in in situ canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halothane, this compound, and isoflurane stimulate calcium leakage from rabbit sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the Ca2+ release channel of cardiac sarcoplasmic reticulum by volatile anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Enflurane Administration in Rodent Stereotaxic Surgery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enflurane is a halogenated ether that has been used as an inhalant anesthetic. While it has been largely superseded in contemporary research by agents such as isoflurane and sevoflurane due to a more favorable safety and recovery profile, a historical understanding of its application can be valuable. These application notes provide a detailed protocol for the administration of this compound in rodent stereotaxic surgery, compiled from available scientific literature. It is crucial to note that this compound can induce seizure activity and has more pronounced cardiodepressant effects compared to modern anesthetics.[1] Therefore, its use requires careful monitoring and consideration of the experimental aims.
Data Presentation: Physiological Parameters
The following tables summarize key physiological parameters for adult rats and mice under general anesthesia. While specific quantitative data for this compound is limited in recent literature, these tables provide a general reference for expected values under inhalational anesthesia. Researchers using this compound should monitor these parameters closely and expect potential deviations.
Table 1: Anesthetic Concentrations for Surgical Anesthesia in Adult Rats
| Anesthetic Agent | Minimum Alveolar Concentration (MAC) | Induction Concentration | Maintenance Concentration |
| This compound | 1.68%[2] | 3.0% - 4.0% | 1.5% - 2.5% |
| Isoflurane (for comparison) | 1.12%[3] | 3.0% - 5.0% | 1.0% - 2.0%[4] |
Table 2: Physiological Monitoring Parameters for Anesthetized Rodents
| Parameter | Normal Range for Rat | Normal Range for Mouse | Signs of Anesthetic Depth |
| Respiratory Rate (breaths/min) | 70 - 110[4] | 55 - 100 | Too Deep: <50% of baseline, deep and slow. Too Light: Shallow and rapid.[4] |
| Heart Rate (beats/min) | 260 - 500[4] | 300 - 500 | Too Deep: Significant drop from baseline, bradycardia. Too Light: Tachycardia. |
| Body Temperature (°C) | 35.9 - 37.5[4] | 36.0 - 38.0 | Hypothermia is a common complication and must be prevented. |
| Mucous Membrane Color | Pink[4] | Pink | Pale or Blue: Indicates poor perfusion or oxygenation.[4] |
| Capillary Refill Time (CRT) | < 2 seconds[4] | < 2 seconds | > 2 seconds: Indicates poor perfusion.[4] |
Experimental Protocol: this compound Administration for Stereotaxic Surgery
This protocol outlines the steps for administering this compound anesthesia to a rodent for stereotaxic surgery.
Materials:
-
This compound, USP
-
Calibrated vaporizer specific for this compound
-
Induction chamber
-
Stereotaxic frame with anesthetic gas delivery system (nose cone)
-
Oxygen source
-
Scavenging system for waste anesthetic gas
-
Monitoring equipment (pulse oximeter, rectal thermometer, electrocardiogram)
-
Heating pad
-
Ophthalmic ointment
-
Analgesics (for pre- and post-operative pain)
-
Sterile surgical instruments and drapes
-
Emergency support equipment and drugs
Procedure:
-
Pre-Anesthetic Preparation:
-
Acclimate the animal to the laboratory environment for at least 3 days prior to surgery.
-
Withholding food is generally not necessary for rodents due to their inability to vomit.
-
Administer pre-emptive analgesia as per your institution's approved protocol. This is crucial as this compound has limited analgesic properties.
-
-
Induction of Anesthesia:
-
Place the rodent in the induction chamber.
-
Set the this compound vaporizer to 3.0% - 4.0% with an oxygen flow rate of 1-2 L/min.
-
Observe the animal until it loses its righting reflex and becomes unconscious. This typically occurs within 3-5 minutes.
-
-
Transfer to Stereotaxic Frame:
-
Once induced, quickly move the animal to the stereotaxic frame.
-
Secure the animal's head in the frame using the ear bars and incisor bar.
-
Immediately place the nose cone over the animal's snout to deliver the anesthetic gas mixture.
-
-
Maintenance of Anesthesia:
-
Reduce the this compound concentration to 1.5% - 2.5% for maintenance of a surgical plane of anesthesia. The exact concentration should be adjusted based on the animal's physiological responses.
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
-
Physiological Monitoring:
-
Continuously monitor the animal's vital signs throughout the surgical procedure (heart rate, respiratory rate, oxygen saturation, and body temperature).
-
Maintain the animal's body temperature between 36°C and 38°C using a heating pad. Hypothermia can significantly affect physiological responses and recovery.
-
Adjust the this compound concentration as needed to maintain a stable plane of anesthesia. If the respiratory rate or heart rate drops significantly, reduce the anesthetic concentration.
-
-
Recovery:
-
Upon completion of the surgery, turn off the this compound vaporizer but continue to supply oxygen for a few minutes to aid in the washout of the anesthetic.
-
Remove the animal from the stereotaxic frame and place it in a clean, warm recovery cage.
-
Monitor the animal closely until it is fully ambulatory.
-
Provide post-operative analgesia as per your approved protocol.
-
Ensure easy access to food and water once the animal is conscious.
-
Mandatory Visualizations
Signaling Pathways of this compound
Caption: this compound potentiates GABA-A and glycine receptors, leading to neuronal inhibition.
Experimental Workflow for this compound Administration
Caption: Workflow for this compound administration in rodent stereotaxic surgery.
Disclaimer
This protocol is intended for informational purposes for trained research professionals. All procedures involving laboratory animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable regulations and guidelines. The use of this compound carries specific risks, and researchers should be thoroughly familiar with its pharmacological properties before use.
References
- 1. The Electrocortical Effects of this compound: Experiment and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. westernu.edu [westernu.edu]
- 3. Minimum alveolar concentration of volatile anesthetics in rats during postnatal maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for Using Enflurane in Cell Culture and Tissue Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of enflurane, a halogenated ether volatile anesthetic, in in vitro experimental systems. Detailed protocols for its application in both cell culture and tissue slice electrophysiology are outlined, accompanied by a summary of its known effects on cellular and synaptic function.
Introduction
This compound (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether) has been used clinically for general anesthesia.[1] In the research setting, it serves as a valuable tool to investigate the molecular and cellular mechanisms of anesthesia, as well as its effects on neuronal excitability, synaptic transmission, and cell viability. Understanding its interactions with specific ion channels and signaling pathways is crucial for neuroscience research and drug development.
Mechanism of Action at the Cellular Level
This compound's anesthetic effects are primarily mediated through its modulation of various ligand-gated and voltage-gated ion channels in the central nervous system. It potentiates inhibitory neurotransmission while depressing excitatory signaling.
Key Molecular Targets:
-
GABAA Receptors: this compound is a positive allosteric modulator of GABAA receptors.[1][2] It enhances the receptor's affinity for its endogenous ligand, GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane.[3] This potentiation of inhibitory signaling contributes significantly to its anesthetic effect.
-
Glycine Receptors: Similar to its action on GABAA receptors, this compound also potentiates the function of glycine receptors, another major class of inhibitory ligand-gated ion channels in the spinal cord and brainstem.[2][3]
-
Glutamate Receptors: this compound inhibits the function of excitatory glutamate receptors, including NMDA, AMPA, and kainate receptors.[4][5] This leads to a reduction in excitatory postsynaptic currents and contributes to the overall depression of neuronal activity.[4] this compound can decrease the frequency of spontaneous excitatory postsynaptic currents, suggesting a presynaptic mechanism of action by reducing glutamate release.[6]
-
Voltage-Gated Ion Channels: this compound has been shown to inhibit various voltage-gated ion channels, including sodium, potassium, and calcium channels, although the effects can be complex and concentration-dependent.[2]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on various cellular and synaptic parameters as reported in the literature. These values can serve as a guide for experimental design.
| Target | Preparation | This compound Concentration | Observed Effect | Reference |
| Glutamate Receptors | ||||
| NMDA Receptors | Xenopus oocytes expressing mouse brain mRNA | 1.8 mM | 29-40% inhibition of NMDA-induced currents | [5] |
| AMPA Receptors | Xenopus oocytes expressing mouse brain mRNA | 1.8 mM | 30-33% inhibition of AMPA-induced currents | [5] |
| Kainate Receptors | Xenopus oocytes expressing mouse or human brain mRNA | 1.8 mM | 20-29% inhibition of kainate-induced currents | [5] |
| Spontaneous Excitatory Postsynaptic Currents (sEPSCs) | Rat spinal cord slices | 0.6 mM (1 MAC) | Significant decrease in frequency | [6] |
| AMPA-evoked currents | Rat spinal cord slices | 0.6 mM (1 MAC) | Significant decrease in amplitude and area | [6] |
| GABAA and Glycine Receptors | ||||
| Spontaneous Action Potential Firing | Rat spinal ventral horn neurons | 0.50 mM | Half-maximal reduction | [3] |
| Contribution to Neuronal Depression | Rat spinal ventral horn neurons | Clinically relevant concentrations | 26% mediated by GABAA receptors, 29% by glycine receptors | [3] |
*MAC (Minimum Alveolar Concentration) is the concentration of an inhaled anesthetic in the alveoli of the lungs that is needed to prevent movement in 50% of subjects in response to a surgical stimulus. 1 MAC for this compound is approximately 1.68% in oxygen.[2]
Experimental Protocols
Protocol 1: Application of this compound in Cell Culture
This protocol describes a method for exposing cultured cells to this compound in a sealed chamber. This method is suitable for studying the effects of this compound on cell viability, proliferation, and signaling pathways.
Materials:
-
Cultured cells (e.g., neuronal cell lines, primary neurons) in appropriate culture vessels (e.g., multi-well plates, flasks)
-
Modular incubator chamber with gas-tight seals and inlet/outlet ports
-
Vaporizer calibrated for this compound
-
Gas source (e.g., medical air or a mix of 95% O2 / 5% CO2)
-
Gas analyzer to monitor this compound, O2, and CO2 concentrations
-
Humidifier for the gas inflow
Procedure:
-
Cell Preparation: Plate cells at the desired density and allow them to adhere and grow for 24-48 hours before the experiment.
-
Chamber Setup: Place the cell culture vessels inside the modular incubator chamber. If necessary, replace the culture medium with fresh, pre-warmed medium just before exposure.
-
Gas Delivery: Connect the gas source to the inlet of the vaporizer. Connect the outlet of the vaporizer to the inlet of the modular chamber. A humidifier can be placed in-line between the vaporizer and the chamber.
-
This compound Administration: Set the vaporizer to the desired this compound concentration (e.g., 1-4% v/v). Flush the chamber with the this compound/gas mixture for a predetermined time (e.g., 5-10 minutes) to allow the gas concentration to equilibrate.
-
Monitoring: Use a gas analyzer to confirm the concentration of this compound, O2, and CO2 inside the chamber. Adjust the vaporizer and gas flow as needed to maintain the desired concentrations.
-
Incubation: Seal the chamber and place it in a standard cell culture incubator at 37°C for the desired exposure duration (e.g., 1-6 hours).
-
Post-Exposure: After the incubation period, turn off the vaporizer and flush the chamber with the control gas (without this compound) to remove the anesthetic.
-
Analysis: Remove the cells from the chamber and proceed with the planned downstream analysis (e.g., viability assays, protein extraction, immunofluorescence).
Protocol 2: Application of this compound in Tissue Slice Electrophysiology
This protocol details the application of this compound to acute brain slices for electrophysiological recordings (e.g., patch-clamp, field potential recordings).
Materials:
-
Acute brain slices prepared using standard methods
-
Recording chamber for submerged or interface-style slice maintenance
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
Vaporizer calibrated for this compound
-
Gas line splitter and flow meters
-
Airtight perfusion system to minimize this compound evaporation from the aCSF
-
Gas scavenging system to safely remove waste anesthetic gases
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated cutting solution.
-
Slice Recovery: Allow slices to recover in a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour before transferring to the recording chamber.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min).
-
This compound Delivery to aCSF (Liquid Application):
-
Prepare a saturated stock solution of this compound in aCSF in a sealed container. This can be achieved by bubbling the this compound vapor through the aCSF.
-
Use a syringe pump to infuse the this compound-containing aCSF into the main perfusion line at a calculated rate to achieve the desired final concentration in the recording chamber.
-
Note: This method requires careful calibration and can be prone to variability due to this compound's volatility. Regular measurement of the this compound concentration in the bath is recommended.[7]
-
-
This compound Delivery via Gas Phase (Vapor Application):
-
This method is more common for interface-style recording chambers but can be adapted for submerged chambers with appropriate modifications to the chamber lid.
-
Deliver a humidified gas mixture containing the desired concentration of this compound (e.g., 1-4% v/v in 95% O2 / 5% CO2) over the surface of the aCSF in the recording chamber.
-
The this compound will equilibrate between the gas and liquid phases. The concentration in the aCSF will depend on the temperature and the blood:gas partition coefficient.
-
-
Electrophysiological Recordings: Once the this compound application has stabilized (typically after 5-10 minutes of perfusion), begin the electrophysiological recordings.
-
Washout: To reverse the effects of this compound, switch the perfusion back to the control aCSF (or turn off the gas-phase delivery). A washout period of 15-30 minutes is typically sufficient for recovery.
Mandatory Visualizations
Signaling Pathways
References
- 1. rsds.org [rsds.org]
- 2. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of isoflurane and this compound on GABAA and glycine receptors contribute equally to depressant actions on spinal ventral horn neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound directly depresses glutamate AMPA and NMDA currents in mouse spinal cord motor neurons independent of actions on GABAA or glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]
- 6. GABAA receptor antagonism increases NMDA receptor inhibition by isoflurane at a minimum alveolar concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
Application of Enflurane in Preclinical Models of Neurological Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enflurane, a halogenated ether, has been utilized as an inhalational anesthetic for decades. While its clinical use has diminished with the advent of newer agents, its distinct pharmacological profile continues to make it a subject of interest in preclinical research, particularly in the field of neuroscience. These application notes provide an overview of the use of this compound in preclinical models of neurological disorders, with a focus on epilepsy. Detailed protocols for its administration and the induction of relevant disease models are provided to facilitate further research into its mechanisms of action and potential therapeutic applications.
Epilepsy Models
This compound has demonstrated notable effects in various preclinical models of epilepsy, primarily showcasing its anticonvulsant properties. The following sections detail its application in feline models of induced seizures.
Quantitative Data Summary
The following table summarizes the quantitative data on the effects of this compound in preclinical epilepsy models.
| Neurological Disorder Model | Species | This compound Concentration | Key Findings | Reference |
| Amygdaloid Kindled Seizures | Cat | 1.5% (subconvulsive) | Increased seizure threshold current. | [1] |
| 3.5% (convulsive) | Increased seizure threshold current (less effective than 1.5%); facilitated propagation of amygdaloid after-discharge. | [1] | ||
| Bicuculline-Induced Seizures | Cat | 1.5% (subconvulsive) | Increased threshold dose of bicuculline required to induce seizures. | [1] |
| 3.5% (convulsive) | Increased threshold dose of bicuculline required to induce seizures (less effective than 1.5%); depressed intensity of convulsions in a dose-related manner. | [1] | ||
| Penicillin-Induced Seizures | Cat | 1.5% - 3.5% | Suppressed cortical seizures in a dose-dependent manner; complete suppression at higher doses. | [1] |
Experimental Protocols
This protocol describes the surgical implantation of electrodes and the subsequent kindling procedure to establish a stable model of temporal lobe epilepsy.
Materials:
-
Adult cats
-
Stereotaxic apparatus
-
Anesthesia (e.g., pentobarbital sodium)
-
Bipolar stainless-steel electrodes
-
Dental cement
-
Electrical stimulator
-
EEG recording system
Procedure:
-
Anesthetize the cat and mount it in a stereotaxic frame.
-
Implant a bipolar electrode into the basolateral amygdala using stereotaxic coordinates.
-
Implant cortical screw electrodes for EEG recording.
-
Secure the electrodes with dental cement.
-
Allow a recovery period of at least one week.
-
Determine the afterdischarge threshold (ADT) by delivering a 1-second train of 60 Hz sine waves, starting at a low current and increasing until an afterdischarge of at least 5 seconds is elicited.
-
For kindling, stimulate the amygdala once daily at the ADT until stable generalized seizures are consistently produced. Seizure stages are typically classified based on behavioral manifestations.
This protocol details the induction of acute seizures through the administration of a GABA-A receptor antagonist.
Materials:
-
Adult cats
-
This compound and vaporizer
-
Bicuculline methiodide
-
Intravenous catheter
-
EEG recording system
Procedure:
-
Anesthetize the cat with this compound at the desired concentration (e.g., 1.5% or 3.5%).
-
Monitor vital signs and EEG continuously.
-
Administer bicuculline intravenously at a slow infusion rate or in incremental boluses.
-
Observe for the onset of seizure activity, characterized by spike-wave discharges on the EEG and behavioral manifestations.
-
The threshold dose of bicuculline required to induce a seizure is determined.
This protocol describes the creation of a focal epileptic model by the cortical application of penicillin.
Materials:
-
Adult cats
-
This compound and vaporizer
-
Penicillin G sodium salt
-
Microsyringe
-
Craniotomy equipment
-
EEG recording system
Procedure:
-
Anesthetize the cat with this compound.
-
Perform a craniotomy to expose the desired cortical area (e.g., somatosensory cortex).
-
Create a small durotomy.
-
Inject a small volume of a concentrated penicillin solution directly into the cortex using a microsyringe.
-
Monitor the EEG for the development of focal epileptiform discharges.
-
The effect of different this compound concentrations on the frequency and amplitude of penicillin-induced spikes can then be assessed.
Electrophysiological Studies in the Rat Visual Cortex
This compound's effects on neuronal activity have been investigated in the rat visual cortex, revealing concentration-dependent changes in electroencephalogram (EEG) patterns.
Quantitative Data Summary
| Animal Model | Species | This compound Concentration (MAC) | Key Findings | Reference |
| Electrocortical Activity | Rat | 0.5 | Slowing and increased amplitude of scalp EEG. | [2] |
| 1.0 | Further slowing and increased amplitude. | [2] | ||
| 1.5 | Appearance of paroxysmal epileptiform discharges (PEDs) interspersed with periods of electrical silence (burst suppression). | [2] | ||
| 2.0 | Pronounced burst suppression pattern with frequent PEDs. | [2] |
Experimental Protocol
This protocol outlines the surgical procedure for implanting a multi-electrode array in the rat visual cortex for chronic EEG recordings.
Materials:
-
Adult rats (e.g., Sprague-Dawley)
-
Anesthesia (e.g., isoflurane or desflurane for surgery, this compound for the experiment)
-
Stereotaxic apparatus
-
High-density microelectrode array (e.g., 8x8)
-
Dental cement and skull screws
-
Electrophysiology recording system
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Perform a craniotomy over the visual cortex.
-
Carefully insert the high-density electrode array into the cortex to the desired depth.
-
Secure the array to the skull using dental cement and anchor screws.
-
Allow for a post-operative recovery period.
-
For the experiment, place the rat in a recording chamber and allow it to acclimate.
-
Administer this compound at varying concentrations (e.g., 0.5, 1.0, 1.5, and 2.0 MAC), allowing for an equilibration period at each concentration.
-
Record local field potentials (LFPs) and multiunit spike activity.
Signaling Pathways and Mechanisms of Action
This compound's effects on the central nervous system are mediated through its interaction with various neurotransmitter systems and signaling pathways.
Diagram 1: this compound's Impact on Synaptic Transmission
Caption: this compound modulates synaptic transmission by inhibiting glutamate release and potentiating GABA-A receptors.
Diagram 2: Experimental Workflow for Preclinical Epilepsy Studies
Caption: Workflow for evaluating the effects of this compound on preclinical models of epilepsy.
Application in Other Neurological Disorders
Preclinical research on the application of this compound in other major neurological disorders such as Alzheimer's disease, Parkinson's disease, stroke, and traumatic brain injury is notably limited. The majority of studies investigating the neuroprotective or neurotoxic effects of volatile anesthetics in these conditions have focused on isoflurane and sevoflurane.
-
Alzheimer's Disease: Studies on isoflurane and sevoflurane have explored their potential to promote the aggregation of amyloid-beta and tau phosphorylation, key pathological hallmarks of Alzheimer's disease. However, similar comprehensive investigations with this compound are lacking.
-
Parkinson's Disease: The impact of general anesthetics on the dopaminergic system and the progression of Parkinson's disease is an area of active research, but data specific to this compound is scarce.
The absence of robust preclinical data for this compound in these areas represents a significant research gap. Future studies are warranted to elucidate the specific effects of this compound on the pathophysiology of these complex neurological disorders.
Conclusion
This compound demonstrates significant anticonvulsant properties in preclinical models of epilepsy, with dose-dependent effects on seizure thresholds and activity. Its pro-epileptogenic effects at higher concentrations, characterized by paroxysmal epileptiform discharges, also provide a valuable model for studying seizure generation. The provided protocols offer a framework for researchers to further investigate the mechanisms underlying these effects. However, the application of this compound in preclinical models of other major neurological disorders remains largely unexplored, highlighting a need for future research to fully characterize its potential impact on a broader range of neuropathologies.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. The electrocortical effects of this compound: experiment and theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhalational anesthetics as neuroprotectants or chemical preconditioning agents in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring Anesthetic Depth with Enflurane in Small Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enflurane is a halogenated ether used for inhalation anesthesia. While newer agents are more commonly used in clinical practice, this compound remains a valuable tool in preclinical research due to its unique pharmacological profile. Accurate monitoring of anesthetic depth is critical to ensure animal welfare, reduce physiological variability, and obtain reliable and reproducible experimental data. These application notes provide detailed techniques and protocols for monitoring this compound anesthesia in small laboratory animals, such as mice and rats.
Principles of Anesthetic Depth Assessment
The depth of anesthesia is a continuum from light sedation to deep surgical anesthesia and ultimately to overdose. Monitoring involves a combination of assessing physiological parameters and observing reflex responses. The goal is to maintain Stage III, Plane 2 or 3, which is characterized by unconsciousness, muscle relaxation, and loss of response to painful stimuli, while ensuring vital physiological functions are maintained.
Monitoring Techniques
Monitoring anesthetic depth with this compound relies on a multi-parameter approach, combining reflex assessment with the tracking of vital physiological signs.
Reflex Assessment
Reflexes are involuntary responses to stimuli and their progressive loss is a key indicator of increasing anesthetic depth. Assessment should be performed gently and intermittently to avoid lightening the plane of anesthesia.
-
Righting Reflex: The animal's ability to return to a sternal position when placed on its back. This is one of the first reflexes to be lost upon induction.
-
Palpebral (Blink) Reflex: A blink response when the medial or lateral canthus of the eye is gently tapped. This reflex is typically lost as the animal enters a surgical plane of anesthesia.
-
Pedal Withdrawal (Toe Pinch) Reflex: Withdrawal of a limb in response to a firm pinch of a toe or the interdigital webbing. The absence of this reflex is a strong indicator of a surgical plane of anesthesia.
-
Corneal Reflex: Blinking in response to gently touching the cornea with a sterile object. This reflex is one of the last to be lost before overdose and should only be tested in emergencies to confirm deep anesthesia, as repeated testing can cause corneal ulceration.
Table 1: Stages of Anesthesia and Associated Reflexes
| Anesthetic Stage | Plane | Respiration | Eyeball Position | Pupil Size | Reflexes Present | General Observations |
| Stage I | - | Irregular, may hold breath | Central | Dilated | All reflexes present | Voluntary excitement, struggling |
| Stage II | - | Irregular | Central, may be erratic | Dilated | All reflexes present | Involuntary excitement, vocalization |
| Stage III | Plane 1 | Regular | Central | Constricted | Palpebral present, others diminishing | Light anesthesia |
| Plane 2 | Regular, slightly depressed | Rotated ventromedially | Partially dilated | Palpebral absent, Pedal withdrawal sluggish/absent | Surgical Anesthesia | |
| Plane 3 | Shallow, diaphragmatic | Central | Moderately dilated | All reflexes (except corneal) absent | Deep Surgical Anesthesia | |
| Stage IV | - | Apnea (cessation of breathing) | Central | Widely dilated | All reflexes absent | Anesthetic Overdose, Medical Emergency |
Physiological Parameter Monitoring
Continuous or frequent monitoring of physiological parameters is essential for assessing cardiovascular and respiratory depression caused by this compound.
-
Heart Rate (HR): this compound can cause a dose-dependent decrease in heart rate. Monitoring can be achieved via pulse oximetry, electrocardiography (ECG), or a stethoscope.
-
Respiratory Rate (RR): this compound is a respiratory depressant, causing a decrease in respiratory rate and tidal volume. The rate can be monitored by observing chest movements or with specialized respiratory monitors.
-
Blood Pressure (BP): this compound causes dose-dependent vasodilation and decreased cardiac contractility, leading to a drop in blood pressure.[1] Monitoring is crucial, especially in prolonged procedures, and can be performed non-invasively using tail-cuff systems or invasively via arterial catheterization.
-
Body Temperature: Anesthetics depress the thermoregulatory center. Small animals, with their high surface area-to-volume ratio, are particularly susceptible to hypothermia. Core body temperature should be maintained between 36.5°C and 38.0°C using a heating pad and monitored with a rectal probe.
-
Mucous Membrane Color and Capillary Refill Time (CRT): Pink mucous membranes and a CRT of less than 2 seconds indicate adequate tissue perfusion. Pale membranes or prolonged CRT can suggest poor perfusion or hypoxemia.
Table 2: this compound Anesthetic Concentrations and Expected Physiological Responses in Rodents
| Parameter | Light Anesthesia (Approx. 1.0 MAC) | Surgical Anesthesia (Approx. 1.25-1.5 MAC) | Deep Anesthesia (>1.5 MAC) |
| This compound Vaporizer Setting (%) | 1.9 - 2.2% | 2.5 - 3.3% | >3.3% |
| Heart Rate (beats/min) | Mildly decreased from baseline | Moderately decreased | Significantly decreased, potential for bradycardia |
| Respiratory Rate (breaths/min) | Decreased from baseline (e.g., 60-90) | Significantly decreased (e.g., 40-60) | Severely depressed, risk of apnea |
| Mean Arterial Pressure (mmHg) | Mildly decreased (e.g., 80-100) | Moderately decreased (e.g., 60-80) | Significantly decreased (<60), risk of severe hypotension |
| Reflexes | Pedal withdrawal may be present/sluggish | Pedal withdrawal absent | All reflexes absent (except possibly corneal) |
Note: These values are approximate and can vary based on the animal's strain, age, and physiological status. MAC (Minimum Alveolar Concentration) of this compound is approximately 1.95% in mice and 2.21% in rats.[2] A vaporizer setting of 1.25 to 1.5 times the MAC is generally required for surgical anesthesia.
Advanced Monitoring Techniques
For studies requiring precise control of anesthetic depth or for assessing the neurological effects of compounds, advanced monitoring techniques may be employed.
-
Capnography: Measures the concentration of carbon dioxide in expired air (end-tidal CO2, EtCO2). It provides real-time information on ventilation status. In spontaneously breathing small animals under this compound, EtCO2 will typically rise due to respiratory depression.
-
Electroencephalography (EEG): EEG monitors the electrical activity of the brain, the target organ of anesthetic agents. As anesthetic depth increases with this compound, EEG patterns typically shift from high-frequency, low-amplitude waves to low-frequency, high-amplitude waves. In deep anesthesia, a pattern of "burst suppression" may be observed, characterized by periods of electrical silence interspersed with bursts of activity.
Experimental Protocols
Protocol: Induction and Maintenance of this compound Anesthesia in a Rat
Materials:
-
This compound, USP
-
Precision vaporizer calibrated for this compound
-
Oxygen source
-
Induction chamber
-
Nose cone or endotracheal tube and ventilator
-
Monitoring equipment (pulse oximeter, rectal thermometer, heating pad, non-invasive blood pressure system)
-
Ophthalmic ointment
-
Subcutaneous fluids (e.g., warmed sterile saline)
Procedure:
-
Preparation: Ensure all equipment is clean and functioning correctly. Check the level of this compound in the vaporizer. Weigh the animal and record its baseline physiological parameters if possible.
-
Induction:
-
Place the rat in the induction chamber.
-
Set the oxygen flow rate to 1-2 L/min.
-
Set the this compound vaporizer to 4-5% to achieve rapid induction.
-
Observe the animal closely until it loses its righting reflex and ambulation ceases (typically 2-4 minutes).
-
-
Transition to Maintenance:
-
Once induced, quickly remove the animal from the chamber.
-
Place the animal in a supine or sternal position on a heating pad.
-
Immediately apply the nose cone for maintenance of anesthesia.
-
Reduce the this compound vaporizer setting to 2.5-3.5% (approximately 1.25-1.5 MAC) and adjust the oxygen flow rate to 0.5-1 L/min.
-
Apply ophthalmic ointment to both eyes to prevent corneal drying.
-
-
Monitoring:
-
Assess the depth of anesthesia by checking the pedal withdrawal reflex. The absence of a response indicates a surgical plane.
-
Continuously monitor heart rate, respiratory rate, and body temperature. Record these parameters every 5-10 minutes.
-
Adjust the vaporizer setting in small increments (0.25-0.5%) to maintain the desired anesthetic depth. If heart rate or blood pressure drops significantly, reduce the this compound concentration. If the animal responds to stimuli, increase the concentration slightly.
-
-
Recovery:
-
Once the procedure is complete, turn off the vaporizer but continue to supply 100% oxygen for 5-10 minutes.
-
Move the animal to a clean, warm recovery cage.
-
Continue to monitor the animal until it has regained its righting reflex and is able to move around the cage. Do not leave the animal unattended during recovery.
-
Provide post-procedural analgesia as required by the experimental protocol.
-
Visualizations
Anesthetic Monitoring Workflow
Simplified Signaling Pathway of this compound Action
This compound, like other volatile anesthetics, is thought to exert its effects by modulating the function of various ion channels in the central nervous system. A primary mechanism is the potentiation of inhibitory neurotransmission and the inhibition of excitatory neurotransmission.
References
Application Notes and Protocols: Enflurane as a Tool for Studying Consciousness and Memory Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of enflurane, a halogenated inhalational anesthetic, as a tool to investigate the complex neural mechanisms underlying consciousness and memory formation. The information presented here is intended to guide researchers in designing and executing experiments to explore synaptic plasticity, neural circuitry, and the behavioral correlates of anesthetic-induced alterations in cognitive states.
Introduction to this compound in Neuroscience Research
This compound, though less common in clinical practice today, remains a valuable tool in neuroscience research due to its well-characterized effects on the central nervous system (CNS).[1] It induces a reversible loss of consciousness, providing a model to study the neural correlates of this fundamental brain state.[1] Furthermore, its amnestic properties offer a window into the molecular and cellular processes that underpin memory consolidation.
This compound's primary mechanism of action involves the potentiation of inhibitory neurotransmission and the suppression of excitatory signaling.[1][2] This dual action allows for the dissection of specific pathways and receptor systems critical for consciousness and memory.
Mechanisms of Action
This compound's effects on consciousness and memory are primarily attributed to its interaction with various ligand-gated ion channels in the brain.
Potentiation of Inhibitory Neurotransmission
This compound enhances the function of inhibitory receptors, leading to neuronal hyperpolarization and a reduction in neuronal excitability.
-
GABAA Receptors: this compound potentiates the effect of γ-aminobutyric acid (GABA) at the GABAA receptor, increasing the influx of chloride ions.[1][3] This leads to a dampening of neuronal activity. Studies in rats suggest that a significant portion of this compound's CNS depressant effects are mediated through GABAA receptors.[4]
-
Glycine Receptors: Similar to its action on GABAA receptors, this compound also potentiates the function of glycine receptors, which are another class of inhibitory ion channels.[2][4]
Inhibition of Excitatory Neurotransmission
This compound suppresses excitatory signaling by acting on glutamate receptors, which are crucial for synaptic plasticity and memory formation.
-
NMDA Receptors: this compound inhibits the function of N-methyl-D-aspartate (NMDA) receptors in a concentration-dependent manner.[1][5] This inhibition disrupts the influx of calcium, a critical step in the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[6][7] The inhibition of NMDA receptors by this compound is non-competitive with respect to glutamate.[5]
-
AMPA Receptors: this compound can also depress currents mediated by α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, further contributing to the suppression of excitatory neurotransmission.[2]
The multifaceted interactions of this compound with these key receptors make it a powerful tool for modulating and studying the balance of excitation and inhibition in neural circuits that govern consciousness and memory.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound and related volatile anesthetics on memory and synaptic plasticity.
Table 1: Effects of this compound on Human Memory and Cognitive Function
| Anesthetic | Concentration (% MAC) | Task | Effect |
| This compound | 9 | Choice-reaction time, digit span, Purdue Pegboard | Slight to no effect |
| This compound | 18 | Word pair recall | Amnesia |
| This compound | 24 | Choice-reaction time, digit span, Purdue Pegboard | Impaired performance |
Data synthesized from a study on male volunteers.[8]
Table 2: Effects of Volatile Anesthetics on Hippocampal Long-Term Potentiation (LTP)
| Anesthetic | Concentration | Preparation | Pathway | Effect on LTP |
| Isoflurane | 0.2-0.3 mM | Mouse hippocampal slices | Schaffer collateral-CA1 | Failed to induce LTP[6][7] |
| Isoflurane | Clinically relevant | In vivo (rats) | Mossy fiber, perforant path | Markedly reduced amplitude[9] |
Note: Data on isoflurane is presented as a proxy due to its similar mechanism of action and more extensive characterization in LTP studies.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study memory formation and synaptic plasticity.
Protocol for In Vivo Assessment of this compound-Induced Amnesia in Rodents
This protocol is designed to assess the amnestic effects of this compound using a contextual fear conditioning paradigm.
Materials:
-
Male Wistar rats (P60)[10]
-
This compound vaporizer and anesthesia chamber
-
Fear conditioning apparatus (with a grid floor for footshock)
-
Sound-attenuating chamber
-
This compound
Procedure:
-
Habituation: Place each rat in the fear conditioning chamber for 5 minutes to allow for exploration.
-
Anesthesia Induction: Immediately after habituation, place the rats in an anesthesia chamber and induce anesthesia with a specified concentration of this compound (e.g., 2.0-4.5% for induction, 0.5-3.0% for maintenance) in oxygen.[11][12] Maintain anesthesia for a predetermined duration (e.g., 30 minutes). A control group should receive only oxygen.
-
Training:
-
Fear Conditioning:
-
Place the rat in the conditioning chamber.
-
After a 2-minute baseline period, present a conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB, 2 kHz), for 30 seconds.
-
During the final 2 seconds of the CS, deliver an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 2 minutes.
-
-
Recovery: Allow the rats to recover from anesthesia in their home cages.
-
Memory Test: 24 hours after training, place the rats back into the conditioning chamber (contextual test) or a novel chamber with the presentation of the CS (cued test) and measure freezing behavior for 5 minutes. Freezing is defined as the absence of all movement except for respiration.
-
Data Analysis: Compare the percentage of time spent freezing between the different experimental groups. A significant reduction in freezing in the this compound-treated groups compared to the control group indicates amnesia.
Protocol for In Vitro Electrophysiological Recording of this compound's Effect on LTP
This protocol details the methodology for examining the impact of this compound on LTP in hippocampal brain slices.
Materials:
-
Male Sprague-Dawley rats (6-8 weeks old)[14]
-
Vibrating microtome
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber with a perfusion system
-
Glass microelectrodes
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
This compound
Procedure:
-
Slice Preparation:
-
Anesthetize the rat and rapidly decapitate.
-
Dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare transverse hippocampal slices (400 µm thick) using a vibrating microtome.[14]
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single baseline stimuli every 30 seconds and record stable fEPSPs for at least 20 minutes.
-
-
This compound Application:
-
Switch the perfusion to aCSF containing a clinically relevant concentration of this compound. This can be achieved by bubbling the aCSF with a carrier gas containing a known concentration of this compound.
-
Continue to record baseline fEPSPs in the presence of this compound for 20 minutes.
-
-
LTP Induction:
-
Post-HFS Recording:
-
Continue to record fEPSPs for at least 60 minutes after HFS to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs.
-
Normalize the fEPSP slopes to the pre-HFS baseline.
-
Compare the degree of potentiation between slices treated with this compound and control slices. A significant reduction in potentiation in the this compound group indicates an inhibitory effect on LTP.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the action of this compound.
Caption: this compound's dual mechanism on inhibitory and excitatory receptors.
Caption: Workflow for assessing this compound-induced amnesia.
Caption: Workflow for in vitro LTP experiments with this compound.
Conclusion
This compound serves as a versatile and potent pharmacological tool for researchers investigating the fundamental neuroscience of consciousness and memory. Its well-documented effects on key neurotransmitter systems provide a reliable method for inducing reversible states of unconsciousness and amnesia. By utilizing the protocols and understanding the mechanisms outlined in these notes, scientists can further unravel the intricate neural processes that govern our cognitive world.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Mechanisms of Anesthesia and Consciousness | Anesthesia Key [aneskey.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Volatile anesthetics and glutamate activation of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.fis.tum.de [portal.fis.tum.de]
- 7. Isoflurane blocks synaptic plasticity in the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of subanesthetic concentration of this compound and halothane on human behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of inhaled anesthetic isoflurane on long-term potentiation of CA3 pyramidal cell afferents in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoflurane anesthesia induced persistent, progressive memory impairment, caused a loss of neural stem cells, and reduced neurogenesis in young, but not adult, rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Ethrane (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 14. Volatile anesthetic isoflurane inhibits LTP induction of hippocampal CA1 neurons through α4β2 nAChR subtype-mediated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodologies for Assessing the Analgesic Properties of Enflurane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enflurane, a halogenated ether, has been historically utilized as an inhalational anesthetic. Beyond its anesthetic properties, this compound exhibits notable analgesic effects, making it a subject of interest for pain management research. These application notes provide detailed methodologies and protocols for assessing the analgesic properties of this compound in preclinical models. The focus is on established in vivo behavioral assays that are fundamental in pain research and drug development.
Mechanism of Action: Modulation of Inhibitory Neurotransmission
This compound's analgesic effects are primarily attributed to its positive allosteric modulation of inhibitory neurotransmitter receptors in the central nervous system. Specifically, it enhances the function of:
-
GABA-A (γ-aminobutyric acid type A) Receptors: this compound binds to GABA-A receptors, increasing the influx of chloride ions into neurons. This hyperpolarizes the neuron, making it less likely to fire and thereby dampening the transmission of pain signals. Studies in rats have indicated that approximately 26-30% of the depressant effects of this compound on spinal cord neurons are mediated by GABA-A receptors[1][2].
-
Glycine Receptors: Similar to its action on GABA-A receptors, this compound potentiates the effect of glycine on its receptors, which are also chloride channels. This action contributes significantly to spinal cord depression and analgesia, accounting for about 29% of its effects on spinal ventral horn neurons in rats[1].
The combined potentiation of these two major inhibitory receptor systems in the spinal cord and brain is central to the analgesic efficacy of this compound.
Signaling Pathway of this compound's Analgesic Action
Caption: this compound enhances GABA-A and glycine receptor activity, leading to analgesia.
In Vivo Assessment of Analgesia: Experimental Protocols
The following are detailed protocols for standard behavioral tests to quantify the analgesic effects of this compound in rodents.
Hot Plate Test
This test assesses the response to a thermal pain stimulus and is effective for evaluating centrally acting analgesics.
Experimental Workflow
Caption: Workflow for the hot plate test to assess thermal analgesia.
Protocol:
-
Apparatus: A commercially available hot plate apparatus with precise temperature control and a clear observation cylinder.
-
Animals: Male or female rats (200-250g) or mice (20-30g).
-
Procedure: a. Acclimatize the animals to the testing room for at least 60 minutes before the experiment. b. Set the hot plate temperature to a constant, non-damaging temperature (typically 52-55°C). c. Gently place the animal on the hot plate and start a timer. d. Observe the animal for nociceptive responses, such as paw licking, shaking, or jumping. e. Record the latency (in seconds) to the first clear nociceptive response. This is the baseline latency. f. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established, after which the animal is removed from the plate regardless of its response. g. Administer this compound via a calibrated vaporizer connected to an anesthesia chamber or a nose cone. The animal should be exposed to the desired concentration for a specified duration (e.g., 5-10 minutes) to allow for equilibration. h. After this compound administration, place the animal back on the hot plate and measure the post-treatment latency.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Quantitative Data Summary (Hypothetical Data for this compound):
| This compound Concentration | Mean Latency (seconds) | % MPE |
| 0% (Control) | 8.5 ± 1.2 | 0 |
| 0.5% | 12.3 ± 1.5 | 22.4 |
| 1.0% | 18.7 ± 2.1 | 60.0 |
| 1.5% | 25.4 ± 2.8 | 98.2 |
Data are presented as mean ± SEM. Cut-off time is 30 seconds.
Tail Flick Test
This test measures the latency of a spinal reflex to a thermal stimulus applied to the tail.
Protocol:
-
Apparatus: A tail flick apparatus that focuses a radiant heat source onto the animal's tail.
-
Animals: Male or female rats or mice.
-
Procedure: a. Gently restrain the animal, allowing the tail to be exposed. b. Position the tail over the radiant heat source. c. Activate the heat source and start a timer. d. The timer stops automatically when the animal "flicks" or withdraws its tail. Record this baseline latency. e. A cut-off time (e.g., 10-15 seconds) should be in place to prevent tissue damage. f. Administer this compound as described in the hot plate test protocol. g. Measure the post-treatment tail flick latency.
-
Data Analysis: Calculate %MPE as described for the hot plate test.
Quantitative Data Summary (Hypothetical Data for this compound):
| This compound Concentration | Mean Latency (seconds) | % MPE |
| 0% (Control) | 3.2 ± 0.4 | 0 |
| 0.5% | 4.8 ± 0.6 | 23.5 |
| 1.0% | 7.1 ± 0.8 | 57.4 |
| 1.5% | 9.5 ± 1.1 | 92.6 |
Data are presented as mean ± SEM. Cut-off time is 10 seconds.
Formalin Test
This model assesses the response to a persistent chemical noxious stimulus and can differentiate between acute (neurogenic) and inflammatory pain.
Protocol:
-
Apparatus: A clear observation chamber with a mirror placed at an angle to allow for unobstructed observation of the animal's paw.
-
Animals: Male or female rats or mice.
-
Procedure: a. Acclimatize the animal to the observation chamber. b. Administer this compound for a short duration (e.g., 2-3 minutes) to induce light anesthesia, which minimizes stress during injection. c. Inject a dilute formalin solution (e.g., 1-5% in saline, 20-50 µL) subcutaneously into the plantar surface of one hind paw. d. Immediately after injection, place the animal in the observation chamber and start a timer. e. Observe and record the cumulative time the animal spends licking, biting, or shaking the injected paw. f. The observation period is typically divided into two phases:
- Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).
- Phase 2 (Late Phase): 15-60 minutes post-injection (inflammatory pain).
-
Data Analysis: The total time spent in nociceptive behavior is calculated for each phase and compared between control and this compound-treated groups.
Quantitative Data Summary (Hypothetical Data for this compound):
| Treatment Group | Phase 1 Licking Time (s) | Phase 2 Licking Time (s) |
| Control | 65 ± 8 | 150 ± 15 |
| This compound (1.0%) | 25 ± 5 | 70 ± 12 |
Data are presented as mean ± SEM.
Von Frey Test
This test measures the withdrawal threshold to a mechanical stimulus, assessing mechanical allodynia or hyperalgesia.
Protocol:
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus, and an elevated mesh platform with individual animal enclosures.
-
Animals: Male or female rats or mice.
-
Procedure: a. Acclimatize the animals to the testing enclosures on the mesh platform. b. Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw until the animal withdraws the paw. The force at which withdrawal occurs is the baseline threshold. The "up-down" method is a commonly used and efficient way to determine the 50% withdrawal threshold. c. Administer this compound. d. Re-evaluate the paw withdrawal threshold at various time points after this compound administration.
-
Data Analysis: The paw withdrawal threshold (in grams or mN) is determined for each animal before and after treatment.
Quantitative Data Summary (Hypothetical Data for this compound):
| Treatment Group | Paw Withdrawal Threshold (g) |
| Baseline | 4.5 ± 0.5 |
| This compound (1.0%) | 9.8 ± 1.2 |
Data are presented as mean ± SEM.
Conclusion
The methodologies described provide a robust framework for the preclinical assessment of this compound's analgesic properties. Consistent and well-documented protocols are crucial for obtaining reliable and reproducible data. The hot plate and tail flick tests are suitable for evaluating responses to acute thermal pain, while the formalin test provides insights into both neurogenic and inflammatory pain mechanisms. The von Frey test is essential for assessing mechanical sensitivity. By employing these methods, researchers can effectively characterize the analgesic profile of this compound and similar compounds, contributing to the development of novel pain therapeutics.
References
Application Notes and Protocols for the Use of Enflurane in Combination with Other Pharmacological Agents in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of enflurane in combination with other pharmacological agents in a research setting. The information compiled includes summaries of quantitative data, detailed experimental protocols for key experiments, and diagrams of relevant signaling pathways and workflows.
This compound and Neuromuscular Blocking Agents (NMBAs)
Application Note: this compound is known to potentiate the effects of non-depolarizing neuromuscular blocking agents, such as alcuronium and vecuronium. This synergistic interaction leads to a reduction in the dose of the NMBA required to achieve a desired level of muscle relaxation. Researchers should be aware of this potentiation to avoid excessive neuromuscular blockade and to accurately interpret experimental results. The mechanism of this interaction is multifactorial, involving actions at the neuromuscular junction, including potential direct effects on postsynaptic nicotinic acetylcholine receptors.
Quantitative Data: Potentiation of Neuromuscular Blockade by this compound
| Neuromuscular Blocking Agent | Anesthetic Condition | ED50 (Effective Dose for 50% depression of twitch height) | Fold Potentiation | Reference |
| Alcuronium | Fentanyl/Droperidol (Control) | Not specified | - | [1] |
| This compound + N2O | Reduced (not statistically significant) | - | [1] | |
| AH 8165 D | 75% N2O + 25% O2 | 8.29 mg/m² | - | [2] |
| 1-1.5% this compound + N2O/O2 | 4.07 mg/m² | 2.03 | [2] | |
| d-Tubocurarine | 1.25 MAC this compound in O2 | 1.57 mg/m² | ~3.1 (vs. Halothane) | [3] |
| Pancuronium | 1.25 MAC this compound in O2 | 0.29 mg/m² | ~1.7 (vs. Halothane) | [3] |
| Vecuronium | 1.2 MAC this compound + 60% N2O | 12.8 µg/kg | 1.32 (vs. Halothane) | [4] |
| 2.2 MAC this compound + 60% N2O | 6.3 µg/kg | 2.19 (vs. Halothane) | [4] |
Experimental Protocol: Assessment of this compound's Potentiation of NMBAs using Electromyography (EMG)
This protocol is based on the methodology described in studies investigating the interaction between this compound and NMBAs.[1]
Objective: To quantify the potentiation of a non-depolarizing neuromuscular blocking agent by this compound.
Animal Model: The original study was conducted in humans, but this can be adapted for animal models such as rabbits or pigs.
Materials:
-
Anesthesia machine with a calibrated this compound vaporizer.
-
Ventilator.
-
EMG recording system.
-
Nerve stimulator (e.g., train-of-four stimulator).
-
Recording and stimulating electrodes.
-
Non-depolarizing neuromuscular blocking agent (e.g., alcuronium, vecuronium).
-
Intravenous catheter and infusion pump.
-
Physiological monitoring equipment (ECG, blood pressure, temperature).
Procedure:
-
Animal Preparation: Anesthetize the animal with a baseline anesthetic that has minimal effects on neuromuscular transmission (e.g., a fentanyl-based intravenous anesthetic).[1] Place an intravenous catheter for drug administration.
-
Electrode Placement: Place stimulating electrodes along the path of a peripheral motor nerve (e.g., the ulnar nerve). Place recording electrodes over the belly of the muscle innervated by that nerve (e.g., adductor pollicis).
-
Baseline Recordings: Once a stable level of baseline anesthesia is achieved, begin supramaximal nerve stimulation using a train-of-four (TOF) pattern at regular intervals (e.g., every 15 seconds). Record the compound muscle action potentials (CMAPs) using the EMG system.
-
NMBA Dose-Response (Control): Administer incremental doses of the NMBA intravenously. Allow the effect of each dose to stabilize before administering the next. Record the depression of the first twitch (T1) of the TOF. Construct a cumulative dose-response curve to determine the ED50 of the NMBA in the absence of this compound.
-
Introduction of this compound: Introduce this compound into the anesthetic circuit at the desired concentration (e.g., 1.25 MAC).[3] Allow for an equilibration period of at least 15-20 minutes.
-
NMBA Dose-Response (with this compound): Repeat the cumulative dose-response for the NMBA in the presence of a stable end-tidal concentration of this compound.
-
Data Analysis: Compare the ED50 values of the NMBA with and without this compound to quantify the degree of potentiation.
Diagram: Experimental Workflow for NMBA Potentiation Study
Caption: Workflow for assessing this compound's potentiation of NMBAs.
This compound and Calcium Channel Blockers
Application Note: this compound exhibits negative inotropic and chronotropic effects, which can be additive or synergistic with calcium channel blockers (CCBs) like verapamil, diltiazem, and nifedipine. The combination can lead to significant cardiovascular depression, including hypotension and bradycardia. Researchers studying cardiovascular function should exercise caution when co-administering these agents. The interaction is primarily due to the combined inhibition of L-type calcium channels in cardiac and vascular smooth muscle cells.
Quantitative Data: Hemodynamic Effects of this compound in Combination with Verapamil in Dogs
| Parameter | Anesthetic Condition | Change with Verapamil Infusion | Reference |
| Mean Arterial Pressure | This compound | Significant Decrease | [5] |
| Cardiac Index | This compound | Significant Decrease | [5] |
| Left Ventricular dP/dt | This compound | Significant Decrease | [5] |
| Heart Rate | This compound | Variable | [5] |
Experimental Protocol: Investigating this compound-CCB Interactions in an Isolated Perfused Heart Preparation
This protocol is based on methodologies used in studies of volatile anesthetic and CCB interactions in a rat heart-lung model.
Objective: To assess the combined effects of this compound and a calcium channel blocker on myocardial contractility and heart rate in an isolated heart preparation.
Animal Model: Rat.
Materials:
-
Langendorff perfusion system.
-
Perfusion buffer (e.g., Krebs-Henseleit solution) with and without the CCB.
-
This compound vaporizer calibrated for low flow rates.
-
Intraventricular balloon catheter and pressure transducer.
-
Data acquisition system to record left ventricular pressure, heart rate, and coronary flow.
-
Surgical instruments for heart extraction.
-
Heparin.
Procedure:
-
Animal Preparation: Anesthetize the rat (e.g., with pentobarbital) and administer heparin.
-
Heart Extraction: Perform a thoracotomy and quickly excise the heart. Immediately place it in ice-cold perfusion buffer.
-
Langendorff Perfusion: Mount the aorta on the cannula of the Langendorff apparatus and begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (37°C).
-
Instrumentation: Insert a fluid-filled balloon into the left ventricle, connected to a pressure transducer to measure isovolumetric contractions.
-
Baseline Measurements: Allow the heart to stabilize for a 20-30 minute period. Record baseline left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
This compound Administration: Introduce this compound into the oxygenation line of the perfusion buffer using a calibrated vaporizer to achieve the desired aqueous concentration. Allow for equilibration.
-
CCB Administration: Switch to a perfusion buffer containing the desired concentration of the calcium channel blocker.
-
Combined Administration: Perfuse the heart with a buffer containing both this compound and the CCB.
-
Data Recording: Continuously record hemodynamic parameters throughout the experiment.
-
Data Analysis: Compare the changes in LVDP, heart rate, and coronary flow from baseline with each experimental condition (this compound alone, CCB alone, and the combination).
Diagram: Signaling Pathway of this compound and CCB Interaction in a Cardiomyocyte
Caption: this compound and CCBs both inhibit L-type calcium channels.
This compound and Propofol
Application Note: The combination of this compound and propofol, both GABA-A receptor agonists, generally results in additive to synergistic hypnotic and anesthetic effects. However, their cardiovascular effects can be complex. Both drugs are myocardial depressants, and their combined use can lead to a greater reduction in blood pressure and cardiac output than either agent alone. Studies in isolated ventricular myocytes have shown that both agents reduce inward calcium currents, contributing to their negative inotropic effects.[6] this compound may also impair calcium handling by the sarcoplasmic reticulum.[7]
Quantitative Data: Effects of this compound and Propofol on Guinea-Pig Ventricular Myocytes
| Parameter | This compound Effect | Propofol Effect | Reference |
| Action Potential Duration | Shortened | Shortened | [6] |
| Inward Calcium Current | Reduced | Reduced | [6] |
| Contraction (depolarization to 0 mV) | Reduced | Reduced | [6] |
| Sarcoplasmic Reticulum Ca2+ Handling | Impaired | Little to no effect | [7] |
Experimental Protocol: Whole-Cell Voltage-Clamp Recording of Ion Currents in Isolated Ventricular Myocytes
This protocol is a generalized procedure based on the methodologies described for studying the effects of anesthetics on cardiac ion channels.[6]
Objective: To investigate the effects of this compound, propofol, and their combination on specific ion currents (e.g., L-type Ca2+ current) in isolated ventricular myocytes.
Cell Model: Acutely isolated ventricular myocytes from guinea pig or rat.
Materials:
-
Patch-clamp amplifier and data acquisition system.
-
Inverted microscope.
-
Micromanipulators.
-
Perfusion system for solution exchange.
-
Borosilicate glass capillaries for pipette fabrication.
-
Pipette puller and microforge.
-
Extracellular (bath) and intracellular (pipette) solutions.
-
This compound and propofol stock solutions.
Procedure:
-
Cell Isolation: Isolate ventricular myocytes using established enzymatic digestion protocols.
-
Cell Plating: Plate the isolated myocytes in a recording chamber on the stage of the inverted microscope and perfuse with the extracellular solution.
-
Pipette Fabrication and Filling: Pull patch pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Gigaseal Formation: Approach a myocyte with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Baseline Current Recording: Apply a voltage-clamp protocol to elicit the ion current of interest (e.g., a depolarizing step to inactivate Na+ channels followed by a test pulse to elicit Ca2+ currents). Record baseline currents.
-
Drug Application: Perfuse the cell with the extracellular solution containing this compound, propofol, or a combination of both at the desired concentrations.
-
Recording During Drug Exposure: After a brief equilibration period, record the ion currents again using the same voltage-clamp protocol.
-
Washout: Perfuse the cell with the drug-free extracellular solution to observe the reversal of the drug effects.
-
Data Analysis: Measure the peak amplitude and kinetics of the ion currents before, during, and after drug application.
Diagram: Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for whole-cell patch-clamp experiments.
This compound and Nitrous Oxide
Application Note: Nitrous oxide (N₂O) is an anesthetic gas that, when combined with this compound, reduces the minimum alveolar concentration (MAC) of this compound required to prevent movement in response to a noxious stimulus. This interaction is considered to be additive. The MAC-sparing effect of N₂O allows for lower concentrations of this compound to be used, which can be advantageous in reducing the dose-dependent side effects of this compound. The mechanism of N₂O's anesthetic effect is complex but is known to involve inhibition of NMDA receptors.
Quantitative Data: MAC Reduction of this compound by Nitrous Oxide
| Concentration of Nitrous Oxide | MAC of this compound | Reference |
| 0% (in Oxygen) | 1.68% | [8] |
| 30% | 1.17% | [8] |
| 70% | 0.57% | [8] |
Experimental Protocol: Determination of this compound MAC in the Presence of Nitrous Oxide
This protocol is based on the principles of MAC determination studies.
Objective: To determine the MAC of this compound in the presence of a fixed concentration of nitrous oxide.
Animal Model: Suitable animal models include rats, dogs, or swine.
Materials:
-
Anesthesia machine with calibrated vaporizers for this compound and a flowmeter for nitrous oxide.
-
Ventilator.
-
End-tidal anesthetic gas analyzer.
-
Device for applying a noxious stimulus (e.g., tail clamp, electrical stimulator).
-
Physiological monitoring equipment.
Procedure:
-
Animal Preparation: Anesthetize the animal with this compound in oxygen. Intubate and ventilate the animal.
-
Equilibration: Set the desired concentration of nitrous oxide (e.g., 50%) and an initial concentration of this compound. Maintain this inspired concentration for at least 15-20 minutes to allow for equilibration between the alveoli, blood, and brain.
-
MAC Determination (Bracketing Technique):
-
Apply a noxious stimulus (e.g., clamp the tail for 1 minute).
-
Observe for purposeful movement in response to the stimulus.
-
If the animal moves, increase the this compound concentration by a set factor (e.g., 10-20%).
-
If the animal does not move, decrease the this compound concentration by the same factor.
-
Allow for equilibration at the new concentration before reapplying the stimulus.
-
The MAC is determined as the mean of the last concentration that permitted movement and the first concentration that prevented movement.
-
-
Data Analysis: The determined MAC of this compound in the presence of nitrous oxide can be compared to the known MAC of this compound in oxygen to quantify the MAC-sparing effect.
Diagram: Additive Interaction of this compound and Nitrous Oxide
Caption: Additive anesthetic effects of this compound and nitrous oxide.
References
- 1. Potentiation of the neuromuscular blockade produced by alcuronium with halothane, this compound and isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of this compound (Ethrane) on the neuromusclar block induced by AH 8165 D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuromuscular effects of this compound, alone and combined with d-Tubocurarine, pancuronium, and succinylcholine, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vecuronium-induced neuromuscular blockade during this compound, isoflurane, and halothane anesthesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of cardiovascular responses to verapamil during this compound, isoflurane, or halothane anesthesia in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of propofol and this compound on action potentials, membrane currents and contraction of guinea-pig isolated ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of propofol and this compound on action potentials, membrane currents and contraction of guinea-pig isolated ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect on nitrous oxide on the anaesthetic requirement of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Enflurane's Effects on Respiratory Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for investigating the effects of the inhalant anesthetic Enflurane on respiratory function, with a focus on preclinical rodent models. The provided protocols and data presentation guidelines are intended to ensure robust and reproducible experimental outcomes.
Introduction
This compound, a halogenated ether, has been used for general anesthesia.[1] Like other volatile anesthetics, it exerts significant effects on the respiratory system, typically causing a dose-dependent depression of breathing.[2] Understanding the precise nature of these effects is crucial for both clinical practice and the development of safer anesthetic agents. These notes detail the experimental setup and protocols required to characterize the respiratory effects of this compound.
Data Presentation
Quantitative data from experiments should be summarized in clear, well-structured tables to facilitate comparison between different experimental conditions.
Table 1: Dose-Dependent Effects of this compound on Respiratory Parameters in Rodents (Example)
| Anesthetic Concentration (MAC) | Respiratory Rate (breaths/min) | Tidal Volume (mL) | Minute Ventilation (mL/min) |
| Baseline (Awake) | 150 ± 10 | 0.25 ± 0.03 | 37.5 ± 4.5 |
| 0.5 MAC this compound | 120 ± 8 | 0.30 ± 0.04 | 36.0 ± 4.8 |
| 1.0 MAC this compound | 80 ± 6 | 0.20 ± 0.02 | 16.0 ± 2.4 |
| 1.5 MAC this compound | 50 ± 5 | 0.15 ± 0.02 | 7.5 ± 1.5 |
Note: This table is an illustrative example based on the known effects of volatile anesthetics. Actual values must be determined experimentally.
Table 2: Comparative Effects of Volatile Anesthetics on Respiratory Rate in Rodents
| Anesthetic | Concentration (MAC) | Respiratory Rate (breaths/min) | Reference |
| Halothane | 1.0 | 88.5 ± 4.5 | [3] |
| Sevoflurane | 1.0 | 42.3 ± 1.8 | [3] |
| Isoflurane | 1.0 | ~70-80 | [4] |
| This compound | 1.0 | Data to be determined |
Experimental Protocols
Animal Model and Preparation
-
Species: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g) are commonly used.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment.
-
Handling: Handle animals gently to minimize stress, which can affect respiratory parameters.
This compound Anesthesia Administration for Spontaneous Respiration Studies
This protocol is designed to induce and maintain a stable plane of anesthesia while allowing for spontaneous breathing, which is essential for studying the direct effects of this compound on respiratory function. The Minimum Alveolar Concentration (MAC) of this compound in rats has been reported to be around 1.2 MAC when combined with nitrous oxide.[5]
-
Apparatus:
-
Calibrated this compound vaporizer
-
Oxygen source
-
Induction chamber
-
Nose cone delivery system
-
Waste gas scavenging system
-
-
Induction:
-
Place the rodent in the induction chamber.
-
Set the oxygen flow rate to 1-2 L/min.
-
Introduce this compound at a concentration of 3-4% for induction.
-
Monitor the animal closely for loss of the righting reflex, which typically occurs within 2-5 minutes.
-
-
Maintenance:
-
Once induced, transfer the animal to a nose cone.
-
Reduce the this compound concentration to a maintenance level. For respiratory studies, it is crucial to use concentrations that allow for spontaneous ventilation. Start with a concentration around 1.0-1.5 MAC and adjust as necessary based on the animal's respiratory rate and depth.
-
Allow the animal to stabilize at the desired anesthetic depth for at least 15-20 minutes before starting any measurements.
-
Measurement of Respiratory Function using Whole-Body Plethysmography
Whole-body plethysmography is a non-invasive method for measuring respiratory parameters in conscious or anesthetized, spontaneously breathing animals.[5]
-
Apparatus:
-
Whole-body plethysmograph chamber (appropriate size for the animal)
-
Pneumotachograph
-
Differential pressure transducer
-
Data acquisition system and software
-
-
Procedure:
-
Calibration: Calibrate the plethysmograph system according to the manufacturer's instructions. This typically involves injecting a known volume of air into the chamber.
-
Acclimation (for awake measurements): Place the conscious animal in the chamber and allow it to acclimate for at least 30-60 minutes until respiratory parameters stabilize.
-
Anesthetized Measurements:
-
Following induction and stabilization of anesthesia as described in Protocol 2, place the anesthetized animal (with the nose cone securely fitted) into the plethysmography chamber.
-
Ensure a proper seal around the animal's neck or nose cone to prevent leaks.
-
Allow the animal to acclimate to the chamber for 10-15 minutes.
-
-
Data Recording:
-
Record baseline respiratory parameters (e.g., for 15-30 minutes).
-
Administer different concentrations of this compound (e.g., 0.5, 1.0, 1.5 MAC) and record the respiratory response at each concentration, ensuring a stabilization period at each new dose.
-
Continuously record the following parameters:
-
Respiratory Rate (f): The number of breaths per minute.
-
Tidal Volume (VT): The volume of air inhaled or exhaled in a single breath.
-
Minute Ventilation (VE): The total volume of air inhaled or exhaled per minute (VE = f x VT).
-
Inspiratory Time (Ti) and Expiratory Time (Te): The duration of inspiration and expiration.
-
-
-
Signaling Pathways and Experimental Workflows
Mechanism of Action on Respiratory Control
This compound, like other volatile anesthetics, depresses respiration primarily by acting on the central nervous system. Its effects are mediated through the potentiation of inhibitory neurotransmitter receptors and inhibition of excitatory neurotransmission in key respiratory control centers within the brainstem, such as the pre-Bötzinger complex. The primary molecular targets are Gamma-aminobutyric acid type A (GABAa) and glycine receptors.[6][7]
Caption: this compound's mechanism of respiratory depression.
Experimental Workflow
The following diagram outlines the logical flow of an experiment designed to study the effects of this compound on respiratory function.
References
- 1. Respiratory Rhythm Generation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the respiratory effects of commonly utilized general anaesthesia regimes in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vital signs monitoring during injectable and inhalant anesthesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lung Function Measurements in Rodents in Safety Pharmacology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoflurane-Induced Changes in Righting Response and Breathing are Modulated by RGS Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mcgill.ca [mcgill.ca]
Troubleshooting & Optimization
Optimizing Enflurane concentration for stable long-term anesthesia in rats
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of enflurane for stable, long-term anesthesia in rats. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of this compound for induction and maintenance of long-term anesthesia in rats?
A1: For induction, a higher concentration is used to quickly anesthetize the rat, typically in an induction chamber. For maintenance, the concentration is lowered to the minimum effective level to ensure a stable plane of anesthesia for the duration of the procedure. Based on the Minimum Alveolar Concentration (MAC) of this compound in rats, which is approximately 2.21% to 2.30%, the following concentrations are recommended:
-
Induction: 3.5% - 5.0% this compound delivered in 100% oxygen.
-
Maintenance: 1.5% - 2.5% this compound delivered in 100% oxygen. The concentration should be adjusted based on the rat's physiological responses.
Q2: How can I assess the depth of anesthesia in rats during a long-term procedure with this compound?
A2: Proper assessment of anesthetic depth is crucial to prevent awareness and overdose.[1] This can be achieved by monitoring several reflexes and vital signs:
-
Pedal Withdrawal Reflex (Toe Pinch): A firm pinch of the skin between the toes should not elicit a withdrawal response in a surgically anesthetized rat. This is a primary indicator of anesthetic depth.
-
Righting Reflex: When placed on its back, the rat should not attempt to right itself. Loss of this reflex indicates the onset of anesthesia.
-
Muscle Tone: A general relaxation of the muscles, including the jaw, is indicative of an appropriate level of anesthesia.
-
Vital Signs: Continuous monitoring of respiratory rate, heart rate, and body temperature is essential.[2] See the "Physiological Monitoring Parameters" table for normal ranges.
Q3: What are the potential complications of long-term this compound anesthesia in rats?
A3: Prolonged this compound anesthesia can lead to several complications:
-
Cardiovascular and Respiratory Depression: this compound can cause a dose-dependent decrease in blood pressure, heart rate, and respiratory rate.[3]
-
Hypothermia: Anesthetized rats are prone to rapid heat loss. Maintaining body temperature is critical for survival and stable physiology.
-
Seizure Activity: At higher concentrations, this compound has been associated with seizure-like activity on an electroencephalogram (EEG).[3]
-
Hepatotoxicity and Nephrotoxicity: Although rare, this compound can be metabolized to substances that may cause liver or kidney damage, particularly with prolonged exposure.[3][4]
Q4: Is fasting required before inducing this compound anesthesia in rats?
A4: Generally, pre-anesthetic fasting is not necessary for rodents as they do not vomit.[2] However, if fasting is required for the specific experimental protocol, it should be limited to a maximum of 2-3 hours to prevent hypoglycemia due to their high metabolic rate. Water should never be restricted.[2]
Data Presentation
This compound Anesthetic Concentrations for Rats
| Anesthetic Phase | This compound Concentration (%) | Oxygen Flow Rate | Notes |
| Induction | 3.5% - 5.0% | 1.0 - 2.0 L/min | Administered in an induction chamber until loss of righting reflex. |
| Maintenance | 1.5% - 2.5% | 0.5 - 1.0 L/min | Delivered via a nose cone or endotracheal tube. Adjust to effect based on monitoring. |
Physiological Monitoring Parameters for Anesthetized Rats
| Parameter | Normal Range | Signs of Anesthetic Depth |
| Respiratory Rate | 50 - 100 breaths/min (may decrease by 50% from baseline)[2] | Too Deep: < 50 breaths/min, shallow breathing. Too Light: > 100 breaths/min. |
| Heart Rate | 250 - 400 beats/min | Too Deep: Significant drop from baseline. Too Light: > 450 beats/min. |
| Body Temperature | 36.5°C - 37.5°C | Monitor continuously and provide supplemental heat to prevent hypothermia. |
| Mucous Membrane Color | Pink | Pale or blue (cyanotic) membranes indicate poor perfusion and/or oxygenation. |
| Capillary Refill Time | < 2 seconds | Press on the gums; color should return within 2 seconds. |
Experimental Protocols
Protocol for Long-Term (2-4 hours) this compound Anesthesia in Rats
1. Pre-Anesthetic Preparation:
- Acclimatize the rat to the laboratory environment for at least 48 hours prior to the experiment.
- Weigh the rat on the day of the experiment to ensure accurate drug dosage if any adjuncts are used.
- Prepare a clean and warm recovery cage.
- Ensure all monitoring equipment (e.g., pulse oximeter, rectal thermometer, heating pad) is functioning correctly.
- Apply a sterile ophthalmic ointment to the rat's eyes to prevent corneal drying.[2]
2. Anesthesia Induction:
- Place the rat in an induction chamber.
- Set the vaporizer to deliver 4-5% this compound with an oxygen flow rate of 1-2 L/min.
- Monitor the rat closely for loss of the righting reflex, which typically occurs within 2-5 minutes.
- Once induced, remove the rat from the chamber.
3. Anesthesia Maintenance:
- Position the rat on a surgical table with a heating pad to maintain body temperature between 36.5°C and 37.5°C.
- Secure a nose cone over the rat's snout or perform endotracheal intubation for precise gas delivery.
- Reduce the this compound concentration to a maintenance level of 1.5-2.5%.
- Adjust the oxygen flow rate to 0.5-1.0 L/min.
- Continuously monitor the rat's vital signs and reflexes (as detailed in the tables above) every 15 minutes.[5]
- Adjust the this compound concentration as needed to maintain a stable plane of surgical anesthesia.
4. Recovery:
- Once the procedure is complete, turn off the this compound vaporizer but continue to supply 100% oxygen for 5-10 minutes to facilitate the elimination of the anesthetic gas.
- Transfer the rat to a clean, warm recovery cage.
- Continue to monitor the rat every 15 minutes until it is fully ambulatory.[2]
- Provide nutritional support, such as moist chow on the cage floor, to encourage eating as soon as the rat has recovered.[2]
Troubleshooting Guides
Issue: Unstable Anesthetic Depth
| Symptom | Possible Cause | Troubleshooting Action |
| Rat is waking up (increased movement, positive pedal reflex) | Anesthetic concentration is too low. | Increase this compound concentration by 0.25-0.5% increments and re-assess reflexes. |
| Improperly fitted nose cone or endotracheal tube. | Check for leaks and ensure a secure fit. | |
| Anesthesia is too deep (respiratory rate < 50, pale mucous membranes) | Anesthetic concentration is too high. | Immediately decrease this compound concentration. If severe, temporarily discontinue and ventilate with 100% oxygen. |
| Hypothermia. | Check body temperature and increase supplemental heat if necessary. |
Issue: Physiological Instability
| Symptom | Possible Cause | Troubleshooting Action |
| Hypothermia (Body temperature < 36.5°C) | Prolonged exposure and anesthetic-induced vasodilation. | Use a circulating warm water blanket, heating lamp, or other external heat source. Warm any administered fluids. |
| Respiratory Depression (Shallow breathing, cyanosis) | This compound-induced respiratory depression. | Decrease this compound concentration. Ensure a patent airway. Consider assisted ventilation if necessary. |
| Hypotension (Low blood pressure) | Cardiovascular depression from this compound. | Decrease this compound concentration. Administer warmed subcutaneous or intravenous fluids to support blood pressure. |
| Seizure-like activity | High concentration of this compound. | Immediately reduce the this compound concentration. Ensure adequate oxygenation. |
Mandatory Visualizations
Caption: Experimental workflow for long-term this compound anesthesia in rats.
Caption: Logical workflow for troubleshooting common issues during rat anesthesia.
References
Troubleshooting variability in anesthetic depth with Enflurane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Enflurane for anesthesia in laboratory settings.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound anesthesia.
Q1: Why is there variability in the anesthetic depth of my animals, even at the same vaporizer setting?
Variability in anesthetic depth can arise from several factors related to the animal, the equipment, and the experimental protocol.
-
Animal Factors:
-
Species: Different species have different Minimum Alveolar Concentrations (MAC) for this compound. For instance, the MAC of this compound has been reported to be approximately 1.99% in ferrets and 2.17% in guinea pigs.[1][2]
-
Age: Anesthetic requirements change with age.[3][4] In rats, the MAC of volatile anesthetics increases from the neonatal period to a peak around 9 days of age, and then gradually decreases.[5] For humans, MAC values for this compound decrease by about 6% per decade of age after 1 year.[4]
-
Physiological Status: Conditions such as obesity, hypothermia, or hypotension can decrease the required MAC.[6]
-
Genetic Strain: Different strains of the same species may exhibit varied sensitivity to anesthetics.
-
-
Equipment Factors:
-
Vaporizer Calibration: An uncalibrated or malfunctioning vaporizer can deliver an incorrect concentration of this compound.[7] Vaporizers should be verified annually to ensure their output is within ±15% of the set value.[8][9][10][11]
-
Anesthesia Circuit Leaks: Leaks in the anesthesia machine, breathing circuit, or endotracheal tube cuff can lead to dilution of the inspired anesthetic concentration.
-
Fresh Gas Flow Rate: Inadequate fresh gas flow in non-rebreathing circuits can lead to rebreathing of expired gases and affect anesthetic depth.
-
-
Protocol Factors:
-
Co-administered Drugs: Concurrent administration of other drugs, such as opioids or sedatives, can decrease the MAC of this compound.[12][13]
-
Surgical Stimulation: The level of surgical stimulation can influence anesthetic requirements. A deeper plane of anesthesia is required for more invasive procedures.
-
Q2: My animal is experiencing seizures during this compound anesthesia. What should I do and why is this happening?
This compound is known to have pro-convulsant effects, especially at deeper levels of anesthesia and in the presence of hypocapnia (low carbon dioxide levels).[14]
-
Immediate Actions:
-
Reduce this compound Concentration: Immediately decrease the vaporizer setting.
-
Ensure Adequate Ventilation: Check the animal's respiratory rate and depth. If respiration is depressed, provide assisted ventilation to correct any potential hypocapnia.
-
Administer Anticonvulsants: If seizures persist, administration of an anticonvulsant agent may be necessary, as directed by your institution's veterinary staff.
-
-
Prevention:
-
Avoid Deep Anesthesia: Use the lowest effective concentration of this compound.
-
Monitor Ventilation: Closely monitor respiratory parameters to avoid hypocapnia.
-
Consider Alternatives: For animals with a known seizure predisposition, consider using an alternative inhalant anesthetic with a lower risk of seizure induction, such as Isoflurane.
-
Q3: The animal's blood pressure and/or heart rate are dropping significantly. How should I respond?
This compound can cause dose-dependent cardiovascular depression, leading to hypotension and bradycardia.[12][14]
-
Immediate Actions:
-
Decrease Anesthetic Depth: Lower the this compound concentration on the vaporizer.
-
Assess Fluid Status: Ensure the animal is adequately hydrated. Administer intravenous fluids if necessary.
-
Provide Supportive Care: Keep the animal warm to prevent hypothermia, which can exacerbate cardiovascular depression.
-
Administer Vasoactive Drugs: In severe cases, vasopressors or positive inotropes may be required under veterinary guidance.
-
-
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for intraoperative hypotension and/or bradycardia.
Frequently Asked Questions (FAQs)
Q1: What is the Minimum Alveolar Concentration (MAC) of this compound and how does it vary?
MAC is the concentration of an inhaled anesthetic in the alveoli at which 50% of subjects do not move in response to a standardized noxious stimulus. It is a measure of anesthetic potency. The MAC for this compound varies across species.
| Species | This compound MAC (%) | Reference(s) |
| Ferrets | 1.99 ± 0.18 | [1] |
| Guinea Pigs | 2.17 ± 0.04 | [2] |
| Humans (40 yrs) | 1.63 | [4] |
Q2: How often should our this compound vaporizer be calibrated?
It is recommended that anesthetic vaporizers undergo a calibration verification at least annually.[8][9][10][15] If the vaporizer's output is found to be more than ±15% of the dial setting, it should be professionally serviced and calibrated.[8][9][10][11]
Q3: What are the key parameters to monitor to ensure adequate anesthetic depth in rodents?
Consistent and thorough monitoring is crucial for maintaining a safe and effective plane of anesthesia.
| Parameter | Normal Range (Anesthetized) | Indication of Light Anesthesia | Indication of Deep Anesthesia | Reference(s) |
| Respiratory Rate (breaths/min) | Mouse: 55-100, Rat: 70-110 | Shallow, >100 (mouse), >110 (rat) | Deep, <55 (mouse), <70 (rat) | [16][17] |
| Heart Rate (beats/min) | Mouse: 300-500, Rat: 260-500 | Increased rate | Decreased rate | [16][17] |
| Body Temperature | 36.0-38.0°C (mouse), 35.9-37.5°C (rat) | Normal to slightly increased | Decreased | [16][17] |
| Reflexes (Pedal Withdrawal) | Absent | Present | Absent | [18][19][20] |
| Mucous Membrane Color | Pink | Pink | Pale or cyanotic | [16][17] |
| Capillary Refill Time | < 2 seconds | < 2 seconds | > 2 seconds | [16][17] |
Experimental Protocols
Protocol 1: Vaporizer Output Verification
This protocol outlines a method for researchers to verify the output of their this compound vaporizer in the laboratory.
-
Materials:
-
Anesthetic gas analyzer capable of measuring this compound.
-
Certified calibration gas for the analyzer.
-
Anesthesia machine with the this compound vaporizer to be tested.
-
Oxygen source.
-
Appropriate tubing and connectors.
-
-
Procedure:
-
Calibrate the anesthetic gas analyzer according to the manufacturer's instructions using the certified calibration gas.
-
Connect the vaporizer to the anesthesia machine and the oxygen source.
-
Set a specific fresh gas flow rate (e.g., 1 L/min) on the oxygen flowmeter.
-
Set the this compound vaporizer to a specific concentration (e.g., 2%).
-
Connect the sampling line of the gas analyzer to the common gas outlet of the anesthesia machine.
-
Allow the gas to flow for at least 5 minutes to ensure a stable reading.
-
Record the this compound concentration measured by the analyzer.
-
Repeat the measurement at different vaporizer settings (e.g., 1%, 3%, 4%) and at different fresh gas flow rates (e.g., 0.5 L/min, 2 L/min).
-
Analysis: Compare the measured concentration to the vaporizer dial setting. If the measured value is consistently more than ±15% different from the set value, the vaporizer requires professional servicing and calibration.[8][9][10][11]
-
Protocol 2: Assessment of Anesthetic Depth in Rodents
This protocol provides a systematic approach to monitoring the depth of this compound anesthesia in rodents.
-
Induction:
-
Place the rodent in an induction chamber with an appropriate flow rate of oxygen and a higher concentration of this compound (e.g., 4-5%).
-
Observe the animal until it loses its righting reflex.
-
-
Maintenance and Monitoring:
-
Move the animal to a nose cone or intubate, and reduce the this compound concentration to a maintenance level (e.g., 1.5-2.5%).
-
Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.[16][17][18][19]
-
Assess and record the following parameters every 5-15 minutes:[20]
-
Respiratory Rate and Pattern: Observe chest wall movements. The breathing should be regular and not labored.
-
Heart Rate: Can be monitored with a stethoscope, pulse oximeter, or ECG.
-
Pedal Withdrawal Reflex: Firmly pinch a toe or the webbing between the toes. Absence of a withdrawal reflex indicates a surgical plane of anesthesia.[18][19][20]
-
Palpebral Reflex: Gently touch the corner of the eye. A sluggish or absent blink indicates an adequate depth of anesthesia for many procedures.
-
Muscle Tone: Assess jaw tone; it should be relaxed but not completely flaccid.
-
Body Temperature: Use a rectal probe and a warming pad to maintain normothermia.
-
-
-
Anesthetic Depth Adjustment Workflow:
Signaling Pathways
This compound's Mechanism of Action
The precise mechanism of action for this compound is not fully understood, but it is known to affect multiple channels and receptors in the central nervous system.
References
- 1. Minimum alveolar concentrations (MAC) of halothane, this compound, and isoflurane in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estimation of minimum alveolar concentration (MAC) for halothane, this compound and isoflurane in spontaneously breathing guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ageing delays emergence from general anaesthesia in rats by increasing anaesthetic sensitivity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Minimum alveolar concentration of volatile anesthetics in rats during postnatal maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. westernu.edu [westernu.edu]
- 7. Troubleshooting The Anesthesia Machine During A Procedure - Vetamac [vetamac.com]
- 8. Vaporizer Calibration and Maintenance [utoledo.edu]
- 9. utoledo.edu [utoledo.edu]
- 10. Vaporizer Calibration and Maintenance | Office of the Vice President for Research [ovpr.uchc.edu]
- 11. research.ucdavis.edu [research.ucdavis.edu]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Anaesthesia | NC3Rs [nc3rs.org.uk]
- 14. Precautions when using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. animalcare.jhu.edu [animalcare.jhu.edu]
- 16. az.research.umich.edu [az.research.umich.edu]
- 17. az.research.umich.edu [az.research.umich.edu]
- 18. mcgill.ca [mcgill.ca]
- 19. content.ilabsolutions.com [content.ilabsolutions.com]
- 20. mcgill.ca [mcgill.ca]
Technical Support Center: Managing Temperature in Animals Anesthetized with Enflurane
For researchers, scientists, and drug development professionals, maintaining normothermia in animal subjects during surgical procedures is paramount for data integrity and animal welfare. Enflurane, a halogenated ether anesthetic, can present unique challenges to thermoregulation. This technical support center provides troubleshooting guidance and frequently asked questions to address these challenges effectively.
Troubleshooting Guide: Addressing Temperature Fluctuations During this compound Anesthesia
This guide is designed to help you quickly identify and resolve common temperature-related issues encountered during experimental procedures involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid Drop in Core Body Temperature Immediately After Induction | Anesthetic-induced vasodilation leading to heat redistribution from the core to the periphery. This compound can cause significant vasodilation. | - Pre-warm the animal: Place the animal in a warmed incubator (30-32°C) for 30-60 minutes prior to anesthesia. - Use a warming pad during induction: Have a circulating-water warming pad or other regulated heat source ready in the induction chamber. |
| Steady Decline in Body Temperature During a Prolonged Procedure (>30 minutes) | - Depressed metabolic rate due to this compound's effects on the central nervous system. - Heat loss to the environment via radiation, convection, and conduction. - Administration of room-temperature intravenous fluids. | - Implement active warming: Use a forced-air warming system, a circulating-water blanket, or radiant warmer. - Insulate the animal: Cover exposed body surfaces with sterile drapes, blankets, or bubble wrap. Pay special attention to the extremities. - Warm all fluids: Use an in-line fluid warmer for all intravenous infusions. Lavage solutions should also be warmed to body temperature. |
| Difficulty Maintaining Stable Body Temperature Despite Active Warming | - High fresh gas flow rates in non-rebreathing circuits. - Small animal size (high surface area to volume ratio). - this compound concentration may be too high, leading to excessive vasodilation and metabolic depression. | - Reduce fresh gas flow: If using a non-rebreathing circuit, use the lowest effective flow rate to minimize respiratory heat loss. - Combine warming methods: Use both a circulating-water blanket underneath and a forced-air warmer over the animal. - Evaluate anesthetic depth: Ensure you are using the minimum alveolar concentration (MAC) of this compound necessary for the procedure. A decrease in body temperature reduces the MAC requirement. |
| Animal Becomes Hyperthermic | Over-aggressive warming. | - Immediately reduce or turn off the active warming source. - Monitor temperature closely: Check rectal or esophageal temperature every 5-10 minutes. - Remove some insulating layers. |
| Shivering During Recovery | The body's natural response to hypothermia to generate heat. This increases oxygen consumption and can be stressful. | - Continue active warming: Maintain the animal on a warming pad or under a heat lamp during the initial recovery period. - Provide supplemental oxygen: This can help meet the increased metabolic demand from shivering. - Ensure adequate analgesia: Pain can exacerbate shivering. |
Frequently Asked Questions (FAQs)
Q1: How does this compound affect an animal's ability to regulate its body temperature?
A1: this compound, like other volatile anesthetics, disrupts the body's normal thermoregulatory mechanisms primarily through two pathways. Firstly, it causes vasodilation, which increases blood flow to the skin and extremities, leading to a rapid redistribution of heat from the body's core to the periphery, resulting in a drop in core temperature. Secondly, it depresses the central nervous system, including the hypothalamus which acts as the body's thermostat. This depression reduces the metabolic rate and impairs compensatory responses like shivering and vasoconstriction that would normally counteract a fall in body temperature.
Q2: Is this compound more likely to cause hypothermia than other common inhalant anesthetics like isoflurane?
A2: The comparative effects of this compound and isoflurane on body temperature can be influenced by factors such as the anesthetic concentration and the use of other agents like nitrous oxide. However, some studies suggest that isoflurane may lead to a greater decrease in core body temperature and mean body heat compared to this compound at equivalent MAC concentrations when administered without nitrous oxide.[1] The decrease in body temperature is dose-dependent for both anesthetics.[1]
Q3: What are the consequences of uncontrolled hypothermia in a research animal?
A3: Uncontrolled hypothermia can have significant physiological consequences that can compromise both animal welfare and the integrity of your experimental data. These include:
-
Altered Drug Metabolism: Hypothermia slows enzymatic processes, including the metabolism of drugs and anesthetics, which can lead to prolonged recovery times.
-
Cardiovascular Complications: Can lead to bradycardia, arrhythmias, and decreased cardiac output.
-
Impaired Coagulation: Reduced body temperature can impair platelet function and the coagulation cascade, increasing the risk of bleeding.
-
Increased Susceptibility to Infection: Hypothermia can suppress immune function.
-
Altered Physiological Readings: Can affect a wide range of physiological parameters, introducing variability into your experimental results.
Q4: What is the most effective method for monitoring an animal's core body temperature during this compound anesthesia?
A4: The most accurate and reliable methods for monitoring core body temperature are esophageal or rectal probes. For most surgical procedures in rodents, a flexible rectal probe is a practical and accurate choice. It is crucial to monitor temperature continuously or at frequent intervals (e.g., every 5-15 minutes) throughout the anesthetic period and into recovery.
Q5: At what body temperature should I initiate active warming for a rat under this compound anesthesia?
A5: It is best practice to initiate warming measures proactively from the very beginning of the procedure, rather than waiting for a significant drop in temperature. Ideally, active warming should be in place during induction. However, if you observe a drop in core body temperature below 36.5°C, immediate and more aggressive active warming interventions are necessary.
Data Presentation: Quantitative Comparison of Anesthetic Effects
Table 1: Comparison of Core Body Temperature Decrease with this compound and Isoflurane in Humans (without Nitrous Oxide)
| Anesthetic Agent | MAC | Mean Decrease in Core Temperature (°C) |
| This compound | 1.0 | Less than Isoflurane at 1.0 MAC[1] |
| Isoflurane | 1.0 | Greater than this compound at 1.0 MAC[1] |
| This compound | 1.8 | Less than Isoflurane at 1.8 MAC[1] |
| Isoflurane | 1.8 | Greater than this compound at 1.8 MAC[1] |
Source: Adapted from a study comparing the effects of this compound and isoflurane on thermal balance.[1]
Table 2: Metabolic Effects of this compound in Rat Heart Cell Culture
| Parameter | Effect of this compound |
| Myocyte Oxygen Consumption | Reduced[2] |
| Glucose Metabolism | Reduced[2] |
| Palmitic Acid Metabolism | Reduced[2] |
Source: Based on a study on the comparative metabolic effects of halothane and this compound in rat heart cell culture.[2]
Experimental Protocols
Detailed Protocol for Maintaining Normothermia in a Rat Undergoing a 1-Hour Surgical Procedure with this compound Anesthesia
1. Pre-Anesthetic Preparation (30-60 minutes prior to induction):
- Place the rat in a clean, warmed incubator set to 30-32°C. This pre-warming phase helps to counteract the initial rapid drop in temperature following anesthetic induction.
- Prepare all surgical instruments, drapes, and fluids. Ensure that any intravenous fluids are placed in a fluid warmer.
2. Anesthetic Induction:
- Place a circulating-water heating pad, set to 37-38°C, in the induction chamber.
- Induce anesthesia using 3-4% this compound in 100% oxygen at a flow rate of 1-2 L/min.
- Once the rat is induced, apply a sterile ophthalmic lubricant to both eyes to prevent corneal drying.
3. Surgical Maintenance:
- Transfer the rat to the surgical area and place it on a circulating-water heating pad set to 37-38°C.
- Maintain anesthesia with 1.5-2.5% this compound, adjusting as necessary based on anesthetic depth. Use the lowest effective concentration.
- Insert a lubricated rectal probe to monitor core body temperature continuously.
- Cover the animal with sterile drapes, leaving only the surgical site exposed.
- For additional heat support, a forced-air warming blanket can be placed over the draped animal.
- If intravenous fluids are administered, ensure they are passed through an in-line fluid warmer.
4. Post-Anesthetic Recovery:
- After discontinuing this compound, continue to administer 100% oxygen until the rat begins to show signs of waking.
- Transfer the rat to a clean recovery cage that is placed partially on a warming pad.
- Continue to monitor rectal temperature every 15 minutes until the animal is fully ambulatory and its temperature has stabilized within the normal range (typically 36.5-37.5°C).
- Do not return the animal to its home cage with other animals until it is fully recovered to prevent potential injury.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced hypothermia.
Caption: Experimental workflow for temperature management.
References
Best practices for minimizing researcher exposure to waste Enflurane gas
This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize occupational exposure to waste Enflurane gas during experiments.
Frequently Asked Questions (FAQs)
Q1: What is waste anesthetic gas (WAG), and why is it a concern?
Waste anesthetic gas (WAG) refers to the anesthetic vapors that can leak into the breathing zone of researchers from the anesthesia circuit.[1] Exposure to WAG, including this compound, is associated with potential health effects such as headaches, fatigue, irritability, nausea, and, with long-term exposure, possible liver and kidney disease, as well as reproductive risks.[2][3][4][5] Therefore, minimizing exposure is crucial for occupational safety.
Q2: What are the permissible exposure limits for this compound?
Various occupational safety organizations have established recommended exposure limits for halogenated anesthetics. The American Conference of Governmental Industrial Hygienists (ACGIH) has assigned a Threshold Limit Value-Time-Weighted Average (TLV-TWA) of 75 ppm for this compound over a normal 8-hour workday.[6][7] The National Institute for Occupational Safety and Health (NIOSH) recommends a ceiling limit of 2 ppm over a 60-minute sampling period for any halogenated anesthetic agent.[6][8][9]
Q3: What are the primary sources of waste this compound gas in a laboratory?
Common sources of WAG leakage include:
-
Leaks from the anesthesia machine, including connections, tubing, and valves.[10]
-
Spills that occur while filling the vaporizer.[11]
Q4: What is a scavenging system, and what types are available?
A scavenging system is designed to collect and remove waste anesthetic gases from the work area.[11] Effective scavenging is a critical factor in reducing WAG levels.[11] There are two main types:
-
Active Scavenging: These systems use a vacuum, either from a central hospital system or an auxiliary pump, to draw WAG away from the anesthesia circuit.[2] Active systems are generally preferred for their efficiency.[2][12]
-
Passive Scavenging: These systems direct the WAG into an activated charcoal canister or adsorbent, which captures the halogenated anesthetic.[2] These canisters must be weighed regularly and replaced before they become saturated.[3][5]
Data Presentation: Occupational Exposure Limits
The following table summarizes the recommended exposure limits for this compound and other common halogenated anesthetic gases.
| Anesthetic Gas | Organization | Exposure Limit | Type of Limit |
| This compound | ACGIH | 75 ppm | 8-hour TWA |
| This compound | NIOSH | 2 ppm (15.1 mg/m³) | Ceiling (60 minutes) |
| Halothane | NIOSH | 2 ppm (16.2 mg/m³) | Ceiling (60 minutes) |
| Isoflurane | NIOSH | 2 ppm | Ceiling (60 minutes) |
| Isoflurane | ACGIH | 50 ppm | 8-hour TWA |
| Nitrous Oxide | NIOSH | 25 ppm | TWA (during use) |
| Nitrous Oxide | ACGIH | 50 ppm | 8-hour TWA |
TWA = Time-Weighted Average Ceiling = Concentration not to be exceeded within the specified time period Source: ACGIH, NIOSH[3][4][6][7][8][9]
Troubleshooting Guides
Issue: I can smell anesthetic gas during a procedure.
The smell of gas during a procedure is abnormal and indicates a potential leak or failure in the scavenging system.[11]
-
Check Animal Seal: Ensure the nose cone or endotracheal tube has a tight seal around the animal's face/airway.[1][5]
-
Inspect Connections: Visually inspect all tubing and connections between the vaporizer, breathing circuit, and scavenging system for any loose fittings.
-
Verify Scavenging System:
-
Perform a Leak Test: If the source is not immediately obvious, pause the procedure if possible and perform a pressure leak test on the anesthesia machine.[11]
References
- 1. animalcare.umich.edu [animalcare.umich.edu]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. ucdenver.edu [ucdenver.edu]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. Isoflurane Anesthetic Gas Guidelines | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 6. osha.gov [osha.gov]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 9. osha.gov [osha.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anesthesia Gas Machine- Scavenging and WAGs [healthprofessions.udmercy.edu]
- 12. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
Calibrating and maintaining an Enflurane vaporizer for consistent delivery
Welcome to the technical support center for the Enflurane vaporizer. This resource is designed for researchers, scientists, and drug development professionals to ensure the consistent and accurate delivery of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during operation.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter with your this compound vaporizer.
Issue: The patient or subject appears to be at an incorrect anesthetic depth (too light or too deep) despite a constant dial setting.
-
Possible Cause 1: Incorrect vaporizer output concentration.
-
Possible Cause 2: Leaks in the anesthesia system.
-
Possible Cause 3: Extreme fresh gas flow rates.
-
Solution: Very low (<250 ml/min) or very high (>15 L/min) fresh gas flows can lead to a decrease in the final anesthetic gas concentration delivered.[6] Operate the vaporizer within the manufacturer's recommended flow rate range.
-
-
Possible Cause 4: "Pumping effect" from back pressure.
-
Solution: Intermittent positive pressure ventilation can cause back pressure, which may lead to an inaccurate and often higher concentration of anesthetic agent being delivered.[7] This effect is more pronounced at low flow rates. If possible, use a vaporizer with a check valve or other mechanisms to minimize this effect.
-
Issue: A smell of this compound is noticeable in the laboratory during operation.
-
Possible Cause 1: Leaks from the vaporizer or anesthesia machine.
-
Solution: This indicates a potential leak in the system.[3] Immediately check the filler cap to ensure it is tight. Inspect all connections, tubing, and gaskets for signs of wear or damage.[4][8] Perform a leak test to pinpoint the source of the leak. Ensure your waste gas scavenging system is functioning correctly.[1][2][9]
-
-
Possible Cause 2: Spillage during filling.
-
Solution: If a spill has occurred, ensure the area is well-ventilated and follow your institution's safety protocols for anesthetic agent cleanup. Always fill the vaporizer in a well-ventilated area, preferably under a fume hood.[9]
-
Issue: The vaporizer dial is difficult to turn or is stuck.
-
Possible Cause: Internal component issue.
-
Solution: Do not force the dial. This could indicate an internal malfunction. The vaporizer should be taken out of service immediately and sent for professional servicing.
-
Issue: Two vaporizers can be turned on simultaneously.
-
Possible Cause: Malfunctioning vaporizer interlock system.
Frequently Asked Questions (FAQs)
Calibration
Q1: How often should I have my this compound vaporizer calibrated?
A1: The accuracy of your vaporizer's anesthetic agent output should be verified annually.[1][2] If the vaporizer has not been in use for more than a year, it must be verified before use.[1][2] For machines that are used extensively (e.g., > 500 hours/year) or are frequently moved, verification should be performed annually.[9] If the delivered concentration of gas is off by 15% or more from the target value, the unit must be serviced and calibrated by a qualified professional.[1][2]
Q2: Can I calibrate the vaporizer myself?
A2: While you can perform a verification of the output concentration with the proper equipment, actual calibration (adjustment) of a vaporizer should not be performed in the field. This process requires disassembly in a controlled environment by trained technicians to avoid hazardous exposure to anesthetic agents.[4]
Maintenance
Q3: What routine maintenance can I perform on the vaporizer?
A3: Regular user maintenance is crucial for optimal performance. This includes:
-
Cleaning: Regularly clean the exterior of the vaporizer with a damp cloth.[4] Clean the fill cap and O-ring with an alcohol-moistened gauze.
-
Inspection: Before each use, inspect the vaporizer for any signs of damage, including the sight glass and O-rings.[4][11] Ensure all connections are secure.
-
Storage: When not in use, store the vaporizer in an upright position in a climate-controlled environment.[4]
-
Draining: Periodically, the vaporizer should be drained of the anesthetic agent, especially if it will be stored for an extended period.
Q4: What does professional servicing of a vaporizer entail?
A4: Professional servicing is a comprehensive process that includes:
-
Complete disassembly of the vaporizer.
-
Thorough cleaning of all internal components.
-
Inspection of all parts for wear and tear.
-
Replacement of wicks, seals, and O-rings.
-
Reassembly and leak testing.
-
Verification and adjustment of the output concentration to ensure it is within manufacturer specifications.[4]
General Usage
Q5: What should I do if I accidentally tip over the vaporizer?
A5: If a vaporizer is tipped more than 45 degrees, liquid anesthetic can enter the bypass chamber, which can lead to a dangerously high output concentration.[6] Do not use the vaporizer. Follow the manufacturer's instructions for purging the vaporizer, which typically involves running a high flow of gas through it for an extended period with the dial set to a low concentration. The output should then be verified with a gas analyzer before it is used again.
Q6: Can I use a different anesthetic agent in my this compound vaporizer?
A6: No. Vaporizers are agent-specific and are calibrated for the unique physical properties of a single anesthetic agent.[1][2] Using the wrong agent can result in an unpredictable and potentially lethal overdose or underdose.[12]
Data Presentation
Physical Properties of Common Inhaled Anesthetic Agents
| Anesthetic Agent | Saturated Vapor Pressure (SVP) at 20°C (mmHg) | Minimum Alveolar Concentration (MAC) (%) |
| This compound | 175 | 1.68 |
| Isoflurane | 238 | 1.15 |
| Sevoflurane | 160 | 1.7 |
| Halothane | 243 | 0.75 |
| Desflurane | 669 | ~6 |
Recommended Maintenance Schedule
| Frequency | Task | Performed By |
| Before Each Use | Inspect for damage, check fill level, ensure secure mounting. | User |
| Annually | Verify output concentration. | User/Qualified Technician |
| Annually (with heavy use) | Verify output concentration.[9] | User/Qualified Technician |
| Every 1-3 Years | Full preventative maintenance service (disassembly, cleaning, parts replacement, calibration). | Qualified Service Provider |
| As Needed | Leak testing, draining for storage. | User |
Experimental Protocols
Protocol for Vaporizer Output Concentration Verification
Objective: To verify that the concentration of this compound delivered by the vaporizer is within an acceptable range of the dial setting.
Materials:
-
This compound vaporizer installed on an anesthesia machine.
-
Anesthetic gas analyzer calibrated for this compound.
-
Appropriate tubing and connectors.
Methodology:
-
Ensure the vaporizer is securely mounted on the anesthesia machine and filled with this compound to the appropriate level.
-
Connect the gas analyzer to the common gas outlet of the anesthesia machine, ensuring a tight seal.
-
Set a fresh gas flow rate within the typical experimental range (e.g., 1-2 L/min).
-
With the vaporizer dial set to 'OFF', measure the baseline gas concentration to ensure it is zero.
-
Turn the vaporizer dial to a low setting (e.g., 1%). Allow the reading on the gas analyzer to stabilize for at least one minute. Record the measured concentration.
-
Repeat the measurement at mid-range (e.g., 2.5%) and high-range (e.g., 4%) settings, allowing the output to stabilize at each step.
-
Calculate the percent deviation of the measured concentration from the dial setting for each reading using the formula: ((Measured - Set) / Set) * 100.
-
If the deviation at any setting is greater than ±15%, the vaporizer requires professional servicing and calibration.[1][2]
-
Record the results, including the date of verification, on a label affixed to the vaporizer.[1][2][9]
Protocol for Vaporizer Leak Test
Objective: To identify any leaks in the vaporizer that could lead to inaccurate anesthetic delivery and environmental contamination.
Materials:
-
This compound vaporizer installed on an anesthesia machine.
-
Source of compressed gas.
-
Pressure gauge (manometer) on the anesthesia machine.
-
Breathing circuit with a breathing bag.
Methodology:
-
Ensure the vaporizer is securely mounted and the filler cap is tight.
-
Attach a breathing circuit and bag to the common gas outlet.
-
Close the pop-off valve on the breathing circuit.
-
Occlude the patient end of the breathing circuit (the Y-piece).
-
Pressurize the system using the oxygen flush valve until the pressure gauge reads 30 cm H₂O.
-
Turn the vaporizer dial to a low setting (e.g., 1%).
-
Observe the pressure gauge. If the pressure drops significantly and does not hold, it indicates a leak in the vaporizer.[4] A small initial drop of a few cm H₂O that then stabilizes is acceptable.[4]
-
If a significant leak is detected, the vaporizer should be removed from service and inspected for the source of the leak (e.g., O-rings on the vaporizer block) before being sent for professional repair.[4]
Visualizations
Caption: Troubleshooting workflow for inconsistent anesthetic delivery.
Caption: Vaporizer calibration verification process workflow.
References
- 1. utoledo.edu [utoledo.edu]
- 2. Vaporizer Calibration and Maintenance [utoledo.edu]
- 3. google.com [google.com]
- 4. Tips for Anesthesia Vaporizer Cleaning & Calibration [dreveterinary.com]
- 5. researchgate.net [researchgate.net]
- 6. Anesthesia Vaporizers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 8. Anesthetic Vaporizer Accuracy | Evergreen Medical Services [evergreenmedical.com]
- 9. animalcare.jhu.edu [animalcare.jhu.edu]
- 10. Vaporizer interlock malfunctioning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ecri.org [ecri.org]
- 12. Trouble Shooting Part I - Anesthesia Machine and Equipment-Related Problems - WSAVA 2016 Congress - VIN [vin.com]
Technical Support Center: Managing Blood Pressure in Rodents Under Enflurane Anesthesia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing blood pressure fluctuations in rodents anesthetized with enflurane.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may arise during experimental procedures.
Issue 1: Progressive decrease in blood pressure after inducing anesthesia.
-
Question: My rodent's blood pressure has been steadily dropping since I induced anesthesia with this compound. What should I do?
-
Answer: A progressive decrease in blood pressure is a known side effect of this compound due to its dose-dependent depression of myocardial contractility and reduction in systemic vascular resistance.[1]
Immediate Steps:
-
Reduce this compound Concentration: Immediately decrease the vaporizer setting to the lowest possible concentration that maintains an adequate anesthetic depth for the procedure. The goal is to find the minimum alveolar concentration (MAC) that prevents a response to surgical stimuli.[2]
-
Ensure Adequate Oxygenation: Confirm that the oxygen flow rate is appropriate for the size of the animal. For rodents, a common recommendation is a flow rate of at least three times the minute ventilation rate to prevent hypercapnia.
-
Assess Body Temperature: Hypothermia is a common complication in anesthetized rodents and can exacerbate hypotension.[3] Ensure the animal is on a warming pad and monitor its core body temperature, maintaining it within the normal physiological range (36.5-38°C for rats and mice).
-
Administer Intravenous Fluids: If blood pressure does not stabilize after reducing the anesthetic concentration, administer a bolus of warmed isotonic crystalloid fluids (e.g., 0.9% saline or Lactated Ringer's solution) at 5-10 ml/kg intravenously (IV) or intraperitoneally (IP) over 5-10 minutes to counteract vasodilation.
-
Issue 2: Sudden and severe drop in blood pressure.
-
Question: The rodent's blood pressure dropped suddenly and severely. What is the likely cause and how should I respond?
-
Answer: A sudden, sharp drop in blood pressure can indicate an anesthetic overdose or a critical cardiovascular event.
Immediate Steps:
-
Discontinue this compound: Immediately turn off the this compound vaporizer and continue to ventilate the animal with 100% oxygen.
-
Check Vital Signs: Assess heart rate and respiration immediately. If the heart rate is severely bradycardic or absent, or if spontaneous respiration has ceased, initiate cardiopulmonary resuscitation (CPR) according to your institution's approved protocol.
-
Pharmacological Support: If a heartbeat is present but blood pressure remains critically low, consider the administration of a vasopressor. This should only be done by trained personnel and in accordance with an approved protocol.
-
Issue 3: Blood pressure remains low despite reducing this compound and administering fluids.
-
Question: I've lowered the this compound and given a fluid bolus, but the rodent's blood pressure is still too low. What are the next steps?
-
Answer: If initial interventions are insufficient, pharmacological support may be necessary to restore adequate blood pressure.
Advanced Interventions (to be performed by trained personnel under an approved protocol):
-
Dopamine Infusion: Dopamine can be administered as a constant rate infusion (CRI) to increase cardiac contractility and blood pressure.
-
Phenylephrine: Phenylephrine is a potent vasoconstrictor that can be administered as a bolus or CRI to increase systemic vascular resistance.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced hypotension?
A1: this compound causes hypotension through a combination of mechanisms. It acts as a positive allosteric modulator of inhibitory GABAA and glycine receptors in the central nervous system, which can reduce sympathetic outflow.[4][5] More directly in the cardiovascular system, this compound inhibits calcium channels and the sodium/calcium exchanger in cardiac myocytes, leading to a decrease in cardiac muscle contractility (negative inotropy).[2][6] It also causes vasodilation, which lowers systemic vascular resistance.[7]
Q2: What are the typical MAC values for this compound in rats and mice?
A2: The Minimum Alveolar Concentration (MAC) is the concentration of an inhaled anesthetic at which 50% of animals do not move in response to a noxious stimulus. MAC values can vary slightly between strains.
| Species | This compound MAC (%) |
| Rat (Sprague-Dawley) | 2.21 ± 0.08[2] |
| Mouse (Swiss Webster) | 1.95 ± 0.16[2] |
Q3: How can I minimize blood pressure fluctuations from the start of my experiment?
A3:
-
Pre-anesthetic Acclimation: Allow animals a proper acclimation period after arrival to reduce stress.[8]
-
Use the Lowest Effective Anesthetic Concentration: Induce anesthesia with a higher concentration of this compound and then maintain it at the lowest possible level for the surgical procedure.
-
Provide Supportive Care: Proactively provide thermal support and consider administering subcutaneous or intraperitoneal fluids before the start of a long procedure to ensure adequate hydration.[9]
-
Pre-emptive Analgesia: The use of analgesics can reduce the amount of anesthetic required, thereby minimizing its cardiodepressant effects.[10]
Q4: What are the key parameters to monitor during this compound anesthesia in rodents?
A4: Continuous monitoring is crucial for patient safety and data validity.
-
Anesthetic Depth: Regularly check for a response to a toe pinch to ensure an adequate surgical plane of anesthesia.
-
Respiratory Rate and Pattern: Monitor visually. A significant decrease in respiratory rate can indicate an overly deep anesthetic plane.
-
Heart Rate and Blood Pressure: Use a non-invasive tail-cuff system or, for more accurate and continuous data, an invasive arterial catheter connected to a pressure transducer.
-
Body Temperature: Use a rectal probe to monitor core body temperature.
-
Mucous Membrane Color: Check for pink mucous membranes as an indicator of adequate oxygenation.
Quantitative Data
Table 1: Effect of this compound on Mean Arterial Pressure (MAP) in Renovascular Hypertensive Rats
| Anesthetic Agent | Concentration | Awake MAP (mmHg) | Anesthetized MAP (mmHg) |
| This compound | 2.2 vol% | 193 ± 4 | 135 ± 3[11] |
| Halothane | 1.3 vol% | 193 ± 4 | 114 ± 3[11] |
| Data presented as mean ± SEM. Note: These values are from a study on hypertensive rats and may differ in normotensive animals. |
Table 2: Pharmacological Agents for Management of Hypotension in Rodents
| Drug | Class | Dosage | Route | Notes |
| Isotonic Crystalloids | Fluid Therapy | 5-10 ml/kg bolus | IV, IP | Warmed fluids are recommended. |
| Dopamine | Inotrope/Vasopressor | 5-15 mcg/kg/min CRI | IV | Dose-dependent effects; lower doses increase contractility, higher doses also cause vasoconstriction.[12][13] |
| Phenylephrine | Vasopressor | 1-5 mcg/kg/min CRI; 5-20 ug/kg bolus | IV | Primarily causes peripheral vasoconstriction.[4][12] |
| Dosages are general recommendations and may need to be adjusted based on the specific experimental conditions and in consultation with a veterinarian. |
Experimental Protocols
Protocol 1: Blood Pressure Monitoring Using a Non-Invasive Tail-Cuff System
-
Animal Preparation: Place the anesthetized rodent on a warming pad to maintain body temperature.
-
Cuff Placement: Select the appropriate size cuff for the rodent's tail and place it at the base.
-
Sensor Placement: Place the sensor distal to the cuff.
-
Acclimatization: Allow the animal to stabilize for a few minutes before taking the first reading.
-
Measurement: Inflate the cuff and record the systolic, diastolic, and mean arterial pressures as displayed by the monitoring system.
-
Serial Measurements: Take measurements at regular intervals (e.g., every 5-15 minutes) throughout the procedure.
Protocol 2: Management of this compound-Induced Hypotension
-
Initial Assessment: Continuously monitor mean arterial pressure (MAP). If MAP drops below 60 mmHg, initiate intervention.
-
Reduce Anesthetic: Immediately decrease the this compound vaporizer setting by 0.25-0.5%.
-
Fluid Bolus: If hypotension persists, administer a bolus of warmed isotonic crystalloids (5-10 ml/kg) intravenously or intraperitoneally over 5-10 minutes.
-
Re-assess: Monitor MAP closely. If it does not improve or continues to decrease, prepare for pharmacological intervention.
-
Vasopressor Administration (for trained personnel):
-
Dopamine CRI: Prepare a dilute solution of dopamine in sterile saline. Administer via a syringe pump at a starting rate of 5 mcg/kg/min. Titrate the infusion rate to effect, not exceeding 15 mcg/kg/min.
-
Phenylephrine Bolus: If a rapid increase in blood pressure is needed, administer a bolus of phenylephrine (5-10 ug/kg) intravenously. Monitor the response and repeat if necessary, being cautious of reflex bradycardia.
-
Visualizations
Caption: Signaling pathway of this compound-induced hypotension.
Caption: Workflow for managing this compound-induced hypotension.
References
- 1. resources.wfsahq.org [resources.wfsahq.org]
- 2. Halothane, isoflurane, and this compound MAC in pregnant and nonpregnant female and male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
- 4. Constant Rate Infusions in Small Animal Anesthesia: A Guide to the Practitioner - WSAVA 2015 Congress - VIN [vin.com]
- 5. Rat strain minimally influences anesthetic and convulsant requirements of inhaled compounds in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse strain modestly influences minimum alveolar anesthetic concentration and convulsivity of inhaled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taconic.com [taconic.com]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. Mouse and Rat Anesthesia and Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse Anesthesia: The Art and Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. dvm360.com [dvm360.com]
- 13. Intraoperative Hypotension: A Stepwise Approach to Treatment - WSAVA2009 - VIN [vin.com]
Validation & Comparative
Enflurane vs. Isoflurane: A Comparative Analysis of Their Impact on Neuronal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used volatile anesthetics, enflurane and isoflurane, focusing on their distinct effects on neuronal activity. By presenting quantitative data from experimental studies, outlining detailed methodologies, and visualizing key pathways, this document aims to be a valuable resource for understanding the nuanced neurophysiological impacts of these agents.
At a Glance: Key Differences in Neuronal Effects
| Parameter | This compound | Isoflurane | Key Findings |
| Spontaneous Neuronal Firing | Depresses spontaneous firing | Depresses spontaneous firing | Both anesthetics reduce neuronal firing rates in a concentration-dependent manner.[1][2] |
| EC50 for Firing Depression | 0.50 mM (in spinal ventral horn neurons) | 0.17 mM (in spinal ventral horn neurons) | Isoflurane is more potent in depressing spontaneous neuronal firing in the spinal cord.[2] |
| Excitatory Postsynaptic Potentials (EPSPs) | Depresses EPSPs | Depresses EPSPs | Both agents reduce excitatory synaptic transmission. Isoflurane at 0.5-5% concentrations demonstrated a greater depression of fEPSPs in aged rats compared to young rats.[3] |
| GABAergic Neurotransmission | Potentiates GABAA receptor function | Potentiates GABAA receptor function | Both anesthetics enhance inhibitory neurotransmission by acting on GABAA receptors.[2] |
| Glycinergic Neurotransmission | Potentiates glycine receptor function | Potentiates glycine receptor function | Both agents also enhance the function of inhibitory glycine receptors in the spinal cord.[2] |
| Contribution to Firing Depression (Spinal Cord) | GABAA Receptors: 26%, Glycine Receptors: 29% | GABAA Receptors: 36%, Glycine Receptors: 39% | Both receptor systems contribute almost equally to the depressant actions of both anesthetics on spinal ventral horn neurons.[2] |
| Glutamatergic Neurotransmission | Depresses AMPA and NMDA receptor currents | Depresses glutamate release | This compound directly depresses postsynaptic glutamate receptors.[4] Isoflurane has been shown to reduce glutamate release, with varying effects at different concentrations.[5] |
| Cortical Spike Activity | Higher propensity to induce spikes | Lower propensity to induce spikes | This compound has a significantly higher potential to cause cortical spike activity compared to isoflurane.[6] |
Deep Dive: Experimental Evidence and Protocols
This section details the experimental findings and methodologies used to elucidate the effects of this compound and isoflurane on neuronal activity.
I. Effects on Spontaneous Neuronal Firing
A key measure of anesthetic action is the suppression of spontaneous neuronal activity. Studies have quantified and compared the potency of this compound and isoflurane in this regard.
Experimental Data:
| Anesthetic | Concentration (mM) | Effect on Firing Rate (Spinal Ventral Horn Neurons) |
| This compound | 0.50 | 50% reduction (EC50) |
| Isoflurane | 0.17 | 50% reduction (EC50) |
Data sourced from Grasshoff C, Antkowiak B. (2006).[2]
Experimental Protocol: Extracellular Recording in Spinal Cord Slices
This protocol outlines the methodology for recording spontaneous action potentials from neurons in spinal cord slices exposed to volatile anesthetics.
-
Slice Preparation:
-
Embryonic rats (E14-15) are decapitated, and the spinal cords are dissected in an ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) solution.
-
The spinal cord is embedded in agarose and sliced into 300-400 µm thick transverse sections using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
-
-
Anesthetic Application:
-
A specialized perfusion system is used to deliver aCSF containing the desired concentration of this compound or isoflurane to the recording chamber.
-
The anesthetic concentrations in the perfusion solution are calibrated using gas chromatography to ensure accuracy.
-
-
Electrophysiological Recording:
-
Extracellular recordings of spontaneous action potentials are made from interneurons in the ventral horn of the spinal cord slice using glass microelectrodes filled with aCSF.
-
The firing rate of individual neurons is recorded before, during, and after the application of the anesthetic to determine the concentration-dependent effects.
-
Data is amplified, filtered, and digitized for offline analysis of firing frequency and patterns.[1]
-
II. Modulation of Synaptic Transmission
Both this compound and isoflurane exert their effects by modulating both inhibitory and excitatory synaptic transmission.
A. Enhancement of Inhibitory Neurotransmission
A primary mechanism of action for both anesthetics is the potentiation of inhibitory neurotransmission mediated by GABA and glycine receptors.
Experimental Data:
| Anesthetic | Receptor System | Contribution to Firing Depression (Spinal Cord) |
| This compound | GABAA Receptors | 26% |
| Glycine Receptors | 29% | |
| Isoflurane | GABAA Receptors | 36% |
| Glycine Receptors | 39% |
Data sourced from Grasshoff C, Antkowiak B. (2006).[2]
B. Depression of Excitatory Neurotransmission
Both anesthetics also reduce excitatory synaptic transmission, contributing to their overall depressant effect on the central nervous system.
Experimental Data:
-
This compound: Directly depresses both AMPA and NMDA glutamate receptor currents in spinal cord motor neurons.[4]
-
Isoflurane: Reduces glutamate release in a dose-dependent manner. For instance, concentrations of 0.5%, 1.5%, and 3.0% have been shown to reduce glutamate release by 56%, 43%, and 36%, respectively.[5] Furthermore, isoflurane depresses field excitatory postsynaptic potentials (fEPSPs), with a more pronounced effect observed in aged animals.[3]
Experimental Protocol: Whole-Cell Patch-Clamp Recording
This technique allows for the detailed study of postsynaptic currents and the effects of anesthetics on specific receptors.
-
Cell Preparation:
-
Brain slices are prepared as described previously, or cultured neurons are used.
-
Individual neurons are visualized using a microscope with differential interference contrast (DIC) optics.
-
-
Patch-Clamp Recording:
-
A glass micropipette with a very fine tip is brought into contact with the membrane of a neuron.
-
A tight seal is formed between the pipette and the cell membrane, and the membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a specific voltage to record either excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs).
-
-
Drug Application:
-
This compound or isoflurane is applied to the bath solution at known concentrations.
-
The effects of the anesthetic on the amplitude, frequency, and kinetics of synaptic currents are recorded and analyzed.
-
Visualizing the Mechanisms of Action
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Potentiation of GABAA receptor-mediated inhibition by this compound and isoflurane.
Caption: Inhibition of glutamatergic excitatory neurotransmission.
Caption: General experimental workflow for studying anesthetic effects on neuronal activity.
Conclusion
Both this compound and isoflurane are effective general anesthetics that achieve their effects through a complex interplay of actions on inhibitory and excitatory neuronal systems. While both agents depress neuronal firing and enhance GABAergic and glycinergic inhibition, they exhibit notable differences in their potency and their effects on glutamatergic transmission and cortical excitability. Isoflurane demonstrates greater potency in depressing spontaneous neuronal firing in the spinal cord. Conversely, this compound shows a significantly higher propensity to induce cortical spike activity. These distinctions are critical for researchers and clinicians to consider when selecting an anesthetic for experimental or clinical purposes and for guiding the development of new anesthetic agents with more specific and safer profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of isoflurane and this compound on GABAA and glycine receptors contribute equally to depressant actions on spinal ventral horn neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced isoflurane suppression of excitatory synaptic transmission in the aged rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound directly depresses glutamate AMPA and NMDA currents in mouse spinal cord motor neurons independent of actions on GABAA or glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of sevoflurane and isoflurane anesthesia on single unit and local field potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [digital.library.adelaide.edu.au]
Validating the effects of Enflurane against known anesthetic benchmarks
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anesthetic agent Enflurane against contemporary benchmarks such as Isoflurane, Sevoflurane, and Desflurane. The following sections detail the pharmacokinetic and pharmacodynamic properties, supported by experimental data and methodologies, to assist in the evaluation and understanding of its place in anesthetic research and development.
Core Anesthetic Properties: A Quantitative Comparison
The efficacy and safety profile of a volatile anesthetic is primarily defined by its potency, speed of onset and recovery, and its effects on vital physiological systems. The following table summarizes key quantitative data for this compound and its benchmark counterparts.
| Property | This compound | Isoflurane | Sevoflurane | Desflurane |
| Minimum Alveolar Concentration (MAC) in O₂ (at 40 years of age) | 1.63%[1] | 1.17%[1] | 1.8%[1] | 6.6%[1] |
| Blood/Gas Partition Coefficient | 1.8 - 1.9[2][3] | 1.4[2] | 0.65[2] | 0.42[2] |
| Oil/Gas Partition Coefficient | 98[2] | 98[2] | 51[2] | 19[2] |
Cardiovascular and Respiratory Effects: A Comparative Overview
The impact of anesthetic agents on the cardiovascular and respiratory systems is a critical aspect of their clinical and research utility.
Cardiovascular System
Volatile anesthetics generally induce a dose-dependent decrease in mean arterial pressure (MAP) through vasodilation. However, the specific effects on heart rate and myocardial contractility can vary.
-
This compound : At higher concentrations (2.7 MAC), this compound has been shown to increase heart rate[4].
-
Isoflurane : Rapid increases in Isoflurane concentration can lead to tachycardia and a transient increase in systolic blood pressure, associated with an increase in plasma norepinephrine[4].
-
Sevoflurane : Generally associated with minimal changes in heart rate and does not typically induce hyperdynamic responses[4][5].
-
Desflurane : Known to cause the least cardiovascular depression, maintaining mean arterial pressure more effectively than Sevoflurane and this compound. However, rapid increases in concentration can trigger a transient sympathetic response[6][7].
A study on myocardial protection during reperfusion injury found that Desflurane and Sevoflurane significantly reduced infarct size, while this compound had a marginal effect and Isoflurane offered no protection[8].
Respiratory System
The effects of volatile anesthetics on the respiratory system include changes in airway resistance and potential for airway irritation.
-
This compound : Considered to be more of an airway irritant than Halothane and Sevoflurane, but less so than Isoflurane[9].
-
Isoflurane : The most likely of the four to cause airway irritation, leading to coughing and changes in breathing patterns[9]. At both 1 and 2 MAC concentrations, it demonstrates a bronchodilator effect[10].
-
Sevoflurane : The least irritant to the airways, making it suitable for inhalational induction[9]. It shows a consistent bronchodilating effect at both 1 and 2 MAC[10][11].
-
Desflurane : While it acts as a bronchodilator at 1 MAC, increasing the concentration to 1.5 or 2 MAC can lead to a significant increase in airway resistance[10]. Its pungency can also cause airway irritation and laryngospasm[7].
Experimental Protocols
The quantitative data presented in this guide are derived from standardized experimental protocols.
Determination of Minimum Alveolar Concentration (MAC)
MAC is a standard measure of anesthetic potency and is defined as the minimum alveolar concentration of an anesthetic at one atmosphere that prevents movement in 50% of subjects in response to a standardized noxious stimulus, such as a surgical incision[1][12].
Experimental Workflow:
-
Subject Preparation : The subject (animal or human) is anesthetized with the volatile agent to be tested.
-
Equilibration : The end-tidal concentration of the anesthetic is held constant for a minimum of 15 minutes to allow for equilibration between the alveoli, blood, and brain[1][13].
-
Stimulation : A supramaximal noxious stimulus is applied.
-
Observation : The subject is observed for any purposeful movement.
-
Concentration Adjustment : The end-tidal anesthetic concentration is adjusted, and the process is repeated until the concentration that prevents movement in 50% of the subjects is determined[13].
Determination of Blood/Gas Partition Coefficient
The blood/gas partition coefficient is a measure of the solubility of an inhaled anesthetic in the blood. It is a key determinant of the speed of anesthetic induction and emergence[3]. A common method for its determination is headspace gas chromatography.
Experimental Workflow:
-
Sample Preparation : Blood samples are obtained from subjects[14].
-
Equilibration : A known concentration of the volatile anesthetic is introduced into a sealed vial containing the blood sample and allowed to equilibrate between the gas (headspace) and liquid (blood) phases at a constant temperature (typically 37°C).
-
Analysis : The concentration of the anesthetic in the headspace is measured using a gas chromatograph.
-
Calculation : The blood/gas partition coefficient is calculated as the ratio of the anesthetic concentration in the blood to the anesthetic concentration in the gas phase at equilibrium.
Mechanism of Action: Signaling Pathways
Volatile anesthetics are understood to exert their effects by modulating the activity of various ion channels in the central nervous system. The primary mechanisms involve the enhancement of inhibitory neurotransmission and the suppression of excitatory neurotransmission[12][15].
-
Enhancement of Inhibitory Neurotransmission : Volatile anesthetics potentiate the function of inhibitory receptors, primarily GABA-A and glycine receptors. This leads to an increased influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.
-
Suppression of Excitatory Neurotransmission : These agents inhibit the function of excitatory receptors, such as nicotinic and glutamate receptors (including NMDA and AMPA subtypes). This reduces the influx of positive ions (like sodium and calcium), thereby decreasing neuronal excitability.
References
- 1. Minimum alveolar concentration - Wikipedia [en.wikipedia.org]
- 2. Inhalational Anaesthetic Agents [anaestheasier.com]
- 3. Blood–gas partition coefficient - Wikipedia [en.wikipedia.org]
- 4. The effects of sevoflurane, isoflurane, halothane, and this compound on hemodynamic responses during an inhaled induction of anesthesia via a mask in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Cardiovascular effects of sevoflurane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical study of desflurane on low flow anesthesia compared with sevoflurane and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desflurane - Wikipedia [en.wikipedia.org]
- 8. Effects of this compound, isoflurane, sevoflurane and desflurane on reperfusion injury after regional myocardial ischaemia in the rabbit heart in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Airway irritation produced by volatile anaesthetics during brief inhalation: comparison of halothane, this compound, isoflurane and sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anesthetic Gases: Principles | Anesthesiology Core Review: Part One Basic Exam | AccessAnesthesiology | McGraw Hill Medical [accessanesthesiology.mhmedical.com]
- 13. Minimum alveolar concentration of halothane and this compound are decreased in early pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Blood/Gas partition coefficients for isoflurane, sevoflurane, and desflurane in a clinically relevant patient population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. openanesthesia.org [openanesthesia.org]
Comparative analysis of the metabolic pathways of Enflurane and Sevoflurane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolic pathways of two widely used inhaled anesthetics, Enflurane and Sevoflurane. The information presented herein is supported by experimental data to assist researchers and clinicians in understanding the pharmacological differences and potential clinical implications related to their biotransformation.
Introduction
This compound and Sevoflurane are halogenated ethers that induce and maintain general anesthesia. While both are effective anesthetic agents, their molecular structures lead to different metabolic fates within the body. The extent and byproducts of this metabolism are critical factors influencing their safety profiles, particularly concerning potential organ toxicity. This guide will delve into the specifics of their metabolic pathways, present quantitative data from comparative studies, and provide an overview of the experimental protocols used to derive this information.
Metabolic Pathways
Both this compound and Sevoflurane are primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically the CYP2E1 isoform.[1] However, the extent of metabolism and the resulting byproducts differ significantly.
This compound Metabolism:
This compound undergoes oxidative metabolism, leading to the production of inorganic fluoride ions and other metabolites.[1] A lesser degree of metabolism is a key feature of this compound compared to older anesthetics.
Sevoflurane Metabolism:
Sevoflurane is also metabolized by CYP2E1, yielding inorganic fluoride and hexafluoroisopropanol (HFIP).[1] HFIP is then rapidly conjugated with glucuronic acid and excreted in the urine.[2] While Sevoflurane is more extensively metabolized than this compound, its primary organic metabolite, HFIP, is considered to be of low toxicity.
Below are diagrams illustrating the metabolic pathways of this compound and Sevoflurane.
Quantitative Comparison of Metabolism
The following tables summarize key quantitative data from comparative studies on this compound and Sevoflurane metabolism.
| Parameter | This compound | Sevoflurane | Reference(s) |
| Extent of Metabolism | 5-11% | ~5% | [1] |
| Primary Metabolizing Enzyme | Cytochrome P450 2E1 | Cytochrome P450 2E1 | [1] |
| Major Metabolites | Inorganic Fluoride Ions | Inorganic Fluoride Ions, Hexafluoroisopropanol (HFIP) | [1][2] |
Table 1: General Metabolic Profile
| Study Details | Anesthetic | Peak Serum Fluoride Concentration (µmol/L) | Reference |
| 9-MAC-hour exposure in male volunteers | This compound | 27.5 (SD 2.6) | [3] |
| Sevoflurane | 36.6 (SD 4.3) | [3] | |
| Anesthesia for at least 3 hours | This compound | 19.4 | [4] |
| Sevoflurane | 34.5 | [4] | |
| Anesthesia for at least 1 hour | Isoflurane (for comparison) | 5.08 ± 4.35 (at 12h) | [5] |
| Sevoflurane | 28.2 ± 14 (at 1h) | [5] |
Table 2: Peak Serum Inorganic Fluoride Concentrations in Clinical Studies
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess the metabolism of this compound and Sevoflurane.
In Vitro Metabolism using Human Liver Microsomes
This assay is fundamental in determining the metabolic stability and identifying the enzymes responsible for the metabolism of a drug candidate.
Objective: To determine the rate of metabolism of this compound and Sevoflurane by human liver enzymes.
Materials:
-
Human liver microsomes (pooled)
-
This compound and Sevoflurane
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Internal standard for analytical quantification
-
Acetonitrile or other suitable organic solvent to terminate the reaction
Procedure:
-
Preparation: Thaw human liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer and the anesthetic (this compound or Sevoflurane) at various concentrations.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated analytical method such as gas chromatography-mass spectrometry (GC-MS).
Measurement of Serum Inorganic Fluoride
This protocol is essential for assessing the in vivo defluorination of anesthetics in clinical studies.
Objective: To quantify the concentration of inorganic fluoride in serum samples from patients anesthetized with this compound or Sevoflurane.
Materials:
-
Fluoride ion-selective electrode (ISE)
-
Reference electrode
-
pH/mV meter
-
Total Ionic Strength Adjustment Buffer (TISAB)
-
Fluoride standard solutions
-
Serum samples
Procedure:
-
Sample Preparation: Collect blood samples at predetermined time points before, during, and after anesthesia. Separate serum by centrifugation.
-
Calibration: Prepare a series of fluoride standard solutions of known concentrations. For each standard, mix a defined volume with an equal volume of TISAB. Measure the potential (mV) of each standard using the fluoride ISE and create a calibration curve by plotting the potential versus the logarithm of the fluoride concentration.
-
Sample Measurement: Mix a known volume of the serum sample with an equal volume of TISAB.
-
Reading: Immerse the fluoride ISE and reference electrode in the prepared sample and record the stable potential (mV) reading.
-
Quantification: Determine the fluoride concentration in the serum sample by comparing its potential reading to the calibration curve.
Conclusion
The metabolic profiles of this compound and Sevoflurane show distinct differences that are important for clinical practice and drug development. Sevoflurane undergoes a greater extent of metabolism, leading to higher peak serum fluoride concentrations compared to this compound under similar exposure conditions.[3][4] However, the clinical significance of this difference in terms of nephrotoxicity is still a subject of research and debate, with many studies suggesting that the transient increase in fluoride from Sevoflurane does not lead to renal impairment in most patients.[1] The choice between these anesthetics should be guided by a comprehensive understanding of their pharmacokinetics, patient-specific factors, and the clinical context of their use. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and future anesthetic agents.
References
- 1. [Sevoflurane: metabolism and toxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a HS–GC–FID Method for the Quantification of Sevoflurane in the Blood, Urine, Brain and Lungs for Forensic Purposes [mdpi.com]
- 3. Serum fluoride concentration and urine osmolality after this compound and sevoflurane anesthesia in male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fluoridealert.org [fluoridealert.org]
- 5. Sevoflurane versus isoflurane for maintenance of anesthesia: are serum inorganic fluoride ion concentrations of concern? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Enflurane and Desflurane on Cardiovascular Parameters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiovascular effects of two halogenated ether inhalation anesthetics: Enflurane and Desflurane. While this compound has largely been superseded in clinical practice in many regions, its well-documented cardiovascular profile provides a valuable benchmark against which newer agents like Desflurane can be compared. Desflurane is noted for its rapid onset and offset of anesthesia due to low solubility in blood. This comparison synthesizes experimental data to highlight the distinct hemodynamic consequences of their administration.
Comparative Analysis of Cardiovascular Effects
Both this compound and Desflurane induce dose-dependent changes in cardiovascular parameters. However, the magnitude and underlying mechanisms of these changes differ significantly.
Myocardial Contractility: A primary distinction lies in their effect on myocardial contractility. This compound is recognized as a more potent cardiodepressant agent compared to Desflurane. Studies consistently rank the myocardial depressant effects of volatile anesthetics as follows: this compound and Halothane cause greater depression than Isoflurane, Desflurane, and Sevoflurane. Experimental data from animal models confirms that Desflurane and Isoflurane produce equivalent, and less pronounced, direct decreases in myocardial contractility.
Mean Arterial Pressure (MAP): Both anesthetics cause a dose-dependent decrease in mean arterial pressure. With Desflurane, this reduction is primarily attributed to a significant decrease in systemic vascular resistance (SVR), while cardiac output is generally well-maintained. This compound also lowers MAP, but this effect is compounded by its negative inotropic (contractility-reducing) properties.
Heart Rate (HR): Desflurane is associated with a more significant increase in heart rate, particularly at higher concentrations or during rapid increases in administration. This can be part of a transient sympathetic response. In comparison, this compound produces a less pronounced elevation in heart rate.
Systemic Vascular Resistance (SVR): Both agents act as vasodilators, but the effect is more central to Desflurane's hemodynamic profile. The decrease in SVR is the principal cause of the drop in blood pressure seen with Desflurane.
Cardiac Output (CO): Desflurane tends to preserve cardiac output, especially at clinically relevant concentrations. Conversely, the notable myocardial depression caused by this compound can lead to a more significant reduction in cardiac output.
Pulmonary Hemodynamics: In patients with coronary artery disease, Desflurane has been observed to cause a significant increase in pulmonary artery pressure (PAP) and pulmonary capillary wedge pressure (PCWP), an effect not seen with similar agents like Isoflurane. This suggests caution is warranted when administering Desflurane to patients with compromised cardiac function.
Data Presentation: Hemodynamic Parameter Changes
The following table summarizes the dose-dependent effects of this compound and Desflurane on key cardiovascular parameters as observed in experimental studies. Data is presented as a percentage change from the conscious (awake) state at equipotent anesthetic concentrations (MAC - Minimum Alveolar Concentration).
| Cardiovascular Parameter | Anesthetic Agent | 1.25 MAC | 1.75 MAC | Primary Mechanism |
| Heart Rate (HR) | This compound | ~ +30% | ~ +44% | Attenuation of baroreflexes |
| Desflurane | ~ +55% | ~ +79% | Sympathetic stimulation, especially with rapid concentration changes | |
| Mean Arterial Pressure (MAP) | This compound | Dose-dependent ↓ | Dose-dependent ↓ | Decreased contractility and SVR |
| Desflurane | Dose-dependent ↓ | Dose-dependent ↓ | Primarily decreased SVR | |
| Systemic Vascular Resistance (SVR) | This compound | Dose-dependent ↓ | Dose-dependent ↓ | Vasodilation |
| Desflurane | Dose-dependent ↓ | Dose-dependent ↓ | Potent vasodilation | |
| Myocardial Contractility (dP/dt) | This compound | Significant ↓ | Significant ↓ | Direct myocardial depressant effects |
| Desflurane | Moderate ↓ | Moderate ↓ | Less negative inotropic activity compared to this compound | |
| Cardiac Output (CO) | This compound | Moderate ↓ | Significant ↓ | Result of decreased contractility |
| Desflurane | Maintained / Slight ↓ | Maintained / Slight ↓ | Preserved due to increased HR and decreased afterload |
Note: The values are approximate changes derived from comparative studies, primarily in animal models, to illustrate relative effects. Absolute values can vary based on species, patient health status, and concurrent medications.
Experimental Protocols
The data cited in this guide is derived from controlled experimental studies. A representative methodology is detailed below.
Study: Comparative Systemic and Coronary Hemodynamics in a Canine Model
-
Subjects: Chronically instrumented dogs, allowing for measurements in the conscious state and during anesthesia without the confounding effects of acute surgical stress.
-
Instrumentation: Subjects were surgically fitted with instruments to measure:
-
Aortic and left ventricular pressure.
-
Peak rate of left ventricular pressure increase (Peak dP/dt), an index of myocardial contractility.
-
Coronary blood flow velocity.
-
Cardiac output.
-
-
Experimental Protocol:
-
Baseline hemodynamic data were recorded in conscious, resting animals.
-
Anesthesia was induced and maintained with a specific volatile agent (this compound or Desflurane).
-
The anesthetic concentration was equilibrated and held steady at 1.25 MAC for 30 minutes, after which a full set of hemodynamic measurements was taken.
-
The concentration was then increased to 1.75 MAC, held for another 30 minutes, and measurements were repeated.
-
A separate series of experiments was conducted in the presence of pharmacological autonomic nervous system blockade to isolate the direct effects of the anesthetics from reflex responses.
-
-
Data Analysis: The hemodynamic parameters recorded under anesthesia were compared to the conscious state baseline and between the different anesthetic agents at equipotent MAC concentrations.
Mechanism of Action and Signaling Pathways
The cardiovascular effects of this compound and Desflurane stem from their complex interactions with ion channels and receptors in the central nervous system and directly on cardiovascular tissues.
Inhaled anesthetics modulate the activity of several ligand-gated ion channels. Their primary anesthetic (hypnotic) effect is achieved by enhancing the function of inhibitory receptors, such as GABA-A and glycine receptors, and inhibiting the function of excitatory receptors like NMDA receptors in the central nervous system.
A Comparative Guide to Enflurane and Other Inhaled Anesthetics for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and physiological effects of enflurane and other commonly used volatile anesthetics, including isoflurane, sevoflurane, and desflurane. The information presented is intended to assist researchers in selecting the most appropriate anesthetic agent for specific experimental paradigms, ensuring both animal welfare and the integrity of research data. All quantitative data is supported by experimental findings from peer-reviewed studies.
Physicochemical and Pharmacokinetic Properties
The onset of action and recovery from inhaled anesthetics are largely determined by their physicochemical properties, such as the blood/gas partition coefficient. A lower coefficient indicates lower solubility in the blood, leading to a faster induction of and emergence from anesthesia. The minimum alveolar concentration (MAC) is a standard measure of anesthetic potency, with lower values indicating higher potency.
| Anesthetic | Blood/Gas Partition Coefficient | MAC (in O2) in Humans (%) |
| This compound | 1.9 | 1.68 |
| Isoflurane | 1.4 | 1.15 |
| Sevoflurane | 0.69[1] | 2.0 |
| Desflurane | 0.42 | 6.0 |
| Halothane | 2.54[1] | 0.75 |
Comparative Efficacy and Clinical Characteristics
The choice of anesthetic can significantly impact physiological parameters, which is a critical consideration in many research models. The following table summarizes key comparative data on the clinical effects of these agents.
| Parameter | This compound | Isoflurane | Sevoflurane | Desflurane | Halothane |
| Induction Speed | Moderate | Moderate | Fast[1] | Very Fast | Fast |
| Emergence Speed | Moderate | Moderate | Fast[1] | Very Fast | Slow |
| Cardiovascular Depression | Moderate | Mild | Minimal | Minimal (but can cause transient tachycardia) | Significant |
| Cerebral Blood Flow | Increases | Increases | Increases | Increases | Increases |
| Myocardial Depression | Significant | Less than this compound and Halothane | Minimal | Minimal | Significant |
| Airway Irritation | Mild | Pungent | Non-pungent | Pungent | Non-pungent |
Experimental Data Highlights
Recovery Times
A clinical study comparing desflurane, sevoflurane, and this compound in patients undergoing abdominal surgery demonstrated significantly faster emergence with desflurane. Emergence from desflurane was approximately twice as fast as from sevoflurane and five to six times faster than from this compound[2].
Myocardial Effects
In a study comparing the effects of this compound, isoflurane, sevoflurane, and desflurane on reperfusion injury in rabbits, desflurane and sevoflurane showed a marked reduction in infarct size, while this compound had a marginal effect and isoflurane offered no protection in that specific model[3]. Another study found that isoflurane is associated with a higher incidence of myocardial ischemia compared to this compound in patients undergoing coronary artery bypass surgery, even with strict hemodynamic control[4].
Cerebral Effects
All volatile anesthetics tend to increase cerebral blood flow (CBF) while decreasing the cerebral metabolic rate for oxygen (CMRO2), a phenomenon known as uncoupling[5]. One study found that the CBF/CMRO2 ratio was significantly greater with isoflurane compared to halothane and sevoflurane during prolonged anesthesia, suggesting a greater relative increase in blood flow[6].
Signaling Pathways
The primary mechanism of action for volatile anesthetics involves the potentiation of inhibitory neurotransmitter receptors and inhibition of excitatory receptors in the central nervous system.
Caption: Mechanism of action of volatile anesthetics on inhibitory and excitatory synapses.
Experimental Protocols
In Vitro Myocardial Depression Study
This protocol is adapted from studies evaluating the direct effects of volatile anesthetics on myocardial contractility.
Caption: Experimental workflow for in vitro assessment of myocardial depression.
Clinical Study Protocol for Recovery Comparison
The following workflow is based on a clinical trial designed to compare recovery times and adverse effects of different volatile anesthetics.
Caption: Workflow for a clinical study comparing anesthetic recovery.
Conclusion
This compound, while historically significant, has been largely superseded in clinical practice by newer agents like sevoflurane and desflurane due to their more favorable pharmacokinetic profiles, leading to faster recovery and greater control over anesthetic depth. However, in a research context, the choice of anesthetic should be carefully considered based on the specific experimental objectives. For instance, if rapid recovery is paramount to minimize post-procedural stress and its confounding effects on behavioral studies, desflurane or sevoflurane may be preferable. Conversely, when studying neuronal pathways known to be differentially affected by these agents, the specific receptor interaction profiles become a more critical selection criterion. This guide provides a foundational dataset to aid in this decision-making process, but researchers are encouraged to consult the primary literature for more detailed information relevant to their specific research paradigm.
References
- 1. Comparative Study of Recovery after Sevoflurane versus Halothane Anaesthesia in Adult Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical study of desflurane on low flow anesthesia compared with sevoflurane and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, isoflurane, sevoflurane and desflurane on reperfusion injury after regional myocardial ischaemia in the rabbit heart in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. youtube.com [youtube.com]
- 6. Preservation of the ration of cerebral blood flow/metabolic rate for oxygen during prolonged anesthesia with isoflurane, sevoflurane, and halothane in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Recovery Profiles Following Enflurane and Isoflurane Anesthesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the recovery profiles associated with two established inhalational anesthetic agents: Enflurane and Isoflurane. By presenting quantitative data from comparative studies, detailing experimental protocols, and visualizing a typical research workflow, this document aims to be a valuable resource for professionals in anesthesia research and drug development.
Quantitative Data Summary
The following table summarizes key recovery parameters from clinical studies comparing this compound and Isoflurane anesthesia. These metrics are crucial in assessing the postoperative well-being and discharge readiness of patients.
| Recovery Parameter | This compound | Isoflurane | Key Findings & Citations |
| Time to Orientation | 12-13 minutes | 12-13 minutes | No significant difference was observed in the time it took for patients to become oriented to time and place.[1] |
| Time to Walking Ability | Slower recovery | Faster recovery | Patients anesthetized with Isoflurane regained the ability to walk along a straight line more quickly than those who received this compound.[1] |
| Psychomotor Performance | Slower recovery, especially with longer anesthesia duration | Faster and more consistent recovery | Recovery of psychomotor performance was significantly slower after long (>90 minutes) this compound anesthesia compared to shorter durations. In contrast, the speed of recovery with Isoflurane was not dependent on the duration of anesthesia.[1] |
| Pediatric Recovery Time (Extubation to Discharge) | 46 minutes (average) | 53 minutes (average) | In a study on pediatric dental outpatients, no statistically significant difference in recovery times was found between the two agents.[2][3] |
| Cognitive Function (Trieger Test) | 32.7 minutes (average) | 34.6 minutes (average) | A study comparing the time to satisfactorily complete the Trieger modification of the Bender Motor Gestalt Test found no significant difference between this compound and Isoflurane.[4][5] |
| Incidence of Nausea and Vomiting | 25-26% | 25-26% | The incidence of postoperative nausea and vomiting was similar for both anesthetic techniques.[1] |
Experimental Protocols
The methodologies employed in comparative studies of this compound and Isoflurane recovery profiles are critical for the interpretation of their findings. Below are detailed descriptions of typical experimental protocols.
Patient Selection and Anesthesia Administration
A common study design involves the recruitment of healthy, unpremedicated adult or pediatric patients undergoing elective surgical procedures, such as outpatient dentistry or oral surgery.[1][2][3] Patients are randomly assigned to receive either this compound or Isoflurane for the maintenance of anesthesia.
-
Induction: Anesthesia is typically induced with an intravenous agent like methohexital or propofol, with succinylcholine used to facilitate endotracheal intubation.[1]
-
Maintenance: Anesthesia is maintained with either this compound or Isoflurane, often in a mixture with nitrous oxide and oxygen (e.g., 50%).[1] The anesthetic is administered via a non-rebreathing circuit, with spontaneous respiration.
Assessment of Recovery
The recovery from anesthesia is a multi-faceted process that is evaluated using a combination of clinical observations and standardized tests.
1. Emergence and Early Recovery:
-
Time to Eye Opening: The time from the discontinuation of the anesthetic to the patient opening their eyes spontaneously or in response to a verbal command.
-
Time to Extubation: The time from the end of the surgical procedure to the removal of the endotracheal tube.
-
Time to Orientation: Assessed by asking the patient to state their name, location, and the current date.[1]
2. Psychomotor Function Assessment:
-
Walking Tests: A simple and effective method to assess gross motor coordination and balance is to have the patient walk along a straight line.[1]
-
Trieger Test (Bender Motor Gestalt Test): This test assesses fine motor skills and cognitive function by requiring the patient to connect a series of dots on a diagram.[4][5]
-
Digit Symbol Substitution Test (DSST): This is a more formal neuropsychological test that evaluates psychomotor speed, attention, and visual scanning.
3. Cognitive Function Assessment:
-
Mini-Mental State Examination (MMSE): A widely used tool to screen for cognitive impairment by assessing orientation, registration, attention, calculation, recall, and language.
-
Verbal and Numerical Memory Tests: These can include tests of digit span (repeating a series of numbers) and word recall.
4. Standardized Scoring Systems:
-
Aldrete Score: A commonly used scoring system to assess a patient's readiness for discharge from the Post-Anesthesia Care Unit (PACU). It evaluates activity, respiration, circulation, consciousness, and oxygen saturation.
-
Post-Anesthetic Discharge Scoring System (PADSS): This scoring system is an extension of the Aldrete score and is specifically designed for ambulatory surgery patients. It includes additional criteria such as pain, nausea/vomiting, and surgical bleeding.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a comparative clinical trial on the recovery profiles of this compound and Isoflurane.
Caption: Experimental workflow for a comparative study of this compound and Isoflurane recovery.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. [Recovery of psychomotor and cognitive functions following anesthesia. Propofol/alfentanil and thiopental/isoflurane/ alfentanil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post-Anaesthetic Discharge Scoring System to assess patient recovery and discharge after colonoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldrete Scoring System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the differential impact of Enflurane and Halothane on liver function in animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of two commonly used inhalational anesthetics, enflurane and halothane, on liver function in various animal models. The following sections detail the experimental data, methodologies, and underlying mechanisms of hepatotoxicity associated with these agents.
Executive Summary
Halothane has been consistently shown to have a higher potential for hepatotoxicity in animal models compared to this compound. The extent of liver injury is closely linked to the degree of biotransformation of these anesthetics by hepatic cytochrome P450 enzymes. Halothane undergoes significantly more metabolism (approximately 20-30%) than this compound (about 2%).[1][2] This difference in metabolic rate is a key factor in the differential impact on liver function. Animal studies, primarily in rats, have demonstrated that under specific conditions, such as enzyme induction and hypoxia, halothane can induce significant liver damage, including centrilobular necrosis and elevated serum transaminases.[3][4][5] this compound is considered less hepatotoxic, though some studies indicate it can cause liver injury, particularly with pre-existing enzyme induction and under hypoxic conditions.[6][7]
Data Presentation: Biochemical and Metabolic Comparisons
The following tables summarize key quantitative data from various animal studies, highlighting the differential effects of this compound and halothane on liver function.
Table 1: Comparison of Serum Alanine Aminotransferase (ALT) Levels
| Anesthetic | Animal Model | Experimental Conditions | Serum ALT Levels (Compared to Control) | Reference |
| Halothane | Phenobarbital-pretreated Sprague-Dawley rats | 1% halothane for 2 hours under hypoxia (FIO2 0.14) | Significant increase | [3] |
| Halothane | Phenobarbital-pretreated rats | 1% halothane for 2 hours in 14% inspired oxygen | Ten-fold elevation | [4] |
| This compound | Phenobarbital-pretreated male adult rats | 1.5-1.8% this compound at 10% O2 for 2 hours with external heating | Elevated | [6] |
| This compound | Rats | 1 MAC for 1 hour with 40% oxygen | No statistically significant difference | [8] |
Table 2: Metabolic and Histopathological Comparison
| Feature | Halothane | This compound | Reference |
| Hepatic Metabolism | ~20-30% | ~2% | [1][2] |
| Primary Metabolic Pathway | Oxidative and reductive pathways via cytochrome P450 | Primarily oxidative pathway | [3][4] |
| Key Histopathological Finding | Centrilobular necrosis | Watery vacuolization of centrilobular hepatocytes (under specific hypoxic conditions) | [3][6][9] |
| Effect on Liver Blood Flow | Dose-dependent decrease | Dose-dependent decrease | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols used in the assessment of this compound and halothane hepatotoxicity.
Halothane-Induced Hepatotoxicity Model in Rats
This widely used model aims to replicate the liver injury observed in humans.
-
Animal Model: Male Sprague-Dawley rats are commonly used.[3][11]
-
Enzyme Induction: To enhance the metabolic activation of halothane, rats are pre-treated with an enzyme inducer such as phenobarbital or Aroclor 1254.[3][9]
-
Anesthetic Exposure: Rats are exposed to 1% halothane for a duration of 2 hours.[3][4]
-
Hypoxic Conditions: A key component of this model is the reduction of inspired oxygen to induce hypoxia (e.g., 14% O2), which promotes the reductive metabolism of halothane, leading to the formation of hepatotoxic intermediates.[3][4]
-
Assessment of Liver Injury: Liver function is assessed by measuring serum levels of enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[5][8] Histopathological examination of liver tissue is performed to identify features such as centrilobular necrosis.[3][9]
This compound-Induced Hepatotoxicity Model in Rats
A model for this compound-associated liver injury has also been developed, requiring more stringent conditions to induce toxicity.
-
Animal Model: Phenobarbital-pretreated male adult rats.[6]
-
Anesthetic Exposure: Exposure to 1.5-1.8% this compound for 2 hours.[6]
-
Severe Hypoxia and Temperature Control: This model necessitates more severe hypoxia (10% O2) and external heating to maintain body temperature, as this compound exposure can lead to a significant decrease in body temperature.[6]
-
Biochemical and Histological Analysis: Similar to the halothane model, serum transaminase levels are measured, and liver tissues are examined for pathological changes.[6]
Signaling Pathways and Mechanisms of Toxicity
The differential hepatotoxicity of this compound and halothane can be attributed to their distinct metabolic pathways and the subsequent cellular responses.
Halothane Metabolism and Hepatotoxicity
Halothane is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2E1, through both oxidative and reductive pathways.[12][13]
-
Oxidative Metabolism: Under normal oxygen conditions, halothane is metabolized to trifluoroacetic acid (TFA), which can act as a hapten and bind to liver proteins. This can trigger an immune response, leading to immune-mediated hepatitis in susceptible individuals.[13]
-
Reductive Metabolism: In hypoxic conditions, the metabolism of halothane shifts to a reductive pathway. This pathway generates reactive metabolites, including free radicals, that can directly damage hepatocytes through lipid peroxidation and covalent binding to cellular macromolecules, resulting in centrilobular necrosis.[3][4]
This compound Metabolism and Hepatotoxicity
This compound undergoes significantly less metabolism compared to halothane.[1][2] While it can also be metabolized by CYP2E1 to produce protein adducts, the extent of this is much lower.[12][13] Liver injury from this compound in animal models is less common and typically requires more extreme conditions, such as severe hypoxia, suggesting a mechanism more related to direct hypoxic injury rather than the formation of toxic metabolites to the same extent as halothane.[6]
References
- 1. saudijournals.com [saudijournals.com]
- 2. Halothane-induced hepatitis: A forgotten issue in developing countries: Halothane-induced hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An animal model of halothane hepatotoxicity: roles of enzyme induction and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatotoxicity and halothane metabolism in an animal model with application for human toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halothane hepatitis in an animal model: time course of hepatic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the requirements for hepatic injury with halothane and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Halothane, this compound and Isoflurans on Hepatic Function in Acute Hypoxic Rats [e-emj.org]
- 9. An animal model of hepatotoxicity associated with halothane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound and halothane on liver blood flow and oxygen consumption in the greyhound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug metabolizing enzymes in the rat after inhalation of halothane and this compound. Different pattern of response in liver, kidney and lung and possible implications for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Biotransformation of halothane, this compound, isoflurane, and desflurane to trifluoroacetylated liver proteins: association between protein acylation and hepatic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Enflurane proper disposal procedures
Properly managing the disposal of enflurane is critical for ensuring laboratory safety, protecting personnel, and maintaining environmental compliance. As a halogenated anesthetic, this compound is classified as a hazardous waste under Environmental Protection Agency (EPA) regulations, primarily due to trace amounts of chloroform that may be present from the manufacturing process.[1][2] Adherence to established disposal protocols is essential for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before disposal, ensure proper handling and storage procedures are followed to minimize exposure and risk.
-
Ventilation: Always handle this compound in well-ventilated areas or under a chemical fume hood to minimize inhalation of vapors.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.[3][4]
-
Storage: Keep this compound containers tightly closed and store them in a cool, dry, and well-ventilated location.[3]
This compound Disposal Procedures: A Step-by-Step Guide
The disposal method for this compound depends on its form—whether it is unused liquid, residual vapor, a spill, or an empty container. Disposing of liquid this compound or contaminated materials down the drain is strictly prohibited.[5]
Step 1: Identify the Type of this compound Waste
Categorize the waste to determine the correct disposal stream:
-
Unused or Expired Liquid this compound: Bulk liquid agent that is no longer needed.
-
Contaminated Materials & Spill Cleanup: Absorbents, pads, and PPE used to clean this compound spills.
-
Waste Anesthetic Gas (WAG): Vapor captured by scavenging systems.
-
Empty Containers: Original bottles that have been completely emptied.
Step 2: Segregate and Contain the Waste
For Unused/Expired Liquid this compound:
-
Designate a specific, labeled hazardous waste container for liquid this compound.
-
Carefully pour or transfer the liquid into this container, avoiding splashes.
-
Keep the container tightly sealed when not in use.
-
Store the container in a secondary containment bin in a well-ventilated, secure area until pickup.
For Spill Cleanup and Contaminated Materials:
-
For large spills (e.g., a broken bottle), evacuate personnel from the immediate area to allow vapors to dissipate.[3]
-
Contain the spill using an appropriate absorbent material such as vermiculite, spill pillows, or carbon-based sorbents.[6][7]
-
Collect all contaminated absorbent materials and any broken glass into a designated, sealable plastic or glass container.[2][3]
-
Label the container clearly as "Hazardous Waste: this compound Spill Debris."[2]
-
Thoroughly wash the contaminated area with water after the absorbent material has been removed.[3]
Step 3: Manage Waste Anesthetic Gas (WAG)
Waste anesthetic gases must be captured to prevent release into the atmosphere and to protect personnel.
-
Use a Scavenging System: Employ a dedicated exhaust system, a chemical fume hood, or an adsorption device like an activated charcoal canister to capture waste gases.[7][8]
-
Handle Charcoal Canisters:
Step 4: Final Disposal
-
Licensed Waste Contractor: All collected liquid this compound and contaminated materials must be disposed of through a licensed hazardous waste contractor.[3] Incineration is the preferred method of disposal.[2][3]
-
Waste Pickup: Arrange for a scheduled pickup of all this compound-related hazardous waste through your institution's Environmental Health and Safety (EHS) department.[4][7]
-
Empty Bottles: Empty this compound bottles are not typically considered regulated hazardous waste. Deface the label and dispose of them with ordinary trash or according to your facility's glass recycling policy.[2][8]
Quantitative Data: Exposure Limits
To ensure personnel safety, workplace exposure to this compound is regulated by federal and advisory bodies. Air monitoring can be conducted to assess exposure levels.[9][10]
| Regulatory Body | Exposure Limit Type | Agent | Value | Sampling Time |
| ACGIH | Threshold Limit Value (TLV-TWA) | This compound | 75 ppm | 8-hour workday |
| NIOSH | Recommended Exposure Limit (REL) | Halogenated Anesthetics | 2 ppm | 1-hour (Ceiling) |
ACGIH: American Conference of Governmental Industrial Hygienists.[9][11] NIOSH: National Institute for Occupational Safety and Health.[1]
Experimental Protocols: Spill Cleanup Methodology
In the event of a large this compound spill, the following protocol should be initiated:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area. Ensure the area is well-ventilated to help dissipate fumes.[3]
-
Assemble Materials: Don appropriate PPE. Gather spill cleanup materials, including absorbent pads or loose sorbent, a scoop or brush, a sealable waste container, and hazardous waste labels.
-
Contain the Spill: Cover the liquid spill with absorbent material, working from the outside in to prevent spreading.[7]
-
Collect Waste: Once the liquid is fully absorbed, carefully collect the saturated material and place it into the designated hazardous waste container.[2][3]
-
Decontaminate: Clean the spill surface thoroughly with soap and water.[3]
-
Package and Label: Tightly seal the waste container and label it clearly, indicating the contents and the date.[2]
-
Arrange for Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
This compound Waste Management Workflow
Caption: Decision workflow for the proper segregation and disposal of different forms of this compound waste.
References
- 1. cdc.gov [cdc.gov]
- 2. apsf.org [apsf.org]
- 3. Biology & Biochemistry Imaging Core (BBIC) | Material Safety Data Sheet ISOFLURANE [bbic.nsm.uh.edu]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. apsf.org [apsf.org]
- 6. policies.unc.edu [policies.unc.edu]
- 7. ehso.emory.edu [ehso.emory.edu]
- 8. Waste Anesthetic Gases (WAG) | Environment, Health and Safety [ehs.cornell.edu]
- 9. osha.gov [osha.gov]
- 10. research.cuanschutz.edu [research.cuanschutz.edu]
- 11. airgas.com [airgas.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Enflurane
For researchers, scientists, and drug development professionals, the safe handling of chemical agents is paramount. This guide provides essential, immediate safety and logistical information for the use of Enflurane in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure research environment.
This compound, a halogenated ether used as an inhalation anesthetic, requires careful handling due to its potential health risks.[1][2] Occupational exposure can lead to central nervous system depression, and it is crucial to minimize inhalation exposure.[2][3]
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a combination of personal protective equipment and engineering controls is necessary to minimize exposure. Standard laboratory PPE should be worn at all times.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To prevent eye contact with liquid this compound.[3][4] |
| Hand Protection | Nitrile gloves. | To prevent skin contact with liquid this compound.[4] |
| Protective Clothing | A standard laboratory coat. | To protect against incidental skin contact.[4] |
It is critical to note that standard surgical masks or N95 respirators do not offer protection against this compound vapor. [4][5]
Essential Engineering Controls:
The primary method for controlling exposure to this compound vapor is through effective engineering controls.
| Control Method | Description |
| Ventilation | All work with this compound must be conducted in a well-ventilated area, ideally within a certified chemical fume hood.[6][7] |
| Scavenging Systems | Anesthetic gas scavenging systems are designed to capture and remove waste anesthetic gases at the source. These can be active systems that use a vacuum or passive systems that utilize activated charcoal canisters.[4][5][7][8] |
Quantitative Safety Data
Understanding the physical and chemical properties of this compound is essential for its safe handling.
| Property | Value |
| Molecular Weight | 184.5 g/mol [3] |
| Boiling Point | 56.5 °C (134 °F)[3] |
| Vapor Pressure | 175 mmHg at 20 °C[3] |
| Specific Gravity | 1.52 at 25 °C[9] |
| NIOSH Recommended Exposure Limit (REL) | Ceiling (60 minutes): 2 ppm (15.1 mg/m³)[3][6] |
| ACGIH Threshold Limit Value (TLV) | 8-hour TWA: 75 ppm[5][6] |
Step-by-Step Handling and Disposal Plan
This procedural guidance outlines the necessary steps for the safe handling and disposal of this compound in a laboratory setting.
Operational Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood and/or an appropriate anesthetic gas scavenging system is operational.
-
Don the required PPE: safety glasses, nitrile gloves, and a lab coat.
-
Inspect the this compound container for any signs of damage or leaks.
-
-
Handling and Administration:
-
Perform all transfers and handling of liquid this compound within the chemical fume hood to minimize vapor release.
-
If using a vaporizer, ensure it is properly calibrated and maintained. Regularly check for leaks in the anesthetic delivery system.[4]
-
Administer this compound using a system equipped with a scavenging device to capture waste gases.[7][8]
-
-
Spill Management:
-
Small Spills (a few drops): Due to its volatility, small spills may evaporate quickly. Ensure adequate ventilation to disperse the vapor.
-
Large Spills (broken bottle):
-
Evacuate all non-essential personnel from the immediate area.
-
Increase ventilation to the area.
-
Wearing appropriate PPE, contain the spill using an absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealable, labeled container.[10]
-
Clean the spill area with soap and water.
-
-
Disposal Plan:
This compound is considered a hazardous waste, primarily due to the presence of trace amounts of chloroform from the manufacturing process.[5][8]
-
Waste Collection:
-
Storage:
-
Store the hazardous waste container in a well-ventilated, designated satellite accumulation area away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed chemical waste contractor.[5][10] Do not pour this compound down the drain.
-
Empty this compound bottles can typically be disposed of in the regular trash after the label has been defaced, but institutional policies should be confirmed.[11]
-
Workflow for Safe this compound Handling
Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.
By implementing these safety protocols and operational plans, research facilities can ensure a safe environment for all personnel working with this compound, thereby building a culture of safety and trust.
References
- 1. osha.gov [osha.gov]
- 2. [Health hazards resulting from occupational exposure to enfluran - overview of tests and analysis of admissible concentration values] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 4. Isoflurane Anesthetic Gas Guidelines | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 5. Anesthetic Gases: Guidelines for Workplace Exposures | Occupational Safety and Health Administration [osha.gov]
- 6. airgas.com [airgas.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. cdc.gov [cdc.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. apsf.org [apsf.org]
- 11. Waste Anesthetic Gases (WAG) | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
